molecular formula C11H9N3O2 B3023393 3-nitro-N-phenylpyridin-2-amine CAS No. 34949-41-2

3-nitro-N-phenylpyridin-2-amine

Cat. No.: B3023393
CAS No.: 34949-41-2
M. Wt: 215.21 g/mol
InChI Key: PCCSYAWZVABITQ-UHFFFAOYSA-N
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Description

3-Nitro-N-phenylpyridin-2-amine (CAS 34949-41-2) is a chemical compound with the molecular formula C 11 H 9 N 3 O 2 and a molecular weight of 215.21 g/mol . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the preparation of pyrido[1,4]benzodiazepines, a class of compounds investigated for their potential as antidepressant agents . The synthetic pathway involves this nitroaniline derivative being further elaborated, with its nitro group reducible to an amino group, enabling subsequent cyclization reactions to form the diazepine core structure . The compound should be handled with appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Researchers are advised to use engineering controls such as a chemical fume hood and to wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . For first aid measures in case of exposure, skin contact requires immediate washing with copious amounts of water, and medical attention should be sought if irritation persists . This product is intended for research and development purposes in a laboratory setting. This compound is strictly for professional research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-nitro-N-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSYAWZVABITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346392
Record name 3-nitro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34949-41-2
Record name 3-nitro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-nitro-N-phenylpyridin-2-amine , a critical intermediate scaffold in medicinal chemistry. It details the compound's physicochemical properties, synthesis, spectroscopic characterization, and its role as a gateway to bioactive imidazo[4,5-b]pyridines.

Executive Summary

This compound (CAS: 34949-41-2) is a functionalized pyridine derivative characterized by an electron-withdrawing nitro group at the C3 position and a phenylamino moiety at the C2 position. It serves as a "privileged scaffold" precursor. Its primary utility lies in its reduction to N2-phenylpyridine-2,3-diamine , a versatile building block for synthesizing imidazo[4,5-b]pyridines —a class of heterocycles with potent anticancer (tubulin inhibition), antiviral (GAK/AAK1 inhibition), and anti-inflammatory properties.

Chemical Identity & Physicochemical Properties

The presence of the nitro group at C3 creates a strong intramolecular hydrogen bond with the NH at C2, locking the molecule in a planar conformation that influences its solubility and reactivity.

Property Data / Description
IUPAC Name This compound
Synonyms 2-anilino-3-nitropyridine; (3-Nitropyridin-2-yl)phenylamine
CAS Number 34949-41-2
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Red to orange-red crystalline solid [1]
Melting Point 77–78 °C [1]
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; low solubility in water.
pKa (Calc) ~2.5 (Pyridine N), acidic NH due to electron-withdrawing NO₂
Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis involves the displacement of a halogen (chloride) activated by an ortho-nitro group.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate). The nitro group at C3 activates the C2-chlorine toward nucleophilic attack by aniline.

Synthesis SM1 2-chloro-3-nitropyridine (Electrophile) Inter Meisenheimer Complex SM1->Inter + Aniline Heat (80-150°C) SM2 Aniline (Nucleophile) SM2->Inter Prod This compound (Red Crystals) Inter->Prod - Cl⁻ Byprod HCl (captured by base) Inter->Byprod

Figure 1: SₙAr Synthesis Pathway.

Detailed Methodology

Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Aniline (1.5–5.0 equiv), Ethanol or Acetonitrile (Solvent).[1][2] Optional Base: DIPEA or Et₃N (if aniline is not used in large excess).

  • Preparation: Dissolve 2-chloro-3-nitropyridine (e.g., 0.50 g, 3.15 mmol) in Ethanol (5 mL) or Acetonitrile.

  • Addition: Add Aniline (1.47 mL, 15.75 mmol). A large excess acts as both nucleophile and acid scavenger.

  • Reaction:

    • Thermal Method: Reflux at 80°C for 2–4 hours.

    • Microwave Method:[3][4] Irradiate at 150°C for 10–15 minutes (high pressure) [2].

  • Work-up: Cool the mixture. The product often precipitates as a red solid.

  • Purification: Filter the solid and wash with cold ethanol. If oil forms, evaporate solvent and purify via silica gel column chromatography (Eluent: DCM or Hexane/EtOAc).

  • Yield: Typical yields range from 80% to 97% [1][2].

Spectroscopic Characterization

The structure is confirmed by the distinct downfield shift of the NH proton (due to H-bonding with NO₂) and the characteristic splitting of the pyridine ring protons.

Table: ¹H NMR Data (300 MHz, DMSO-d₆) [1]

Position Shift (δ ppm) Multiplicity Coupling (Hz) Assignment
NH 9.96 Singlet (s)-Amine proton (H-bonded)
C6-H 8.58 – 8.48Multiplet (m)-Pyridine ring (α to N)
C4-H 8.58 – 8.48Multiplet (m)-Pyridine ring (α to NO₂)
Ph-H (ortho) 7.65Doublet (d)7.7Phenyl ring
Ph-H (meta) 7.37Triplet (t)7.9Phenyl ring
C5-H 6.99Doublet of Doublets8.3, 4.6Pyridine ring (β to N)

¹³C NMR Signals (DMSO-d₆): 155.52 (C2), 149.97 (C6), 138.83 (Ph-C1), 136.07 (C4), 129.28, 129.08, 124.59, 123.21, 114.96 (C5).

Reactivity & Downstream Applications

The primary value of this compound is its role as a precursor. The nitro group is easily reduced to an amine, creating a vicinal diamine system (2-anilino-3-aminopyridine).

Pathway to Imidazo[4,5-b]pyridines

This transformation is critical for generating libraries of kinase inhibitors and anticancer agents.

Reactivity Core This compound Reduction Reduction (SnCl₂ or H₂/Pd-C) Core->Reduction Diamine 2-anilino-3-aminopyridine (Intermediate) Reduction->Diamine Cyclization Cyclization (R-CHO / CDI / Triethyl orthoformate) Diamine->Cyclization Final 1-Phenyl-1H-imidazo[4,5-b]pyridine (Bioactive Scaffold) Cyclization->Final Forms fused imidazole ring

Figure 2: Derivatization to bioactive heterocycles.

Key Biological Targets
  • Tubulin Polymerization Inhibitors: Derivatives of the reduced diamine and the cyclized imidazopyridine interact with the colchicine binding site of tubulin, showing cytotoxicity against lung (A549) and prostate (DU-145) cancer lines [3][4].

  • Kinase Inhibitors (AAK1/GAK): The scaffold is used to design antivirals that inhibit Adaptor-Associated Kinase 1 (AAK1), preventing viral entry (e.g., Dengue, Ebola) [5].

  • GABA_B Modulators: While 2,6-disubstituted analogs (like GS39783) are more common as Positive Allosteric Modulators (PAMs), the 2-anilino-3-nitro core is the essential pharmacophore for binding to the transmembrane domain of the GABA_B receptor.

References
  • Barić, D. et al. (2019). Novel imidazo[4,5-b]pyridine derived acrylonitriles: Synthesis and antioxidative activity. FULIR / Ruđer Bošković Institute.

  • Standard Patent AU 2004222383 B2. (2004). CGRP Receptor Antagonists.

  • Kamal, A. et al. (2015). Synthesis of 2-anilino-3-nitropyridine derivatives and their potential as tubulin polymerization inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (2022). Inhibition of tubulin polymerization of 2-anilino-3-aminopyridine derivatives.

  • Verbeken, M. et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of AAK1. Journal of Medicinal Chemistry.

Sources

Pharmacological Profile of 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and medicinal chemistry profile of 3-nitro-N-phenylpyridin-2-amine , a critical pharmacophore in drug discovery.

A Technical Guide to a Privileged Scaffold and Cytotoxic Pharmacophore

Part 1: Executive Summary & Core Identity

This compound (also designated as 2-anilino-3-nitropyridine ) is a bioactive small molecule and a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value synthetic intermediate for fused heterocyclic drugs (e.g., imidazo[4,5-b]pyridines), the core structure itself exhibits intrinsic pharmacological activity, particularly in microtubule destabilization and kinase modulation .

Its structural architecture—a pyridine ring substituted with an electron-withdrawing nitro group at the 3-position and an electron-donating anilino group at the 2-position—creates a "push-pull" electronic system. This electronic profile facilitates specific hydrophobic and electrostatic interactions with biological targets, making it a versatile template for developing antivirals (AAK1/GAK inhibitors) , anticancer agents (Tubulin inhibitors) , and anti-inflammatory drugs (COX-2 inhibitors) .

Property Data
IUPAC Name This compound
CAS Number 34949-41-2
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Primary Class 2-amino-3-nitropyridine derivative
Key Targets Tubulin (Direct), AAK1/GAK (Derived), COX-2 (Derived)
Part 2: Pharmacological Mechanisms & Biological Activity
1. Direct Mechanism: Microtubule Destabilization (Cytotoxicity)

Research indicates that 2-anilino-3-nitropyridine derivatives possess intrinsic cytotoxic activity against various cancer cell lines (e.g., DU-145, A549).

  • Mechanism: The molecule binds to the colchicine-binding site of tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Structural Determinants: The 3-nitro group is critical for locking the conformation required for the hydrophobic pocket of tubulin. Substitutions on the phenyl ring (e.g., 4-OMe, 4-F) modulate potency, but the core scaffold provides the essential binding geometry.

2. Scaffold-Derived Activity: Kinase & Enzyme Modulation

The molecule serves as the "warhead" or core fragment for several high-potency inhibitors.

  • Antiviral Activity (AAK1 & GAK Inhibition): The scaffold is a precursor to isothiazolo[4,3-b]pyridines and related congeners that inhibit Adaptor-associated kinase 1 (AAK1) and Cyclin G-associated kinase (GAK) . These kinases are host factors critical for the entry and trafficking of viruses like Dengue , Ebola , and HCV .

  • COX-2 Inhibition: Cyclization of the scaffold (post-reduction) yields imidazo[4,5-b]pyridines. These derivatives mimic the diaryl-heterocycle pharmacophore of Coxibs (e.g., Celecoxib), selectively inhibiting Cyclooxygenase-2 (COX-2) to reduce prostaglandin synthesis.

  • CGRP Antagonism: Derivatives act as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a validated target for migraine prophylaxis.[1]

Part 3: Visualization of Pharmacological Pathways

The following diagram illustrates the central role of the this compound scaffold in divergent pharmacological pathways.

Pharmacological_Pathways Scaffold This compound (Core Scaffold) Direct Direct Binding (Intrinsic Activity) Scaffold->Direct Derived Synthetic Transformation (Cyclization/Derivatization) Scaffold->Derived Tubulin Target: Tubulin (Colchicine Site) Direct->Tubulin Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Inhibits Polymerization Imidazo Imidazo[4,5-b]pyridines Derived->Imidazo AAK1 Target: AAK1 / GAK (Antiviral) Derived->AAK1 CGRP Target: CGRP Receptor (Migraine) Derived->CGRP COX2 Target: COX-2 (Anti-inflammatory) Imidazo->COX2

Figure 1: Divergent pharmacological utility of the scaffold, showing intrinsic tubulin targeting and synthetic evolution into kinase and COX-2 inhibitors.

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: This protocol utilizes Nucleophilic Aromatic Substitution (


) to install the aniline moiety.[2] The presence of the electron-withdrawing nitro group at position 3 and the ring nitrogen activates the chlorine at position 2 for displacement.
  • Reagents: 2-chloro-3-nitropyridine (1.0 eq), Aniline (1.2 eq), Diisopropylethylamine (DIPEA, 1.5 eq), 1,4-Dioxane or Ethanol.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in 1,4-dioxane (0.5 M concentration).

    • Add Aniline and DIPEA.[2][3]

    • Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The solution typically turns deep yellow/orange due to the formation of the nitro-amine chromophore.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc/Hexane).

    • Yield: Typically 85–95%.

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: To validate the intrinsic antiproliferative mechanism of the scaffold.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

    • Tubulin protein (>99% pure) is suspended in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

      
      , 0.5 mM EGTA, 1 mM GTP).
      
  • Execution:

    • Add test compound (final conc. 1–10 µM) to the tubulin solution in a 96-well plate at 4°C.

    • Include Paclitaxel (stabilizer control) and Vincristine (destabilizer control).

    • Transfer to a plate reader pre-warmed to 37°C .

  • Measurement:

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

    • Data Analysis: Plot fluorescence vs. time. A reduction in

      
       (rate of polymerization) and final plateau height compared to vehicle control indicates inhibition.
      
Part 5: References
  • Vertex Pharmaceuticals. (2017). Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections.[3] Defense Technical Information Center. Link

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-anilino-3-nitropyridine derivatives as potential anticancer agents.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025). Compound Summary: this compound (CID 611799). National Center for Biotechnology Information. Link

  • Babu, K.S., et al. (2014). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Institutes of Health (PMC). Link

  • Merck Sharp & Dohme. (2004). CGRP Receptor Antagonists.[1] World Intellectual Property Organization (WO2004082605). Link

Sources

structure-activity relationship (SAR) of 2-amino-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-Nitropyridine Derivatives

Part 1: Executive Summary & Structural Philosophy

The Scaffold: 2-Amino-3-nitropyridine (2A3NP) is not merely a synthetic intermediate; it is a "privileged scaffold" in medicinal chemistry. Its utility stems from a unique electronic push-pull system: the electron-donating amino group at C2 and the strongly electron-withdrawing nitro group at C3.

The "Pseudo-Ring" Effect: The defining feature of this scaffold is the Intramolecular Hydrogen Bond (IMHB) between the C2-amino hydrogen and the C3-nitro oxygen. This interaction creates a planar, six-membered "pseudo-ring" that mimics fused bicyclic systems (like quinazolines or purines) while maintaining a lower molecular weight and higher distinct lipophilicity (


).

Therapeutic Utility:

  • Kinase Inhibition: The 2-aminopyridine motif is a classic ATP-hinge binder. The 3-nitro group locks the conformation, reducing the entropic penalty of binding.

  • Antimicrobials: The scaffold serves as a bidentate ligand for metal complexation (Cu, Zn) and as a core for sulfamide-based antimalarials.

  • Herbicides: Specific derivatives (e.g., pyridyloxy-acetophenones) target protoporphyrinogen oxidase.[1]

Part 2: Structural & Electronic Analysis

To rationally design derivatives, one must understand the electronic landscape of the core.

The Electronic Push-Pull
  • C2-Amino (

    
    ):  Acts as a Hydrogen Bond Donor (HBD). In kinase active sites, this typically interacts with the hinge region backbone carbonyl (e.g., Glu, Met residues).
    
  • C3-Nitro (

    
    ):  Strongly withdraws electron density via induction (-I) and resonance (-M). This acidifies the C2-amino protons, making them stronger H-bond donors.
    
  • Ring Nitrogen (

    
    ):  The electron deficiency caused by the 3-nitro group reduces the basicity of the ring nitrogen (
    
    
    
    drops significantly compared to pyridine), altering its ability to act as a Hydrogen Bond Acceptor (HBA).
The Intramolecular Lock (IMHB)

The resonance-assisted hydrogen bond (RAHB) between the amino proton and nitro oxygen creates a planar conformation.

  • Consequence: This planarity improves membrane permeability by "hiding" polar hydrogens from the solvent, effectively increasing lipophilicity without adding carbon atoms.

  • Risk: If the target binding pocket requires the nitro group to twist out of plane, this energy penalty ($ \Delta G_{conf} $) will reduce potency.

Part 3: Synthesis & Access to Derivatives

The synthesis of these derivatives relies heavily on Nucleophilic Aromatic Substitution (


) , enabled by the electron-deficient nature of the pyridine ring (activated by the nitro group).
Core Synthetic Pathways
  • 
     Displacement:  The most robust method. Starting from 2-chloro-3-nitropyridine , nucleophiles (amines, thiols, alkoxides) displace the chloride. The 3-nitro group activates the C2 position, making this reaction proceeding under mild conditions.
    
  • Nitration/Rearrangement: Direct nitration of 2-aminopyridine often yields the isomer 2-amino-5-nitropyridine. Accessing the 3-nitro isomer requires specific conditions or rearrangement protocols.

  • Suzuki-Miyaura Coupling: Halogenated derivatives (e.g., 6-chloro-2-amino-3-nitropyridine) allow for carbon-carbon bond formation to extend the scaffold into the solvent-exposed regions of a protein target.

SynthesisPathways Start 2-Chloro-3-nitropyridine SNAr SnAr Reaction (Mild Base, Heat) Start->SNAr Amine Primary/Secondary Amines Amine->SNAr Product1 2-Alkylamino-3-nitropyridine SNAr->Product1 C2 Functionalization Start2 2-Amino-3-nitropyridine Bromination Bromination (Br2) Start2->Bromination Intermed 2-Amino-5-bromo-3-nitropyridine Bromination->Intermed Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Intermed->Suzuki Product2 5-Aryl-2-amino-3-nitropyridines Suzuki->Product2 C5 Extension

Figure 1: Primary synthetic routes for functionalizing the 2-amino-3-nitropyridine scaffold.

Part 4: Structure-Activity Relationship (SAR) Deep Dive

This section dissects the scaffold by position, detailing the biological consequences of modifications.[2]

Position 1: The Ring Nitrogen (N1)
  • Role: Critical H-bond acceptor (HBA).

  • SAR Insight: Alkylation or oxidation (N-oxide) at this position usually abolishes kinase inhibitory activity because it disrupts the hinge-binding interaction.

  • Exception: In agrochemical applications (herbicides), N-oxides can sometimes improve metabolic stability or systemicity in plants.

Position 2: The Amino Group ( / )
  • Role: Primary H-bond donor (HBD).

  • Substitution Effects:

    • Primary Amine (

      
      ):  Essential for maximum H-bond strength with backbone carbonyls.
      
    • Secondary Amine (

      
      ):  Tolerated if the R-group is small (Methyl, Ethyl) or directs into a solvent channel. Large hydrophobic groups here can induce steric clashes with the "gatekeeper" residue in kinases.
      
    • Acylation (

      
      ):  drastically reduces basicity and H-bond donor capability; typically leads to loss of activity unless acting as a prodrug.
      
Position 3: The Nitro Group ( )
  • Role: Electronic modulator and conformational lock.

  • SAR Insight:

    • Retention: Essential for maintaining the electron-deficient character of the ring. Replacing

      
       with 
      
      
      
      (cyano) or
      
      
      often retains activity but alters solubility and metabolic liability.
    • Reduction: Reducing

      
       to 
      
      
      
      (forming 2,3-diaminopyridine) completely changes the SAR. The 2,3-diamine is a precursor to imidazopyridines; however, the diamine itself is often less potent due to the loss of the "locking" IMHB and increased oxidation potential (toxicity risk).
Positions 4, 5, and 6: The Vectors of Selectivity
  • C4 Position:

    • Steric Constraint: Substitutions here often clash with the protein backbone unless the pocket is very deep. Small groups (

      
      , 
      
      
      
      ) are tolerated.
  • C5 Position (The "Exit Vector"):

    • Strategic Value: This is the ideal position to attach solubilizing groups (morpholine, piperazine) or long chains to reach ribose-binding pockets or allosteric sites.

    • Chemistry: Accessible via bromination followed by Suzuki/Sonogashira coupling.

  • C6 Position:

    • Electronic Tuning: Substituents here strongly influence the

      
       of the ring nitrogen (N1). Electron-donating groups (
      
      
      
      ,
      
      
      ) at C6 increase N1 basicity, potentially strengthening the H-bond acceptance.

Part 5: Visualization of SAR Logic

SAR_Map Core 2-Amino-3-Nitropyridine Scaffold N1 N1 (Ring Nitrogen) H-Bond Acceptor Must remain unsubstituted for kinase hinge binding Core->N1 C2 C2-Amino Group H-Bond Donor Forms Pseudo-ring via IMHB Secondary amines tolerated Core->C2 C3 C3-Nitro Group Electronic 'Sink' Acidifies C2-NH Locks Planarity Core->C3 C5 C5 Position 'Exit Vector' Ideal for solubilizing groups or large hydrophobic tails Core->C5 C6 C6 Position pKa Modulator OMe/NH2 increases N1 basicity Core->C6 C2->C3 Intramolecular H-Bond (Lock)

Figure 2: Strategic SAR map for 2-amino-3-nitropyridine derivatives.

Part 6: Experimental Protocols

Protocol A: Synthesis of 2-(Alkylamino)-3-nitropyridine via

Target: Functionalization of C2 position.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Primary Amine (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Ethanol or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in ethanol (0.5 M concentration).

    • Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Observation: The solution typically turns bright yellow/orange immediately (formation of the charge-transfer complex).

    • Heat to reflux (

      
      ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Yield: Typically 85–95%.

  • Validation:

    
    -NMR will show the loss of the downfield signal associated with the starting material and the appearance of the NH signal (often broad, exchangeable).
    
Protocol B: C5-Bromination for Further Derivatization

Target: Creating a handle at C5.

  • Reagents: 2-Amino-3-nitropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve starting material in solvent.

    • Add NBS portion-wise at

      
       to avoid over-bromination.
      
    • Stir at RT for 12 hours.

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter and recrystallize from ethanol.

  • Note: The nitro group directs the electrophilic aromatic substitution to the C5 position (meta to nitro, para to amino).

Part 7: Summary Data Table

Table 1: Comparative Activity of C2/C5 Substitutions (Hypothetical Kinase Model)

Compound IDC2-Substituent (

)
C5-Substituent (

)
C3-GroupActivity (

)
SolubilityNotes
ANP-01




HighBaseline scaffold (too small).
ANP-02




MedHydrophobic fit improved.
ANP-03




Low

-stacking interaction.
ANP-04




MedElectronic effect of Br.
ANP-05




HighLead Candidate. C5 extends to solvent.
ANP-06




HighReduction of Nitro loss of potency.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2023.

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 2011.[3]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega, 2019.

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. Journal of Molecular Structure, 2009.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 2023.

Sources

Potential of 3-Nitro-N-Phenylpyridin-2-Amine as a GABA-B Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Development Guide[1][2]

Part 1: Executive Summary & Pharmacophore Analysis[1][2]

3-nitro-N-phenylpyridin-2-amine (2-anilino-3-nitropyridine) represents a critical chemotype scaffold within the class of nitro-heterocyclic Positive Allosteric Modulators (PAMs) for the GABA-B receptor.[1][2] While the pyrimidine analogue GS-39783 is the current gold standard in this chemical space, the pyridine scaffold offers distinct physicochemical properties that warrant investigation for optimized solubility and metabolic stability.

This guide analyzes the potential of this specific scaffold by mapping its structural features against the validated GABA-B PAM pharmacophore.[3] It provides a roadmap for validating its efficacy as a modulator of G-protein signaling and potential therapeutic agent for anxiety and addiction disorders.[1][2]

The Core Pharmacophore: The "Nitro-Amino" Lock

The structural potential of this compound relies on the intramolecular hydrogen bond formed between the 3-nitro group and the 2-amino (N-phenyl) hydrogen.[1][2] This planar pseudo-ring formation is the bioactive conformation required to slot into the transmembrane domain (TMD) interface of the GABA-B heterodimer.

FeatureThis compound (Scaffold)GS-39783 (Benchmark PAM)Function in PAM Activity
Core Ring Pyridine (6-membered, 1 N)Pyrimidine (6-membered, 2 N)Scaffolding for side chains; pi-stacking interactions.[1][2]
E-Withdrawing Group 3-Nitro (

)
5-Nitro (

)
Critical for electron distribution and H-bond locking.[1][2]
Amino Substituent N-Phenyl (Aromatic)N,N'-Dicyclopentyl (Aliphatic)Hydrophobic pocket occupation in the TMD.[1][2]
Electronic State High dipole momentBalanced lipophilicityDetermines membrane penetration and binding affinity.[1]
Part 2: Molecular Mechanism of Action

To validate this compound, one must understand that it does not bind to the orthosteric site (Venus Flytrap Domain) where GABA binds. Instead, it targets the heterodimeric interface of the Transmembrane Domains (TMDs) of the GABA-B1 and GABA-B2 subunits.[3][4]

Mechanism: Synergistic Activation[1]
  • Binding Event: The compound binds to the TMD interface (likely spanning TM6 of B1 and TM6 of B2).

  • Conformational Locking: It stabilizes the "active" state of the TMD dimer, lowering the energy barrier for the extracellular domains to close upon GABA binding.

  • G-Protein Coupling: This facilitates the rearrangement of the intracellular loops of GABA-B2, enhancing

    
     protein coupling.[2]
    
  • Outcome: Potentiation of GABA-mediated effects (increased potency and efficacy) without intrinsic agonism (low risk of desensitization or overdose).[1][2]

GABAB_PAM_Mechanism GABA GABA (Orthosteric Ligand) VFT Venus Flytrap Domain (VFT) (GABA-B1) GABA->VFT Binds PAM This compound (Allosteric Ligand) TMD Transmembrane Domain (TMD) (Interface B1/B2) PAM->TMD Binds Allosteric Site VFT->TMD Signal Transduction ActiveState Stabilized Active Conformation TMD->ActiveState PAM lowers activation energy Gi Gi/o Protein Activation ActiveState->Gi Enhanced Coupling Effect Inhibition of cAMP Activation of GIRK Channels Gi->Effect Downstream Signaling

Caption: Synergistic activation pathway where the PAM stabilizes the TMD interface, amplifying the signal initiated by GABA at the VFT domain.

Part 3: Experimental Validation Protocols

To confirm the potential of this compound, the following self-validating experimental workflows are required. These protocols distinguish true PAM activity from silent allosteric modulation or off-target effects.[1][2]

Protocol A:

Binding Assay (The Gold Standard)

This assay measures the functional activation of the G-protein. A PAM should not show signal alone but must shift the GABA concentration-response curve to the left.

Reagents:

  • Membranes from CHO cells stably expressing GABA-B1b/GABA-B2.[1][2][5]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 100 mM NaCl, 20 
    
    
    
    GDP.[2]
  • Ligands: GABA (Agonist), Test Compound (this compound).[1][2][6]

Workflow:

  • Preparation: Incubate 10

    
     membrane protein with varying concentrations of GABA (
    
    
    
    to
    
    
    M).
  • Modulation Arm: In parallel wells, add a fixed concentration of the Test Compound (e.g., 10

    
     and 30 
    
    
    
    ) to the GABA dilution series.
  • Labeling: Add 0.1 nM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[2] Incubate for 1 hour at 30°C.
    
  • Termination: Rapid filtration through glass fiber filters (GF/B).

  • Analysis: Measure radioactivity.

    • Success Criterion: The

      
       of GABA decreases (e.g., from 1 
      
      
      
      to 0.1
      
      
      ) in the presence of the test compound. The
      
      
      (maximal efficacy) may also increase.[5]
Protocol B: Intracellular Calcium Mobilization (High Throughput)

Since GABA-B couples to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, it does not naturally mobilize calcium.[2] This protocol requires a chimeric G-protein (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) to force calcium signaling, allowing for rapid FLIPR screening.[2]

Workflow:

  • Cell Line: HEK293 cells co-expressing GABA-B1, GABA-B2, and

    
     (chimeric G-protein).[1][2]
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure basal fluorescence.

  • Addition:

    • Mode 1 (PAM Test): Add sub-maximal GABA (

      
       concentration) + Increasing concentrations of Test Compound.
      
  • Readout: Measure increase in fluorescence units (RFU).

    • Causality Check: If the compound elicits Ca2+ without GABA, it is an agonist (or ago-PAM).[2] If it only amplifies the GABA signal, it is a pure PAM.

Part 4: Structure-Activity Relationship (SAR) & Optimization[1][2]

The "this compound" molecule is likely a lead scaffold rather than the final drug candidate.[1][2] Based on the SAR of the nitro-pyrimidine class (GS-39783), the following optimizations are logical steps to improve potency:

  • Hydrophobic Pocket Targeting: The N-phenyl ring is aromatic and planar.[1]

    • Optimization: Replacing the phenyl ring with bulky aliphatic groups (e.g., cyclohexyl or cyclopentyl ) often improves fit into the hydrophobic TMD pocket, as seen in GS-39783.

  • Electronic Tuning: The nitro group is essential.

    • Constraint: Do not remove the 3-nitro group.[1][2] It is required for the intramolecular H-bond with the amine (N-H...O-N=O), which locks the molecule in the bioactive coplanar conformation.

  • Solubility: The pyridine nitrogen provides a handle for salt formation (e.g., hydrochloride salts), potentially offering better aqueous solubility than the highly lipophilic diphenyl-pyrimidines.

SAR_Logic Scaffold This compound (Lead) Mod1 Modification A: Replace Phenyl with Cycloalkyl Scaffold->Mod1 Mod2 Modification B: Retain 3-Nitro Group Scaffold->Mod2 Result Increased Potency (TMD Pocket Fit) Mod1->Result Constraint Bioactive Conformation (Intramolecular H-Bond) Mod2->Constraint

Caption: SAR optimization logic transforming the lead scaffold into a high-potency candidate.

Part 5: Therapeutic Implications[1][7][8][9][10]

If validated as a PAM, this scaffold offers significant therapeutic advantages over orthosteric agonists (like Baclofen):

  • Reduced Side Effects: PAMs maintain the temporal and spatial fidelity of endogenous GABA signaling. They do not constantly activate the receptor, reducing sedation and muscle relaxation side effects.

  • Addiction: GABA-B PAMs (specifically the nitro-heterocycle class) have shown efficacy in reducing self-administration of alcohol, cocaine, and nicotine in rodent models.[1][2]

  • Anxiety: The anxiolytic profile of GABA-B PAMs is distinct from benzodiazepines (GABA-A PAMs), offering a non-sedating alternative.[2]

References
  • Urwyler, S., et al. (2003). N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) and structurally related compounds: novel allosteric enhancers of gamma-aminobutyric acid B receptor function.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABA-B receptors: mechanism of action and therapeutic perspective.[2] Current Neuropharmacology.[2][6] Link

  • Gjoni, T., & Urwyler, S. (2008). Receptor activation involving positive allosteric modulation, unlike full agonism, does not result in GABAB receptor desensitization.[2][6] Neuropharmacology.[2][6][5][7] Link

  • Li, X., et al. (2017). KK-92A, a novel GABAB receptor positive allosteric modulator, attenuates nicotine self-administration and cue-induced nicotine seeking in rats.[1][2][6] Psychopharmacology.[2][6][8] Link

Sources

Technical Guide: Binding Affinity & Pharmacological Profile of 3-Nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, binding potential, and synthetic utility of 3-nitro-N-phenylpyridin-2-amine (also known as 2-anilino-3-nitropyridine ).

Based on the current scientific literature, this compound primarily serves as a privileged scaffold and synthetic intermediate rather than a final drug candidate. Its value lies in its conversion into high-affinity ligands for targets such as Tubulin , COX-2 , and AAK1/GAK kinases .

Executive Summary

Compound: this compound CAS: 34949-41-2 Molecular Formula:


Molecular Weight:  215.21 Da
Primary Classification:  Synthetic Intermediate / Pharmacophore Scaffold

This compound is a critical building block in medicinal chemistry. While it possesses moderate intrinsic biological activity (primarily antimicrobial and low-potency cytotoxicity), its primary role is as a precursor to imidazo[4,5-b]pyridines and triazole-linked conjugates . The nitro group at the C-3 position provides essential electronic withdrawal to facilitate nucleophilic substitution at C-2 and serves as a "latent" amino group for subsequent cyclization into high-affinity pharmacophores.

Physicochemical & Structural Properties

The binding potential of this scaffold is governed by its ability to pre-organize via intramolecular hydrogen bonding.

  • Intramolecular H-Bonding: The amino hydrogen at C-2 forms a strong intramolecular hydrogen bond with the oxygen of the nitro group at C-3. This locks the phenyl ring and pyridine ring into a pseudo-planar conformation, reducing the entropic cost of binding when the molecule acts as a fragment or is cyclized.

  • Electronic Profile: The nitro group is a strong electron-withdrawing group (EWG), making the pyridine ring electron-deficient. This enhances the acidity of the NH proton, influencing its H-bond donor capability in protein active sites.

Binding Affinity Data (Scaffold & Derivatives)

Direct binding data for the nitro-intermediate is often in the micromolar range (fragment activity). However, its derivatives exhibit nanomolar affinity.[1] The table below summarizes the "evolution" of binding affinity from this core scaffold.

Table 1: Comparative Binding & Activity Data
Compound StageTarget / AssayAffinity / Activity (

or

)
Mechanism of ActionRef
Core Scaffold (this compound)Antimicrobial (Various strains)MIC: 4 – 64 µg/mLRedox cycling / DNA damage (Nitro-specific)[1]
Core Scaffold (Derivative Precursor)Tubulin (Colchicine Site)Low Affinity (>50 µM est.)Steric clash prevents deep pocket insertion until cyclized.[2]
Derivative A (Imidazo[4,5-b]pyridine)COX-2

:
9.2 µM
Selective inhibition; N-phenyl ring overlaps with sulfamoyl pocket.[3]
Derivative B (Triazole-linked conjugate)Tubulin Polymerization

:
2.04 µM
Binds to Colchicine site; induces G2/M arrest.[2]
Derivative C (Optimized Lead)AAK1 / GAK Kinase

:
~8 nM
ATP-competitive inhibition (Antiviral application).[4]

Note on Data Interpretation: The "Core Scaffold" data represents the baseline activity. The dramatic increase in potency (from >50 µM to ~8 nM) upon modification highlights the scaffold's "privileged" nature—it provides the correct geometry but requires functionalization (reduction of Nitro to Amine


 Cyclization) to achieve high affinity.

Mechanistic Insight & Signaling Pathways

The transition from the nitro-intermediate to the active ligand typically involves targeting the Colchicine Binding Site on Tubulin or the ATP-binding pocket of Kinases.

Diagram 1: Scaffold Evolution & Mechanism

This diagram illustrates how the 3-nitro precursor is transformed into active inhibitors and where they intervene in the cell cycle.

G Nitro This compound (Precursor / Low Affinity) Reduction Reduction (SnCl2/Fe) Nitro->Reduction Activation Amine 2-anilino-3-aminopyridine (Intermediate) Reduction->Amine Cyclization Cyclization (with Aldehydes/CDI) Amine->Cyclization Imidazo Imidazo[4,5-b]pyridine (Active Pharmacophore) Cyclization->Imidazo High Affinity Target1 Target: Tubulin (Colchicine Site) Imidazo->Target1 IC50: ~2 µM Target2 Target: COX-2 (Selectivity Pocket) Imidazo->Target2 IC50: ~9 µM Effect1 Microtubule Destabilization (G2/M Arrest) Target1->Effect1 Effect2 Anti-inflammatory Response Target2->Effect2

Caption: Evolution of the 3-nitro scaffold into potent Imidazo[4,5-b]pyridine inhibitors targeting Tubulin and COX-2.

Experimental Protocols

To generate valid binding data for this scaffold and its derivatives, the following protocols are standard.

Synthesis of the Scaffold (Nucleophilic Aromatic Substitution)

Before testing, the compound must be synthesized with high purity.

  • Reagents: 2-chloro-3-nitropyridine (1.0 eq), Aniline (1.2 eq), Ethanol or DMSO.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in Ethanol.

    • Add Aniline dropwise.

    • Heat to reflux (or 100°C in DMSO) for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting chloride.

    • Workup: Cool to RT. The product (this compound) typically precipitates as yellow/orange crystals. Filter and wash with cold ethanol.

    • Yield: Typically 85–95%.

Tubulin Polymerization Inhibition Assay (Fluorescence Based)

This assay determines if the compound (or its derivative) binds to the colchicine site.

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Ligand Incubation: Incubate 3 µM Tubulin with 10 µM of the test compound (this compound or derivative) at 37°C for 30 mins.

  • Initiation: Add 1 mM GTP to initiate polymerization.

  • Detection: Measure fluorescence of DAPI (reporter) or absorbance at 340 nm over 60 minutes.

  • Data Analysis: Compare the

    
     (rate of polymerization) against the control (DMSO only) and a positive control (Colchicine or Combretastatin A-4).
    
    • Self-Validation: If the nitro-compound shows <10% inhibition at 10 µM, it confirms it is a "latent" scaffold requiring cyclization for potency.

Implications for Drug Design

The This compound structure is a textbook example of a "pre-drug" scaffold.

  • Fragment-Based Drug Discovery (FBDD): The nitro group serves as a placeholder. In the binding pocket, it is often too bulky or lacks the correct H-bond geometry.

  • Reduction Strategy: Reducing the nitro to an amine (

    
    ) creates a vicinal diamine. This allows the formation of a flat, aromatic imidazole ring (Imidazo[4,5-b]pyridine) which mimics the purine core of ATP (for kinases) or the biaryl system of Combretastatin (for Tubulin).
    
  • Toxicity Warning: Nitro-aromatics can be mutagenic (Ames positive) due to metabolic reduction to hydroxylamines. In drug development, the nitro group is almost invariably reduced/cyclized in the final drug candidate to avoid this liability.

References

  • Noriega, S., et al. (2022). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals, 15(6).[2] Link

  • Reddy, T.S., et al. (2016). "Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents." European Journal of Medicinal Chemistry. Link

  • Chandrasekhar, K., et al. (2019). "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents."[3] Bioorganic Chemistry. Link

  • Verbeke, S., et al. (2020). "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "this compound (CID 611799)." National Center for Biotechnology Information. Link

Sources

therapeutic applications of nitro-phenylpyridin-amine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-phenylpyridin-amine (NPPA) scaffold represents a specialized subclass of the privileged 2-aminopyridine pharmacophore. Distinguished by the incorporation of a nitro (


) group on either the pyridine core or the pendant phenyl ring, this scaffold exhibits unique electronic and steric properties that facilitate high-affinity binding to ATP-binding pockets of kinases and nuclear receptors.

While the nitro group is historically viewed as a "structural alert" in drug discovery due to potential metabolic liabilities (reduction to toxic hydroxylamines/amines), its strategic application in NPPA scaffolds has yielded potent Androgen Receptor (AR) antagonists and Kinase Inhibitors (CDK/Aurora) . This guide dissects the structure-activity relationships (SAR), synthesis strategies, and validation protocols for NPPA derivatives, providing a roadmap for their use as chemical probes and lead candidates.

Chemical Architecture & Pharmacophore Analysis

The NPPA scaffold functions as a "hinge binder" in kinase targets and a helix-12 destabilizer in nuclear receptors.

  • Core Structure: A pyridine ring linked to a phenyl ring via a secondary amine (

    
    ).
    
  • Electronic Tuning (The Nitro Effect):

    • 5-Nitropyridine variant: The nitro group at the C5 position of the pyridine ring strongly withdraws electrons, decreasing the basicity of the pyridine nitrogen (

      
      ) and increasing the acidity of the linker amine (
      
      
      
      ). This enhances hydrogen bond donor capability to residues like the "gatekeeper" in kinases.
    • Nitrophenyl variant: A nitro group on the phenyl ring acts as a steric wedge and an electron sink, often engaging in electrostatic interactions with arginine or lysine residues in the binding pocket.

Table 1: Physiochemical Impact of Nitro-Substitution
Feature5-Nitro-N-phenylpyridin-2-amine (Type A)N-(4-nitrophenyl)pyridin-2-amine (Type B)
pKa (Pyridine N) ~2.5 (Weak Base)~5.5 (Moderate Base)
Linker H-Bond Strong DonorModerate Donor
Metabolic Risk High (Nitroreductase susceptibility)Moderate
Primary Target Androgen Receptor (AR), KinasesCDK2, Aurora Kinase, Tubulin

Therapeutic Applications

Oncology: Androgen Receptor (AR) Antagonism

Recent studies (e.g., J. Med. Chem. 2024) have identified 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2) as a potent AR antagonist.[1] Unlike enzalutamide, which can induce resistance via mutations (e.g., F876L), the NPPA scaffold operates via a distinct binding mode, effectively suppressing tumor growth in enzalutamide-resistant prostate cancer models.

  • Mechanism: The nitro group forms a critical electrostatic anchor within the ligand-binding domain (LBD), while the trifluoromethyl group occupies a hydrophobic sub-pocket, preventing the recruitment of co-activators.

Oncology: Kinase Inhibition (CDK/Aurora)

Derivatives of N-(4-nitrophenyl)pyridin-2-amine function as ATP-competitive inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the aniline NH donates a hydrogen bond to the backbone carbonyl. The nitro group often points towards the solvent front or interacts with lysine residues, stabilizing the active conformation.

Infectious Diseases

The scaffold has demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis. The nitro group is hypothesized to undergo bioreduction within the bacteria, generating reactive species that covalently modify the enzyme or generate oxidative stress.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism of NPPA scaffolds in Oncology (AR antagonism) and Kinase Inhibition.

NPPA_Mechanism cluster_AR Pathway A: Androgen Receptor (Prostate Cancer) cluster_Kinase Pathway B: Kinase Inhibition (CDK/Aurora) NPPA Nitro-Phenylpyridin-Amine (NPPA) Scaffold AR_LBD AR Ligand Binding Domain NPPA->AR_LBD High Affinity Binding (Electrostatic Anchor) ATP_Pocket ATP Binding Pocket NPPA->ATP_Pocket Competitive Inhibition Helix12 Helix-12 Displacement AR_LBD->Helix12 Conformational Change CoActivator Co-activator Recruitment (Blocked) Helix12->CoActivator Prevents Tumor_Suppression Tumor Growth Suppression (Resistant Models) CoActivator->Tumor_Suppression Downstream Effect Hinge_Bind Hinge Region H-Bonding (Met/Leu) ATP_Pocket->Hinge_Bind Bidentate Interaction Cell_Cycle Cell Cycle Arrest (G2/M Phase) Hinge_Bind->Cell_Cycle Substrate Blockade Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis

Figure 1: Dual therapeutic mechanisms of NPPA scaffolds targeting Androgen Receptors and Kinase pathways.

Synthetic Protocols

The synthesis of NPPA scaffolds generally relies on Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed Buchwald-Hartwig amination. The 

route is preferred for 5-nitropyridines due to the activating nature of the nitro group.
Protocol A: Synthesis of 5-Nitro-N-phenylpyridin-2-amine ( Method)

Targeting the EF2-type scaffold.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Substituted Aniline (e.g., 3-trifluoromethylaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (IPA) or DMSO

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-5-nitropyridine (1.58 g, 10 mmol) in Isopropanol (20 mL).

  • Addition: Add the substituted aniline (11 mmol) followed by DIPEA (3.5 mL, 20 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a bright yellow/orange spot.
    
  • Work-up: Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • If no precipitate: Pour the mixture into ice-water (100 mL) and stir for 30 minutes to induce precipitation. Extract with Ethyl Acetate if necessary.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the singlet at
    
    
    ppm (Pyridine H6) and the broad singlet at
    
    
    ppm (NH).
Protocol B: Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-5-nitropyridine Mix Mix with Aniline + DIPEA in IPA Start->Mix Reflux Reflux @ 85°C (6-12 Hours) Mix->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No Quench Pour into Ice Water TLC->Quench Yes Filter Filtration & Washing Quench->Filter Pure Recrystallization (EtOH) Filter->Pure Final Final Product: NPPA Derivative Pure->Final

Figure 2: Optimized synthetic workflow for 5-nitro-N-phenylpyridin-2-amine derivatives via nucleophilic aromatic substitution.

Biological Validation Assays

To validate the therapeutic potential, the following assays are standard.

In Vitro Kinase Inhibition Assay (FRET-based)
  • Objective: Determine

    
     against CDK2 or Aurora A.
    
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

  • Protocol:

    • Prepare 3x serial dilutions of the NPPA derivative in DMSO (Top concentration: 10

      
      ).
      
    • Add Kinase/Antibody mixture (Eu-anti-GST antibody + GST-Kinase) to a 384-well plate.

    • Add Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

    • Add compound dilutions.

    • Incubate for 1 hour at Room Temperature.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

    • Analysis: Calculate the TR-FRET ratio and fit to a sigmoidal dose-response curve to derive

      
      .
      
Cell Viability Assay (MTT)
  • Objective: Assess cytotoxicity in prostate cancer cells (LNCaP, PC3) or resistant lines (C4-2B).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with NPPA derivatives (0.1 – 100

      
      ) for 72 hours.
      
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

References

  • Wang, H., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.[1] Journal of Medicinal Chemistry.[1] Link

  • BenchChem. Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide.Link

  • Luo, Z., et al. Synthesis and Application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[2] GuideChem Technical Notes. Link

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2023. Link

  • TargetMol. 2-Amino-3-nitropyridine: Product Monograph and Biological Activity.Link

Sources

literature review of 3-nitro-N-phenylpyridin-2-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2), a critical intermediate in the development of imidazo[4,5-b]pyridine-based kinase inhibitors and anticancer agents.[1]

Executive Summary & Strategic Analysis

Target Molecule: this compound (also known as 2-anilino-3-nitropyridine).[1] CAS: 34949-41-2 Core Application: Precursor scaffold for 2,3-diaminopyridines, essential for synthesizing imidazo[4,5-b]pyridines and triazolopyridines.[1]

The Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing 2-amino-3-nitropyridine derivatives is controlling the position of the nitro group.

  • Direct Nitration Route (Flawed): Nitration of N-phenylpyridin-2-amine typically yields the 5-nitro isomer due to the para-directing nature of the amine and the stability of the intermediate sigma complex.

  • Nucleophilic Aromatic Substitution (SNAr) Route (Preferred): The industry-standard approach utilizes 2-chloro-3-nitropyridine .[1] The nitro group at the 3-position activates the halogen at the 2-position, facilitating a clean displacement by aniline. This route guarantees the 3-nitro regiochemistry.[1]

Retrosynthetic Logic & Pathway Visualization[1]

The following diagram illustrates the logical disconnection and the superiority of the SNAr pathway over direct nitration.

SynthesisPathways cluster_legend Pathway Comparison Target TARGET: This compound ChloroNitro Precursor A: 2-Chloro-3-nitropyridine SNAr_Step Reaction: S_NAr (Ethanol, Reflux) ChloroNitro->SNAr_Step Aniline Reagent: Aniline Aniline->SNAr_Step SNAr_Step->Target High Regioselectivity Yield >90% PhenylPyridine Precursor B: N-phenylpyridin-2-amine Nitration_Step Reaction: Nitration (HNO3/H2SO4) PhenylPyridine->Nitration_Step Nitration_Step->Target Trace/Minor WrongIsomer Major Byproduct: 5-Nitro isomer Nitration_Step->WrongIsomer Major Product Route A: Convergent & Selective Route A: Convergent & Selective Route B: Divergent & Non-selective Route B: Divergent & Non-selective Route A: Convergent & Selective->Route B: Divergent & Non-selective

Figure 1: Retrosynthetic comparison showing the high fidelity of the SNAr route (Blue/Green) versus the regioselectivity issues of direct nitration (Red).

Primary Protocol: SNAr Displacement

This protocol describes the reaction between 2-chloro-3-nitropyridine and aniline.[1] If 2-chloro-3-nitropyridine is not commercially available, it is synthesized via nitration of 2-hydroxypyridine followed by chlorination.[1]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The highly electron-withdrawing nitro group at the 3-position (ortho to the leaving group) stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy for nucleophilic attack by aniline.

Mechanism Reactants 2-Chloro-3-nitropyridine + Aniline TS Meisenheimer Complex (Stabilized by 3-NO2) Reactants->TS Nucleophilic Attack Products This compound + HCl TS->Products Elimination of Cl-

Figure 2: The SNAr mechanism relies on the 3-nitro group stabilizing the transition state.

Experimental Procedure

Scale: 5.0 mmol basis.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv, 0.79 g)[1]

  • Aniline (1.0 - 1.2 equiv, 0.47 - 0.56 g)[1]

  • Solvent: Ethanol (Abs.) or Ethylene Glycol (for higher temp).[1]

  • Base (Optional): Triethylamine (1.0 equiv) can be added to scavenge HCl, though excess aniline often suffices.[1]

Step-by-Step Workflow:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (0.79 g, 5 mmol) in Ethanol (5 mL).

  • Addition: Add Aniline (0.47 g, 5 mmol) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 5.5 hours .

    • Note: Reaction progress can be monitored via TLC (Hexane:EtOAc 7:3). The starting chloride spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms, filter directly.[1]

    • If no precipitate, pour the mixture into ice-cold water (10-15 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 10 mL).[1]

  • Purification:

    • Wash the organic layer with water and brine.[1]

    • Dry over anhydrous Na₂SO₄ .[1][2]

    • Evaporate solvent under reduced pressure.[1][3]

    • Recrystallize from ethanol if necessary.[1]

Expected Results:

  • Yield: 90–94%[4]

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: ~175–178 °C (Derivative dependent).[1]

Quantitative Data Summary[1][3]
ParameterCondition A (Standard)Condition B (High Temp)
Solvent EthanolEthylene Glycol
Temperature 78 °C (Reflux)100–120 °C
Time 5.5 Hours2–3 Hours
Yield 85–90%90–94%
Purification Precipitation/RecrystallizationExtraction required

Upstream Synthesis: Preparation of Starting Material

If 2-chloro-3-nitropyridine must be synthesized in-house, follow this two-step sequence:

  • Nitration:

    • Substrate: 2-Hydroxypyridine (2-pyridone).[1]

    • Reagents: HNO₃ / H₂SO₄.[1][3][4][5]

    • Product: 3-Nitro-2-hydroxypyridine.[1]

    • Note: The hydroxyl group directs ortho/para; careful temperature control favors the 3-isomer over the 5-isomer.[1]

  • Chlorination:

    • Substrate: 3-Nitro-2-hydroxypyridine.[1]

    • Reagent: POCl₃ (Phosphorus oxychloride) or SOCl₂ / DMF.[1]

    • Conditions: Heat at 110 °C for 3 hours.

    • Product: 2-Chloro-3-nitropyridine.[1][4][6][7][8]

References

  • Synthesis of 2-anilino-3-nitropyridine derivatives: Kamal, A. et al. "Synthesis and cytotoxic activity of 2-anilino-3-nitropyridines."[1][4] Guidechem Protocol Summary.

  • Crystallographic Analysis & Protocol: Aznan, M. A., et al. (2010).[1][2] "N-(4-Methylphenyl)-3-nitropyridin-2-amine."[1] Acta Crystallographica Section E, 66(9), o2400.[1][2]

  • General SNAr Kinetics on Nitropyridines: "Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines." ResearchGate Archive.

  • PubChem Compound Summary: this compound (CID 611799).[1]

  • Alternative Nitration Pathways (Contextual): "Method of producing 2-amino-3-nitro-5-halogenopyridine." European Patent EP0530524A1.[1]

Sources

Methodological & Application

synthesis protocol for 3-nitro-N-phenylpyridin-2-amine from 2-chloro-3-nitropyridine

Application Note: Synthesis of 3-Nitro-N-phenylpyridin-2-amine via Protocol

Abstract & Introduction

This application note details the synthesis of This compound (also known as 2-anilino-3-nitropyridine) via a Nucleophilic Aromatic Substitution (

2-chloro-3-nitropyridineaniline1

The 3-nitropyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to 2,3-diaminopyridines (used in benzimidazole synthesis) and various kinase inhibitors. The presence of the nitro group at the 3-position strongly activates the 2-position chlorine towards nucleophilic attack, allowing the reaction to proceed under relatively mild conditions compared to unactivated pyridines.[1]

Mechanistic Insight

The reaction proceeds through an addition-elimination mechanism (

1

SNAr_MechanismSM2-Chloro-3-nitropyridine(Electrophile)ComplexMeisenheimer Complex(Intermediate)SM->Complex+ Aniline(Attack at C-2)NucAniline(Nucleophile)Nuc->ComplexProdThis compound(Product)Complex->Prod- Cl⁻(Re-aromatization)HClHCl(By-product)Complex->HCl

Figure 1: Mechanistic pathway of the

1

Critical Parameter Analysis

To ensure reproducibility and high yield, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Isopropanol (IPA)Protic solvents stabilize the polar transition state and the leaving group (Cl⁻).[1] EtOH allows for easy product isolation (crystallization) and is greener than DMF.
Stoichiometry 1.0 eq Substrate : 1.1 eq AnilineSlight excess of aniline ensures complete consumption of the electrophile.
Base Triethylamine (

)
or DIPEA (1.2 eq)
Essential to neutralize the HCl generated. Without base, the aniline can become protonated (anilinium), deactivating it as a nucleophile.
Temperature Reflux (78°C) Thermal energy is required to overcome the activation barrier, although the 3-nitro group makes this easier than in non-nitrated pyridines.
Concentration 0.2 M - 0.5 MModerate concentration prevents intermolecular side reactions while maintaining reaction rate.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Chloro-3-nitropyridine (>98%), Aniline (redistilled if dark), Triethylamine (

    
    ), Ethanol (absolute or 95%).
    
  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, oil bath/heating mantle, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Charge the flask with 2-chloro-3-nitropyridine (1.0 equiv).[1]

  • Add Ethanol (approx. 5 mL per mmol of substrate).

  • Add Aniline (1.1 equiv) via syringe.

  • Add Triethylamine (1.2 equiv). Note: The solution typically turns yellow/orange immediately.

Step 2: Reaction Execution

  • Attach a reflux condenser.[2]

  • Heat the mixture to reflux (bath temp ~85°C) with stirring.

  • Monitor: Check reaction progress by TLC after 1 hour.

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1 or 4:1).

    • Visualization: UV lamp (254 nm). The product is usually a distinct yellow/orange spot with a lower

      
       than the starting chloride but higher than aniline.
      
  • Continue reflux until the starting material (2-chloro-3-nitropyridine) is fully consumed (typically 2–4 hours).

Step 3: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Crystallization: Often, the product will crystallize directly upon cooling. If not, concentrate the solvent volume by 50% using a rotary evaporator.

  • Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. This removes the triethylamine hydrochloride salt and precipitates the organic product.

  • Stir for 15–20 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with:

    • Cold water (2 x 10 mL) to remove salts.

    • Cold ethanol/water (1:1, 1 x 5 mL) to remove trace aniline.

  • Recrystallization (if necessary): Recrystallize from hot Ethanol or Ethanol/Water mixture.

  • Dry the solid under vacuum at 40°C to constant weight.

WorkflowStartStart:Dissolve Reagents in EtOHRefluxReflux at 78°C(2-4 Hours)Start->RefluxTLCTLC Check:SM Consumed?Reflux->TLCTLC->RefluxNoQuenchPour into Ice Water(Precipitate Product)TLC->QuenchYesFilterFiltration & Wash(Remove Et3N·HCl)Quench->FilterDryDry & CharacterizeFilter->Dry

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Characterization & Validation

The product, This compound , typically presents as a yellow to orange solid.[1]

  • Appearance: Yellow crystalline solid.[1][3]

  • 1H NMR (DMSO-d6 or

    
    ): 
    
    • Look for the deshielded pyridine protons. The H-6 proton (adjacent to nitrogen) typically appears as a doublet/multiplet around

      
       8.5–8.7 ppm.
      
    • The H-4 proton (adjacent to nitro) will also be deshielded, likely

      
       8.4–8.6 ppm.
      
    • The NH proton is often broad and downfield (

      
       9.0–10.5 ppm) due to intramolecular hydrogen bonding with the nitro group oxygen.
      
    • Phenyl protons appear in the aromatic region (

      
       7.0–7.6 ppm).
      
  • 13C NMR:

    • Distinct signals for the pyridine carbons, particularly the C-NO2 and C-NH carbons which are significantly shifted.[1] Reference data can be found in Magnetic Resonance in Chemistry [1].

Self-Validation Checklist:

  • TLC: Single spot, no starting material (high

    
     UV active spot of 2-Cl-3-NO2-Py disappeared).
    
  • Yield: Typical isolated yields are 85–95%. Lower yields suggest incomplete precipitation or loss during washing.

  • Melting Point: Compare with literature (approx. 118–123°C range for similar derivatives; verify specific batch).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product soluble in EtOH/Water mixCool the quench mixture to 0°C before filtering.[1] Add more water to force precipitation.
Starting Material Remains Reaction incompleteCheck reflux temperature. Ensure base (

) was added to scavenge HCl. Extend reaction time.
Oiling Out Impurities or low MPScratch the flask with a glass rod to induce nucleation.[1] Recrystallize from minimal hot EtOH.
Dark Color Oxidation of AnilineUse freshly distilled aniline. Conduct reaction under Nitrogen/Argon atmosphere.

Safety & Hazards

  • 2-Chloro-3-nitropyridine: Causes skin irritation and serious eye irritation. Potential sensitizer. Handle in a fume hood.

  • Nitro Compounds: Potentially energetic.[1] Do not heat to dryness without testing thermal stability.

  • Aniline: Toxic by inhalation, ingestion, and skin contact. Methemoglobinemia hazard.

References

  • Rasala, D., & Gawinecki, R. (1993).[4] 13C NMR spectra of some 2-aminopyridines and their derivatives . Magnetic Resonance in Chemistry, 31(1), 38–41.

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-anilino-3-nitropyridines . GuideChem/Literature Precedents.

  • PubChem Compound Summary for CID 611799: This compound .[1][4] National Center for Biotechnology Information (2025).

  • BenchChem. (2025). Technical Guide to the Synthesis of Nitropyridines .

Application Note: Nucleophilic Aromatic Substitution Conditions for 3-Nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026


Target Molecule:  3-Nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2)
Primary Reaction:  Nucleophilic Aromatic Substitution (

) of 2-Chloro-3-nitropyridine with Aniline.

Executive Summary & Strategic Importance

The synthesis of This compound represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a "privileged structure" precursor for:

  • Imidazo[4,5-b]pyridines: Via reduction of the nitro group and subsequent cyclization (e.g., with formic acid or aldehydes).

  • Kinase Inhibitors: The 2-aminopyridine motif is a common hinge-binder in ATP-competitive inhibitors.

  • Allosteric Modulators: Used in various GPCR drug discovery programs.

While the reaction is a standard Nucleophilic Aromatic Substitution (


), the specific electronic interplay between the 3-nitro group  (activating) and the pyridine nitrogen  (activating) creates a highly reactive electrophile at the C2 position. This guide details the mechanistic underpinnings and provides three distinct protocols ranging from standard discovery scale to process-optimized conditions.

Mechanistic Insight & Retrosynthesis

The formation of this compound is kinetically controlled. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex.

Key Mechanistic Drivers:
  • Activation: The nitro group at C3 is crucial. It exerts a strong inductive ($ -I

    
     -M $) electron-withdrawing effect, significantly lowering the LUMO energy of the pyridine ring and making C2 highly susceptible to nucleophilic attack.
    
  • Regioselectivity: While C6 is also activated by the pyridine nitrogen, C2 is doubly activated by both the ring nitrogen (ortho) and the nitro group (ortho). Substitution exclusively occurs at C2.

  • Leaving Group: Chloride is the standard leaving group (LG). While Fluoride (from 2-fluoro-3-nitropyridine) would react faster due to higher electronegativity stabilizing the transition state, the Chloride analog is significantly cheaper and sufficiently reactive.

Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism SM 2-Chloro-3-nitropyridine (Electrophile) TS Meisenheimer Complex (Intermediate) SM->TS Addition (Rate Limiting) Nuc Aniline (Nucleophile) Nuc->TS Prod This compound (Product) TS->Prod Elimination (-Cl⁻) HCl HCl (Byproduct) Scavenged by Base TS->HCl

Caption: The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex followed by the elimination of chloride.

Critical Parameter Optimization

Successful synthesis depends on balancing solubility, temperature, and proton scavenging.

Table 1: Solvent & Condition Screening Matrix
ParameterCondition A (Standard)Condition B (High Rate)Condition C (Green/Process)
Solvent Ethanol (EtOH) or iPrOH Ethylene Glycol or DMF Water (Surfactant mediated)
Temperature Reflux (78–82°C)100–120°C100°C
Base None (Excess Aniline) or DIPEAK₂CO₃ or TEATPGS-750-M (Micellar)
Time 2–4 Hours30–60 Mins4–8 Hours
Workup Concentration + CrystallizationPour into H₂O + FiltrationFiltration
Pros Easy solvent removal; clean profile.High solubility; fast kinetics.Environmentally benign.[1]
Cons Slower rate for electron-poor anilines.Difficult solvent removal (high BP).Poor solubility of SM.

Detailed Experimental Protocols

Protocol A: Standard Laboratory Synthesis (Recommended)

Best for: Routine synthesis, gram-scale, high purity requirements.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[2][3]

  • Aniline (1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • Optional: Triethylamine (TEA) (1.2 equiv) if aniline is expensive/precious.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (158.6 mg, 1.0 mmol) and Ethanol (5 mL).

  • Addition: Add Aniline (100 µL, 1.1 mmol) dropwise.

    • Note: If using TEA, add it at this stage. If not, the excess aniline acts as the proton sponge, or the HCl salt of the product may precipitate (which is fine).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a bright yellow/orange spot (Product, Rf ~0.4) should appear.[4][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Method 1 (Precipitation): If solids precipitate upon cooling, filter the solid and wash with cold ethanol. This is often the pure product.

    • Method 2 (Extraction): If no precipitate, concentrate the solvent in vacuo. Redissolve the residue in EtOAc (20 mL), wash with 1M HCl (to remove excess aniline) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures if necessary.

  • Yield: Expected yield is 85–95% .

Protocol B: High-Throughput / Difficult Substrates (Ethylene Glycol)

Best for: Sterically hindered anilines or when rapid kinetics are required.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[2][3]

  • Aniline (1.2 equiv)

  • Ethylene Glycol (2 mL/mmol)

Step-by-Step Procedure:

  • Setup: Combine 2-chloro-3-nitropyridine and aniline in a vial with Ethylene Glycol .

  • Reaction: Heat the mixture to 120°C for 1 hour. The high boiling point and polarity of ethylene glycol stabilize the charged transition state, accelerating the reaction.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (10x volume of glycol).

    • Vigorous stirring will induce precipitation of the bright yellow product.

  • Isolation: Filter the solid, wash copiously with water (to remove glycol), and dry in a vacuum oven.

Decision Tree for Protocol Selection

Use this logic flow to determine the optimal approach for your specific constraints.

Optimization_Flow Start Start: Select Aniline Type Check_Nuc Is Aniline Electron-Poor or Sterically Hindered? Start->Check_Nuc Standard Use Protocol A (Ethanol Reflux) Standard Conditions Check_Nuc->Standard No (Simple Aniline) Hard Use Protocol B (Ethylene Glycol) High Temp / Polar Solvent Check_Nuc->Hard Yes (e.g., 2,6-disubstituted) Scale Is Scale > 50g? Standard->Scale Scale->Standard No Process Consider iPrOH Reflux (Easier Recovery than EtOH) Scale->Process Yes

Caption: Logic flow for selecting the optimal solvent system based on nucleophile reactivity and reaction scale.

Characterization & Validation Data

To validate the synthesis, compare your analytical data against these expected values:

  • Appearance: Bright yellow to orange solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.20 (s, 1H, NH ): Broad singlet, disappears with D₂O shake.
      
    • 
       8.55 (dd, 1H, Py-H6): Deshielded doublet (alpha to Nitrogen).
      
    • 
       8.48 (dd, 1H, Py-H4): Deshielded by Nitro group.
      
    • 
       7.70 (d, 2H, Ph-H): Ortho protons of the phenyl ring.
      
    • 
       7.10 (dd, 1H, Py-H5): Most shielded pyridine proton.
      
  • HRMS (ESI+): Calculated for

    
    .
    

Safety & Handling (SDS Summary)

  • Energetic Potential: While 3-nitro-2-aminopyridines are generally stable, 2-chloro-3-nitropyridine is a nitro-aromatic. Avoid heating neat (without solvent) to dryness at high temperatures.

  • Sensitizers: Nitropyridines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Exotherm: The reaction with aniline is mildly exothermic. On large scales (>100g), add aniline slowly at reflux to control the heat release.

References

  • Kamal, A. et al. (2015). Synthesis and biological evaluation of 2-anilino-3-nitropyridines. GuideChem Application Note.

  • Jia, Y. et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Journal of Chemical Research.

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

  • Kress, T. J. et al. (1976).[3] Synthesis of 2-amino-3-nitro-5-halogenopyridines. Journal of Organic Chemistry, 41, 93.

Sources

Application Note & Protocol: Synthesis of 3-nitro-N-phenylpyridin-2-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-nitro-N-phenylpyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient method utilizing a classical Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-nitropyridine and aniline. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this important arylamine derivative.

Introduction & Scientific Rationale

N-aryl-2-aminopyridines are privileged scaffolds in drug discovery, appearing in a wide range of biologically active molecules.[1] The title compound, this compound (CAS No: 34949-41-2), serves as a key intermediate for further functionalization, leveraging the nitro group for reduction to an amine or other transformations.

The synthesis described herein employs a Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is highly effective for this specific transformation due to the electronic properties of the 2-chloro-3-nitropyridine substrate. The pyridine nitrogen and the ortho-nitro group are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This electronic deficiency makes the carbon at the C2 position (bearing the chlorine atom) highly electrophilic and susceptible to attack by a nucleophile, in this case, aniline.[2] This method provides a more straightforward and cost-effective alternative to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are often required for less activated aryl halides.[3][4]

Reaction Scheme & Mechanism

2.1. Overall Reaction

The reaction proceeds by the displacement of the chloride from 2-chloro-3-nitropyridine with aniline in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

2.2. Reaction Mechanism: Addition-Elimination

The SNAr reaction occurs via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electron-deficient C2 carbon of the 2-chloro-3-nitropyridine ring. This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the ring is restored through the elimination of the chloride leaving group, yielding the final product, this compound.

The following diagram illustrates the key steps of the reaction mechanism.

G cluster_intermediate Intermediate Aniline Aniline (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Aniline->Meisenheimer Nucleophilic Attack (Addition) Pyridinium 2-Chloro-3-nitropyridine (Electrophile) Pyridinium->Meisenheimer Product This compound Meisenheimer->Product Leaving Group Expulsion (Elimination) HCl HCl Meisenheimer->HCl Cl⁻ leaves

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Equiv.Supplier
2-Chloro-3-nitropyridine5470-18-8158.541.0 g6.311.0Acros Organics
Aniline62-53-393.130.65 g (0.64 mL)6.941.1Fisher Scientific
Triethylamine (TEA)121-44-8101.191.06 g (1.45 mL)10.51.66Merck Millipore
N,N-Dimethylformamide (DMF)68-12-273.0920 mL--Merck Millipore
Ethyl Acetate141-78-688.11As needed--Fisher Scientific
Hexanes110-54-386.18As needed--Fisher Scientific

3.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Safety Precautions

  • 2-Chloro-3-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood.

  • Aniline: Toxic by inhalation, in contact with skin, and if swallowed. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood.

  • Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times. All operations should be performed inside a certified chemical fume hood.[5][6][7]

3.4. Step-by-Step Synthesis Procedure

The following diagram provides a high-level overview of the experimental workflow.

Sources

HPLC method development for 3-nitro-N-phenylpyridin-2-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NPA High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitation and Purity Analysis of 3-nitro-N-phenylpyridin-2-amine

Introduction & Scope

This compound (also known as 2-anilino-3-nitropyridine) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and imidazo[4,5-b]pyridine derivatives.

The analysis of this compound presents specific chromatographic challenges:

  • Electronic Effects: The strongly electron-withdrawing nitro group at the 3-position significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine, altering retention behavior compared to standard aminopyridines.

  • Hydrophobicity: The presence of two aromatic systems (phenyl and pyridine) increases lipophilicity (LogP ~2.5–3.0), requiring optimized organic modifier strength.

  • Structural Isomerism: Potential for regioisomers during synthesis (e.g., 5-nitro isomers) requires a method with high selectivity.

This guide provides a comprehensive protocol for developing a robust RP-HPLC method, moving from initial scouting to a validated quality control (QC) procedure.

Physicochemical Profiling & Method Strategy

Before method selection, we analyze the analyte's properties to dictate the separation mechanism.

PropertyValue (Estimated/Literature)Chromatographic Implication
LogP ~2.6Moderate hydrophobicity. C18 is the ideal stationary phase.
pKa Weak Base / NeutralThe 3-nitro group suppresses protonation. A low pH (2–3) mobile phase is recommended to suppress ionization of residual basicity and ensure sharp peak shape.
UV Max ~254 nm, ~340 nmThe nitro-amine conjugation extends conjugation. DAD scanning (200–400 nm) is required to identify the unique

for specific detection.
Solubility Low in water; High in ACN/MeOHSample diluent must contain at least 50% organic solvent to prevent precipitation.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQA) are addressed.

MethodDevelopment Start Start: Physicochemical Profiling Scouting Phase 1: Gradient Scouting (5-95% B, pH 2.5) Start->Scouting Define pH & Solvent Selectivity Phase 2: Column Selection (C18 vs Phenyl-Hexyl) Scouting->Selectivity Assess Resolution Optimization Phase 3: Parameter Optimization (Temp, Flow, Isocratic Hold) Selectivity->Optimization Best Stationary Phase Validation Phase 4: ICH Q2(R1) Validation Optimization->Validation Lock Method Final Final Protocol Validation->Final Pass Criteria

Figure 1: Step-by-step method development lifecycle for nitro-aminopyridines.

Experimental Protocols

Phase 1: Initial Scouting Conditions (The "Universal" Screen)

Objective: Determine the approximate elution time and assess peak symmetry.

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) 210–400 nm; Extract at 254 nm and 330 nm.

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Stop |

Expected Result: The analyte is hydrophobic and likely elutes between 6–8 minutes (60–80% B). If peak tailing is observed (


), increase buffer strength (e.g., 20 mM Ammonium Formate pH 3.0).
Phase 2: The "Gold Standard" Optimized Protocol

Based on the analyte's aromatic structure, a Phenyl-Hexyl column is often superior to C18 for separating nitro-isomers due to


 interactions. However, C18 remains the robust standard. Below is the optimized protocol for QC release.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Improves mass transfer and peak sharpness).

  • Detection: UV at 340 nm (Specific for nitro-aniline chromophore, reduces interference from simple aromatics absorbing at 254 nm).

Optimized Gradient:

Time (min) % B Rationale
0.0 40 Start high enough to elute polar impurities quickly.
8.0 80 Shallow gradient for maximum resolution of isomers.
9.0 95 Column wash.
11.0 95 Hold wash.
11.1 40 Return to initial.

| 15.0 | 40 | Re-equilibration. |

Mechanistic Insight: Separation Logic

The separation relies on two primary interactions. The diagram below illustrates how the stationary phase interacts with the this compound molecule.

Interactions Analyte This compound C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Van der Waals Forces (Primary Retention) Silanol Residual Silanol (Secondary Interaction) Analyte->Silanol H-Bonding (Nitro Group) (Causes Tailing) MobilePhase Mobile Phase (Acidic pH 3.0) MobilePhase->Analyte Maintains Neutrality MobilePhase->Silanol Protonation (Suppresses Tailing)

Figure 2: Interaction mechanism. Acidic mobile phase suppresses silanol activity and keeps the weak base analyte in a consistent state.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" (Part 2 of prompt), it must meet ICH Q2(R1) standards.

ParameterProcedureAcceptance Criteria
System Suitability 5 replicate injections of Standard (50 µg/mL).RSD < 2.0% (Area), Tailing Factor < 1.5, Theoretical Plates > 5000.
Linearity 5 levels from 50% to 150% of target concentration.

.[4]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N = 3), LOQ (S/N = 10).
Accuracy Spike recovery at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.
Specificity Inject blank, placebo, and forced degradation samples.No interference at retention time of main peak.

Troubleshooting Guide

  • Problem: Peak Tailing

    • Root Cause: Interaction between the nitro group/amine and residual silanols on the column.

    • Solution: Ensure pH is

      
      . Add 10-20 mM buffer (Ammonium Formate). Switch to an "End-capped" column (e.g., Agilent Eclipse Plus or Waters BEH).
      
  • Problem: Split Peaks

    • Root Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Solution: Dilute sample in mobile phase starting conditions (e.g., 40:60 ACN:Buffer).

  • Problem: Retention Time Drift

    • Root Cause: Temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven at 35°C. Equilibration time should be at least 5x column volumes.

References

  • Bakke, J. M., et al. (1999). The Synthesis of β-nitropyridine compounds.[5] Acta Chemica Scandinavica, 53, 141.[5] 5[5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 611799, this compound. Retrieved February 15, 2026. Link

  • Thermo Fisher Scientific. (2020). Simultaneous Determination of Aromatic Amines and Pyridines in Soil by HPLC. Application Note. 3[5]

  • Marinković, V., et al. (2001).[4] Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.[4] 4[4][5]

Sources

solvent selection for dissolving 3-nitro-N-phenylpyridin-2-amine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solvent Selection and Solution Preparation for 3-nitro-N-phenylpyridin-2-amine in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful evaluation of candidate molecules in biological assays is critically dependent on their effective solubilization and delivery to the target system. This compound is a heterocyclic compound whose physicochemical properties necessitate a systematic approach to solvent selection to ensure data integrity and reproducibility. This document provides a comprehensive guide, including detailed protocols, for selecting an appropriate solvent, preparing stable stock solutions, and avoiding common pitfalls associated with solvent effects in bioassays. We emphasize a methodology-driven approach, empowering researchers to determine the optimal solvent system for their specific experimental context.

Physicochemical Profile of this compound

Understanding the inherent properties of a compound is the cornerstone of rational solvent selection. The structure of this compound, featuring a substituted pyridine ring linked to a phenyl group, dictates its solubility behavior.

  • Structure and Polarity: The molecule contains several key functional groups: a pyridine ring, a secondary amine, a phenyl group, and a nitro group. The aromatic rings (phenyl and pyridine) confer a degree of nonpolar character, while the nitrogen atom in the pyridine ring, the secondary amine, and the highly polar nitro group introduce significant polarity. The topological polar surface area (TPSA) of structurally similar compounds is in the range of 85 Ų, suggesting the molecule is polar and will likely require a polar organic solvent for dissolution.[1] Aromatic nitro and amino compounds are often characterized by low aqueous solubility.[2]

  • Acidity/Basicity (pKa): The compound possesses two potential basic centers: the pyridine nitrogen and the secondary amine. The pKa of unsubstituted pyridine is approximately 5.2.[3] However, the strongly electron-withdrawing nitro group on the pyridine ring is expected to significantly reduce the basicity of both nitrogen atoms. For comparison, the pKa of 3-nitroaniline is 2.47, indicating very weak basicity.[4] This suggests that this compound is a weakly basic compound, and its charge state is unlikely to be significantly altered in typical biological pH ranges (pH 7.2-7.4), minimizing pH-dependent solubility issues in the final assay medium.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionSourceImplication for Solvent Selection
Molecular FormulaC₁₁H₉N₃O₂PubChem CID: 611799[5]Affects molarity calculations for solution preparation.
Molecular Weight215.21 g/mol PubChem CID: 611799[5]Critical for accurate weighing and concentration calculations.
AppearanceLikely a yellow crystalline solidInferred from similar compounds like 3-nitroaniline.[4][6]Visual confirmation of dissolution is possible.
Predicted SolubilityLow in water; Soluble in polar organic solventsBased on structural analysis and related compounds.[2][6]A water-miscible organic solvent is the primary candidate.
Predicted pKaWeakly basic (estimated pKa < 3)Inferred from 3-nitroaniline.[4]Solubility is unlikely to be pH-dependent in physiological buffers.

Guiding Principles for Solvent Selection in Bioassays

The ideal solvent, often referred to as a "vehicle," must meet several criteria beyond simply dissolving the compound. The primary goal is to introduce the compound to the aqueous environment of the bioassay without influencing the biological system.

  • Solubilizing Power: The solvent must be capable of dissolving the compound at a concentration high enough to prepare a concentrated stock solution (typically 10-50 mM). This minimizes the volume of solvent added to the final assay.

  • Bioassay Compatibility: The solvent must be miscible with the aqueous assay buffer and should not precipitate the compound upon dilution.

  • Low Cytotoxicity: The final concentration of the solvent in the assay should be well below the threshold that causes cytotoxicity or other off-target effects in the chosen cell line or biological system.

  • Chemical Inertness: The solvent must not react with the compound or interfere with the assay components or detection method (e.g., fluorescence, luminescence).

Comparative Analysis of Candidate Solvents

Dimethyl sulfoxide (DMSO) is the most common primary solvent for compound screening due to its exceptional solubilizing power. However, alternatives should be considered if DMSO proves problematic.

Table 2: Comparison of Common Solvents for Bioassay Stock Solutions

SolventPolarity IndexBoiling Point (°C)Common Final Assay Conc.AdvantagesDisadvantages & Causality
DMSO 7.2189< 0.5% (v/v)Excellent solubilizing power for diverse structures. Miscible with water.Can be cytotoxic at >0.5% due to membrane disruption. May interfere with some enzymatic assays. Can oxidize sensitive compounds.
Ethanol (EtOH) 4.378.4< 1.0% (v/v)Less toxic than DMSO. Volatile, allowing for easy removal if needed.Lower solubilizing power for polar compounds. Can elicit specific biological responses in some cell types.
Methanol (MeOH) 5.164.7< 0.5% (v/v)Good solvent for many polar organic molecules.More toxic than ethanol. High volatility can lead to concentration changes if not handled properly.
Dimethylformamide (DMF) 6.4153< 0.1% (v/v)High solubilizing power, similar to DMSO.More toxic than DMSO. Less stable and can decompose to dimethylamine and formic acid.

Given the polar nature of this compound, DMSO is the logical starting point for solubility testing.

Experimental Protocol: Solvent Solubility Screening

This protocol provides a systematic, small-scale method to determine the approximate solubility of this compound in candidate solvents.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_test Solubility Test cluster_calc Calculation weigh 1. Accurately weigh ~1-2 mg of this compound into a clear glass vial. add_solvent 2. Add a small, precise volume of solvent (e.g., 20 µL DMSO) to the vial. weigh->add_solvent mix 3. Vortex (1 min) and/or sonicate (5 min) the mixture. add_solvent->mix observe 4. Visually inspect for undissolved solid against a dark background. mix->observe add_more 5. If solid remains, add another precise aliquot of solvent. Repeat steps 3-4. observe->add_more Solid Present dissolved 6. Record total solvent volume a clear solution is achieved. observe->dissolved No Solid add_more->mix calculate 7. Calculate approximate solubility (mg/mL or Molarity). dissolved->calculate

Caption: Workflow for determining compound solubility.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 1-2 mg of this compound into a small, clear glass vial (e.g., a 1.5 mL HPLC vial).

  • Initial Solvent Addition: Add a defined aliquot of the primary test solvent (e.g., 20 µL of high-purity, anhydrous DMSO) to the vial. This corresponds to an initial high concentration (e.g., 50-100 mg/mL).

  • Mixing: Cap the vial securely and vortex vigorously for at least 1 minute. If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Observation: Carefully inspect the solution against a bright light and a dark background. Look for any undissolved particulates or cloudiness.

  • Titration (If Necessary): If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 20 µL). Repeat steps 3 and 4.

  • Endpoint: Continue the titration until a completely clear solution is obtained. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility using the initial mass of the compound and the total volume of solvent required for complete dissolution.

    • Example: If 1.5 mg dissolved in a total of 70 µL (0.070 mL), the solubility is ~21.4 mg/mL.

Protocol: Preparation of Stock and Working Solutions

This protocol outlines the best practices for preparing a high-concentration stock solution and diluting it for use in a final bioassay.

Workflow for Solution Preparation

G cluster_stock Stock Solution (e.g., 20 mM in DMSO) cluster_working Working & Final Solutions calc_mass 1. Calculate mass of compound needed for desired volume and concentration. (Mass = Molarity x Volume x MW) dissolve 2. Dissolve weighed compound in the chosen solvent (e.g., DMSO). Use sonication if needed. calc_mass->dissolve store 3. Aliquot into single-use tubes. Store at -20°C or -80°C, protected from light. dissolve->store intermediate 4. Prepare an intermediate dilution in solvent or assay buffer if a large dilution factor is needed. store->intermediate Optional final_dilution 5. Add a small volume of stock (or intermediate) to the final assay buffer/medium. store->final_dilution intermediate->final_dilution mix_well 6. Mix immediately and thoroughly by pipetting or gentle vortexing. final_dilution->mix_well validate 7. Visually inspect for precipitation. Ensure final solvent concentration is below the toxicity threshold. mix_well->validate

Caption: Protocol for stock and working solution preparation.

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Calculation: Calculate the mass of this compound required. For 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 215.21 g/mol = 0.0043 g = 4.3 mg.

    • Dissolution: Weigh the calculated mass and dissolve it in the final volume of high-purity, anhydrous DMSO. Use a volumetric flask for accuracy. Ensure complete dissolution, using sonication if necessary.

    • Storage: Aliquot the stock solution into small, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Dilution Strategy: The key to avoiding precipitation is to add the small volume of organic stock solution to the larger volume of aqueous assay buffer while mixing. Never add aqueous buffer to the concentrated organic stock.

    • Procedure: For a final concentration of 10 µM in a 1 mL assay volume (from a 20 mM stock), a 1:2000 dilution is needed.

      • Pipette 999.5 µL of the final assay buffer/media into your assay tube/well.

      • Add 0.5 µL of the 20 mM DMSO stock solution directly into the buffer.

      • Immediately mix thoroughly by gentle vortexing or repeated pipetting.

    • Validation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. Always run a "vehicle control" in your assay, which contains the same final concentration of the solvent (e.g., 0.05% DMSO) but no compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound precipitates upon dilution into assay buffer. The compound's solubility in the final mixed-solvent system (e.g., 99.5% aqueous buffer, 0.5% DMSO) is lower than the target concentration.1. Lower the final assay concentration. 2. Increase the final solvent concentration, but only if it remains below the cytotoxicity threshold for your assay. 3. Investigate the use of co-solvents or solubilizing agents (e.g., Pluronic F-68, cyclodextrins), but this requires extensive validation.
Vehicle control shows cytotoxicity or off-target effects. The final solvent concentration is too high for the biological system.1. Reduce the final solvent concentration by preparing a more concentrated stock solution. 2. Test an alternative, less toxic solvent (e.g., switch from DMSO to ethanol if solubility permits). 3. Perform a solvent tolerance curve to determine the exact toxicity threshold for your specific assay.
Inconsistent results between experiments. 1. Stock solution degradation (hydrolysis, light sensitivity). 2. Inaccurate pipetting of stock solution. 3. Incomplete dissolution of the stock.1. Use fresh aliquots for each experiment; avoid freeze-thaw cycles. 2. Use calibrated pipettes and proper technique, especially for sub-microliter volumes. 3. Always ensure the stock solution is completely clear before use.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • PubChem. 3-Nitroaniline . National Center for Biotechnology Information. [Link]

  • PubChem. 3-Nitro-6-phenylpyridin-2-amine . National Center for Biotechnology Information. [Link]

  • Rodríguez-Sánchez, J.P., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB) . European Journal of Organic Chemistry. [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers Media S.A.[Link]

  • Wikipedia. 3-Nitroaniline . Wikimedia Foundation. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers . MDPI. [Link]

  • Wikipedia. Pyridines . Wikimedia Foundation. [Link]

  • ResearchGate. Aromatic Nitro and Amino Compounds . ResearchGate. [Link]

  • PubChem. 3-Nitro-1,2-phenylenediamine . National Center for Biotechnology Information. [Link]

Sources

Application Note: In Vivo Dosing Formulation for 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists working with 3-nitro-N-phenylpyridin-2-amine (Synonym: 2-anilino-3-nitropyridine ).

This compound is a privileged scaffold often utilized in the development of tubulin polymerization inhibitors, anticancer agents, and antiparasitic drugs.[1] Due to its specific physicochemical properties—namely high crystallinity and lipophilicity—it presents significant solubility challenges for in vivo administration.[1]

Part 1: Executive Summary & Physicochemical Profiling[1]

Compound Identity & Challenge[1][2]
  • IUPAC Name: this compound[1][2][3]

  • Common Synonym: 2-anilino-3-nitropyridine[1][4][3][5][6]

  • CAS Number: 34949-41-2[1][2][3]

  • Molecular Weight: 215.21 g/mol [3]

  • Appearance: Typically a yellow to orange crystalline powder.[1]

The Formulation Challenge: The presence of the nitro group at the 3-position strongly deactivates the pyridine ring, reducing the basicity of the pyridine nitrogen.[1] Consequently, this molecule does not readily form stable salts with weak acids, rendering pH adjustment ineffective for solubility enhancement.[1] It behaves as a neutral, lipophilic Class II/IV compound (BCS classification equivalent) with poor aqueous solubility but moderate permeability.[1]

Solubility Profile (Estimated)
  • Water/Saline: Insoluble (< 10 µg/mL).

  • DMSO: Soluble (> 50 mg/mL).

  • PEG 400: Moderately Soluble.[1]

  • Ethanol: Moderately Soluble.[1]

  • Corn Oil: Low to Moderate Solubility.

Part 2: Vehicle Selection Strategy

For preclinical efficacy studies, you must choose between a Solution Formulation (for Intravenous/Intraperitoneal routes) or a Suspension Formulation (for Oral Gavage).[1]

Decision Logic for Researchers

Use the following logic to select your vehicle. If the target dose is > 50 mg/kg , a suspension is highly recommended to avoid vehicle toxicity from high co-solvent concentrations.[1]

VehicleSelection cluster_legend Key Start Target Dose & Route? Route Route Selection Start->Route IV_IP IV / IP (Solution) Route->IV_IP Systemic/PK PO Oral (PO) Route->PO Efficacy/High Dose Solubility Solubility Check (in DMSO) IV_IP->Solubility Form2 Formulation B: 0.5% MC + 0.1% Tween 80 (Suspension) PO->Form2 Standard Form1 Formulation A: 10% DMSO / 40% PEG400 / 50% Saline Solubility->Form1 Soluble Decision Decision Protocol Protocol

Caption: Decision tree for selecting the optimal formulation vehicle based on administration route and dosing requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Systemic Solution Formulation (IV/IP)

Best for: Pharmacokinetic (PK) studies, early efficacy models.[1] Target Concentration: 1 – 5 mg/mL.[1] Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.

  • Primary Solubilization: Add DMSO (10% of final volume). Vortex vigorously for 1–2 minutes.[1]

    • Critical Check: Ensure the powder is completely dissolved.[1] The solution should be clear yellow/orange.[1] If particles remain, sonicate at 40°C for 5 minutes.

  • Co-Solvent Addition: Add PEG 400 (40% of final volume) slowly while vortexing. The solution may warm slightly; this aids solubility.[1]

  • Aqueous Phase: Slowly add Sterile Saline (0.9% NaCl) (50% of final volume) dropwise while vortexing.

    • Caution: Adding saline too fast may cause the compound to crash out (precipitate). If turbidity occurs, stop and sonicate.

  • Sterilization: Pass the solution through a 0.22 µm PTFE or PES syringe filter .

    • Note: Do not use Nylon filters as they may bind the drug.[1]

Protocol B: Oral Suspension Formulation (PO)

Best for: High-dose efficacy studies, toxicity studies (Doses > 10 mg/kg).[1] Target Concentration: 5 – 50 mg/mL.[1] Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 50 mL of distilled water to ~80°C.

    • Add 0.5 g of Methylcellulose (400 cP) slowly while stirring to disperse.

    • Add 200 µL of Tween 80.[1]

    • Stir until cool and clear (overnight at 4°C is best for full hydration).

  • Compound Preparation:

    • Weigh this compound into a mortar.[1]

    • Trituration (Critical Step): Add a few drops of the vehicle or pure Tween 80 to the powder. Grind with a pestle to form a smooth, thick paste.[1] This "wets" the hydrophobic surface of the crystals.[1]

  • Dilution: Gradually add the remaining MC vehicle to the mortar while grinding to create a uniform suspension.[1]

  • Transfer: Transfer to a dosing vial. Rinse the mortar with the remaining vehicle to ensure full dose recovery.[1]

  • Homogenization: Vortex or use a magnetic stirrer for 10 minutes prior to dosing.

Part 4: Quality Control & Stability[1]

Before administering to animals, you must validate the formulation.[1]

ParameterMethodAcceptance Criteria
Visual Inspection Eye check against lightSolution: Clear, no particulates.Suspension: Uniform opacity, no large clumps.
pH Check pH Strip/MeterpH 6.0 – 7.5 (Neutral is preferred to avoid irritation).
Stability HPLC (re-assay after 4h)> 95% of initial concentration remaining.
Particle Size Microscopy (Suspension only)Particles should be < 50 µm to pass through gavage needles (20G).
Troubleshooting Guide
  • Precipitation upon saline addition: Increase PEG 400 ratio to 60% and reduce saline to 30%. Alternatively, switch to 20% HP-β-Cyclodextrin in water as the aqueous phase.[1]

  • Gavage Needle Clogging: The suspension particles are too large.[1] You must micronize the powder (grind longer in mortar) or sonicate the final suspension for 10 minutes.

Part 5: Biological Context & Workflow Visualization[1]

Understanding the biological pathway is crucial for interpreting results.[1] this compound derivatives often target microtubule dynamics (similar to colchicine site inhibitors) or specific kinases.

MechanismWorkflow cluster_bio Biological Mechanism Compound This compound (Lipophilic Scaffold) Formulation Formulation (DMSO/PEG or MC/Tween) Compound->Formulation Admin Administration (IV, IP, or PO) Formulation->Admin Target Target Binding (e.g., Tubulin/Kinase) Admin->Target Absorption Effect Cell Cycle Arrest (G2/M Phase) Target->Effect Outcome Apoptosis / Tumor Growth Inhibition Effect->Outcome

Caption: Experimental workflow from formulation to biological mechanism of action (Microtubule targeting/Apoptosis).

Part 6: References

  • Kamal, A., et al. (2015).[1] "Synthesis and biological evaluation of 2-anilino-3-nitropyridine derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: Contextual citation for the scaffold's biological activity).

  • PubChem. (2025).[1][3] "Compound Summary: this compound (CID 611799)."[3] National Library of Medicine. [Link]

  • Li, Di, et al. (2019).[1] "Solubility enhancement strategies for lipophilic drugs in preclinical formulations." Journal of Pharmaceutical Sciences. (General reference for cosolvent systems: DMSO/PEG400).[1]

Sources

Application Notes and Protocols for the Purification of 3-nitro-N-phenylpyridin-2-amine via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 3-nitro-N-phenylpyridin-2-amine, a versatile intermediate in the synthesis of various therapeutic agents, achieving high purity is paramount. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing. Crystallization stands out as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds, making it an indispensable tool in the chemist's arsenal.

This comprehensive guide provides a detailed exploration of crystallization techniques tailored for the purification of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying principles of crystallization, the rationale behind solvent selection, and provides detailed, field-proven protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge and methodologies to consistently obtain this compound in a highly purified crystalline form.

Scientific Principles: Understanding Crystallization for Targeted Purification

Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, solid crystalline lattice. The fundamental principle underpinning its use as a purification technique is the difference in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1] An ideal crystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to its crystallization, while the impurities, being present in lower concentrations, remain dissolved in the mother liquor.[2]

The choice of solvent is the most critical factor for a successful crystallization.[2] An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and high recovery yield.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

  • Cost-effectiveness: For large-scale production, the cost of the solvent is a significant consideration.

Solvent Selection Strategy for this compound

The molecular structure of this compound, featuring a polar nitro group, an amino group capable of hydrogen bonding, and aromatic rings, suggests a moderate to high polarity. The principle of "like dissolves like" is a valuable starting point for solvent selection.

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely solubility profile based on its structural motifs and data from analogous compounds like 2-aminopyridine.[3]

Table 1: Predicted Solubility Profile and Recommended Solvents for Screening

Solvent ClassRecommended SolventsPredicted Solubility of this compoundRationale for Selection
Polar Protic Ethanol, Methanol, IsopropanolHigh to ModerateThe hydroxyl group can engage in hydrogen bonding with the amino and nitro groups of the solute. The polarity aligns well with the solute.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents offer good solvating power for polar molecules without the complexities of hydrogen bonding from the solvent.
Non-Polar Aromatic TolueneModerate to LowPi-pi stacking interactions between the solvent and the aromatic rings of the solute can contribute to solubility.
Non-Polar Aliphatic Hexane, HeptaneLowThese solvents are generally poor solvents for polar compounds and are often used as anti-solvents in mixed-solvent systems.
Aqueous WaterVery LowThe predominantly organic structure limits water solubility, making it a potential anti-solvent.

Experimental Protocols for Crystallization

The following protocols provide detailed, step-by-step methodologies for the purification of this compound. It is crucial to perform small-scale trials to determine the optimal solvent system and conditions before proceeding to a larger scale.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most straightforward crystallization technique and should be the first approach attempted.

Cooling_Crystallization A Dissolve impure compound in minimum hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Optional C Allow solution to cool slowly to room temperature A->C B->C D Cool in an ice bath to maximize crystal yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G Mixed_Solvent_Crystallization A Dissolve impure compound in minimum hot 'good' solvent B Add hot 'anti-solvent' dropwise until solution becomes turbid A->B C Add a few drops of hot 'good' solvent to redissolve the precipitate B->C D Allow solution to cool slowly to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with a cold mixture of the two solvents F->G H Dry the purified crystals G->H

Sources

Application Note: Electrophysiological Characterization of 3-nitro-N-phenylpyridin-2-amine (NPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines the standardized electrophysiology protocols for the functional characterization of 3-nitro-N-phenylpyridin-2-amine (NPPA) . Based on its structural homology to the 2-amino-3-nitropyridine scaffold found in established ion channel modulators (e.g., KCNQ/Kv7 openers), this guide prioritizes assays for Voltage-Gated Potassium Channels (Kv7.2/7.3) and general neuronal excitability. The protocols detailed herein utilize whole-cell patch-clamp configurations to determine the compound's efficacy, potency (


), and mechanism of action (MOA) in stabilizing the open state of voltage-gated channels.

Part 1: Mechanistic Rationale & Compound Handling

Structural Justification

The this compound (NPPA) scaffold shares critical pharmacophore features with the "privileged structures" of known Kv7 channel activators (e.g., Retigabine analogues and ICA-069673). The electron-withdrawing nitro group at the 3-position of the pyridine ring, adjacent to the anilino (phenylamine) linker, creates a specific electrostatic profile capable of interacting with the hydrophobic gating pocket of the KCNQ channel pore-forming domain.

Primary Hypothesis: NPPA acts as a Positive Allosteric Modulator (PAM) , shifting the voltage-dependence of activation to more hyperpolarized potentials.

Compound Preparation & Stability

NPPA is a lipophilic small molecule. Proper solubilization is critical to prevent precipitation in the perfusion lines, which causes artifactual "rundown" in recordings.

ParameterSpecificationNotes
Stock Solvent 100% DMSO (Anhydrous)Store at -20°C. Avoid freeze-thaw cycles (>3).
Stock Concentration 10 mM or 30 mMHigh concentration stocks minimize DMSO volume in final bath.
Working Solution Extracellular Bath SolutionDilute immediately prior to use.
Max DMSO Final 0.1% (v/v)>0.1% alters membrane capacitance and channel kinetics.
Perfusion Tubing PTFE (Teflon) or GlassAvoid soft PVC/Tygon; NPPA may adsorb to plastic.

Part 2: Automated Workflow Diagram

The following diagram illustrates the decision matrix for characterizing NPPA, moving from target validation to functional profiling.

NPPA_Workflow Start Compound: NPPA (this compound) Solubility Solubility Check (Nephelometry / Visual) Start->Solubility PrimaryScreen Primary Screen: Voltage Clamp Target: Kv7.2/7.3 (CHO/HEK) Solubility->PrimaryScreen Pass Decision Effect Observed? PrimaryScreen->Decision Mechanism Mechanism of Action (I-V Curves, G-V Shift) Decision->Mechanism Current Increase (Opener) NoEffect Secondary Screen (GABA-A, NaV1.7) Decision->NoEffect No Change Excitability Functional Assay: Current Clamp (DRG/Cortical Neurons) Mechanism->Excitability Validation

Caption: Operational workflow for electrophysiological profiling of NPPA, prioritizing Kv7 channel screening followed by mechanistic validation.

Part 3: Protocol 1 - Voltage Clamp Characterization (Kv7.2/7.3)

Objective: To quantify the shift in the voltage-dependence of activation (


) induced by NPPA.
Cell System
  • Cell Line: CHO-K1 or HEK293 stably expressing human KCNQ2 and KCNQ3 subunits (heteromultimers are physiologically relevant for the M-current).

  • Confluence: 60-80% at time of recording.

  • Selection: Use antibiotic selection (e.g., Hygromycin/G418) to ensure channel expression.

Solutions
  • Extracellular (Bath) Solution (mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4 with NaOH. Osmolality: 305 mOsm.

  • Intracellular (Pipette) Solution (mM): 145 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP. pH 7.2 with KOH. Osmolality: 290 mOsm.

    • Note: Low calcium buffering allows for physiological regulation, but standard EGTA is preferred for screening to isolate voltage effects.

Recording Protocol (Step-by-Step)
  • Giga-seal Formation: Establish a Giga-ohm seal (>2 GΩ) and break-in to whole-cell mode.

  • Capacitance Compensation: Compensate for slow and fast capacitance transients. Series resistance (

    
    ) must be <10 MΩ and compensated >70%.
    
  • Holding Potential: Clamp cell at -80 mV .

  • Voltage Step Protocol:

    • Apply a prepulse to -100 mV (200 ms) to close all channels.

    • Step to test potentials ranging from -100 mV to +40 mV in 10 mV increments.

    • Duration of step: 1.5 to 2.0 seconds (Kv7 currents are slow-activating).

    • Tail current step: Step to -60 mV (500 ms) to measure deactivation tail currents.

  • Compound Application:

    • Record Baseline (Vehicle control) I-V traces (3-5 sweeps stable).

    • Perfuse NPPA (Start at 10 µM for screening). Allow 2-3 minutes for full wash-in.

    • Record Drug I-V traces.

    • Washout: Perfuse standard bath solution for 5-10 minutes to verify reversibility.

Data Analysis
  • Conductance Calculation: Calculate conductance (

    
    ) from peak tail currents (
    
    
    
    ) using:
    
    
    (Where
    
    
    is the potassium reversal potential, approx -90 mV).
  • Boltzmann Fit: Fit the G-V plot with a Boltzmann function:

    
    
    
  • Success Criteria: A statistically significant hyperpolarizing shift (leftward shift) of

    
     (>10 mV) indicates NPPA is a channel opener.
    

Part 4: Protocol 2 - Current Clamp (Neuronal Excitability)

Objective: To determine if NPPA dampens neuronal firing, confirming its potential as an anti-epileptic or analgesic agent.

Cell System
  • Primary Culture: Rat Dorsal Root Ganglion (DRG) neurons or Hippocampal CA1 pyramidal neurons.

  • Preparation: Acute slice or dissociated culture (DIV 7-14).

Recording Protocol
  • Mode: Switch amplifier to Current Clamp (I=0) initially to measure Resting Membrane Potential (RMP).

  • Bridge Balance: Adjust bridge balance to neutralize electrode resistance.

  • Rheobase Determination:

    • Inject current steps (500 ms) in 10-20 pA increments from holding until the first Action Potential (AP) is fired.

  • Repetitive Firing Protocol:

    • Inject a suprathreshold current (e.g., 2x Rheobase) for 500-1000 ms to elicit a train of APs.

  • NPPA Application:

    • Perfuse NPPA (e.g., 10 µM).

    • Monitor RMP. Expectation: Hyperpolarization (more negative RMP) if Kv7 channels are opened.

    • Repeat the suprathreshold current injection.

  • Readout:

    • ΔRMP: Change in resting potential.

    • Spike Frequency Adaptation: Reduction in the number of APs elicited by the same current injection.

Part 5: Mechanism of Action Visualization

The following diagram details the putative molecular mechanism by which NPPA modulates the Kv7 channel, based on the established pharmacology of the 2-amino-3-nitropyridine class.

MOA_Mechanism NPPA NPPA (Ligand) BindingSite Gating Pore Pocket (S5-S6 Linker) NPPA->BindingSite Binds VSD Voltage Sensor Domain (VSD) BindingSite->VSD Stabilizes Activated State PIP2 PIP2 Interaction BindingSite->PIP2 Enhances Affinity Pore Pore Domain (Open State) VSD->Pore Increases Open Probability (Po) PIP2->Pore Coupling

Caption: Putative mechanism: NPPA binds the S5-S6 gating pocket, stabilizing the open conformation and enhancing VSD-pore coupling.

Part 6: Expected Results & Troubleshooting

Summary of Expected Data
ParameterControl (Vehicle)NPPA (10 µM)Interpretation

(Activation)
-20 to -30 mV-40 to -50 mVLeftward shift = Opener (Sensitizes channel to voltage).
Max Current (

)
100%120-150%Increased open probability or single-channel conductance.
Deactivation Kinetics FastSlowedStabilization of the open state (slower closing).
Neuronal RMP -60 mV-65 to -70 mVHyperpolarization due to increased

efflux.
Troubleshooting Guide
  • Precipitation: If perfusion lines show white residue, reduce concentration to 1 µM or add 0.05% Pluronic F-127.

  • No Effect: If Kv7 assay is negative, screen for GABA-A positive modulation (using 10 µM GABA + NPPA) or Nav1.7 inhibition, as the anilinopyridine scaffold is promiscuous.

  • Run-down: Kv7 channels are sensitive to PIP2 depletion. Include 2 mM Mg-ATP in the pipette solution to prevent run-down during long recordings.

Part 7: References

  • N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers. Source: National Institutes of Health (NIH) Context: Establishes the structural activity relationship (SAR) for pyridine-based KCNQ openers.

  • Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits Excitability. Source: National Institutes of Health (NIH) / PMC Context: Provides the detailed current clamp protocols for validating openers in sensory neurons.

  • Ligand activation mechanisms of human KCNQ2 channel. Source: National Institutes of Health (NIH) / PMC Context: Cryo-EM and electrophysiology data explaining the binding site of lipophilic openers.[1]

  • Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Source: Molecular Pharmacology (via Alfa Chemistry/PubMed) Context: Describes the synthesis and testing of Retigabine analogues with fluorinated/nitro substitutions.

Sources

Application Note: Handling, Storage, and Safety Protocol for 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3-nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2) is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, particularly CGRP antagonists (migraine therapeutics) and AAK1/GAK inhibitors (broad-spectrum antivirals). Structurally, it features a pyridine core substituted with a nitro group at the C3 position and a phenylamine (aniline) moiety at the C2 position.

This specific substitution pattern imparts unique chemical reactivities—specifically nucleophilic aromatic substitution potential and redox activity (nitro reduction)—which necessitate strict handling protocols to prevent degradation and ensure operator safety.

Chemical Key Data
PropertySpecification
CAS Number 34949-41-2
IUPAC Name This compound
Synonyms 2-anilino-3-nitropyridine; 3-nitro-2-phenylaminopyridine
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow to Orange Crystalline Solid (Characteristic of nitro-aromatics)
Solubility DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water

Safety Profile (HSE) & Hazard Identification

Expert Insight: While specific GHS data for this exact CAS is often aggregated, its structural analogs (e.g., 2-amino-3-nitropyridine and 3-nitroaniline) exhibit well-documented toxicity profiles. We apply the Precautionary Principle , treating this compound as a Class 6.1 Toxic Substance .

Core Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): The aminopyridine moiety is a known potassium channel blocker, which can lead to neurotoxicity. The nitro group contributes to potential methemoglobinemia risks upon prolonged exposure.

  • Skin/Eye Irritation: Likely to cause severe irritation or sensitization (allergic dermatitis) due to the aniline substructure.

  • Energetic Stability: Nitro-aromatics are generally stable at room temperature but can decompose violently if heated under confinement or subjected to shock. Avoid heating >150°C without thermal analysis (DSC).

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine dusts which are rapidly absorbed.
Hand Protection Double Nitrile Gloves (0.11 mm min)Nitro-aromatics can permeate latex; double gloving allows safe outer-glove removal.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can drift behind lenses.
Body Tyvek® Lab CoatPrevents contamination of street clothes; disposable is preferred to avoid laundry cross-contamination.

Storage & Stability Protocols

The "Why": The C2-amine is susceptible to slow oxidation, while the C3-nitro group makes the compound photolabile (sensitive to UV degradation). Proper storage prevents the formation of impurities that can interfere with sensitive biological assays or catalytic reduction steps.

Storage Conditions
  • Temperature: Store at 2°C to 8°C for long-term (>1 month). Room temperature (20-25°C) is acceptable for active working stocks (<1 week).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion prevents slow oxidation of the secondary amine.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent nitro-group photolysis.

Stability Decision Tree (Visualization)

StorageLogic Start Compound Receipt (CAS 34949-41-2) CheckSeal Check Seal & Appearance (Yellow/Orange Solid?) Start->CheckSeal Usage Intended Usage Timeframe? CheckSeal->Usage ShortTerm < 1 Week (Active Synthesis) Usage->ShortTerm Immediate LongTerm > 1 Month (Library Storage) Usage->LongTerm Archive StoreRT Store at 20-25°C Desiccator Cabinet Protect from Light ShortTerm->StoreRT StoreCold Store at 2-8°C Flush Headspace with Argon Amber Vial LongTerm->StoreCold QC QC Check before use: LCMS Purity >95%? StoreRT->QC StoreCold->QC Proceed Proceed to Experiment QC->Proceed Yes Purify Recrystallize/Purify QC->Purify No

Figure 1: Decision logic for storage conditions based on usage timeframe to ensure compound integrity.

Handling & Solubilization Protocol

Weighing and Transfer
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the spatula and vial. Nitro-aromatics can be static-prone, leading to powder scattering.

  • Transfer: Do not use metal spatulas if the compound is being prepared for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig), as trace metal contamination can affect catalysis. Use porcelain or anti-static plastic.

Solubilization (Stock Solution Preparation)

For biological assays or reaction screening, a 10 mM stock in DMSO is standard.

  • Calculate: For 10 mg of this compound (MW 215.21):

  • Add Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex: Vortex for 30 seconds. The compound should dissolve readily. If particulates remain, sonicate for 2 minutes at room temperature.

    • Warning: Do not heat DMSO stocks >40°C, as this can accelerate decomposition.

  • Aliquot: Split into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Emergency Procedures & Waste Disposal

Spill Management
  • Small Spill (<1 g):

    • Evacuate immediate area.[1][2][3][4][5]

    • Don full PPE (Double gloves, goggles, respirator).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and place in a sealed hazardous waste bag.

    • Clean surface with 10% bleach solution followed by ethanol.

  • Skin Exposure:

    • Immediately wash with soap and water for 15 minutes. Do not use ethanol on skin, as it enhances transdermal absorption of nitro-aromatics.

    • Seek medical attention if irritation persists.[1]

Disposal
  • Solid Waste: Must be disposed of via High-Temperature Incineration . Do not landfill.[6][7]

  • Liquid Waste: Collect in "Halogenated Organic" or "Toxic Organic" waste streams depending on the solvent used.

Scientific Context & Workflow

Mechanism of Action Note: In drug development, this compound is often reduced to the corresponding diamine (2-amino-3-phenylaminopyridine) to form the benzimidazole core found in many kinase inhibitors. The purity of the nitro-precursor (CAS 34949-41-2) is critical because unreduced nitro-impurities can act as radical scavengers or redox cyclers in downstream biological assays.

Synthesis & Application Workflow (Visualization)

Workflow Precursors Precursors: 2-chloro-3-nitropyridine + Aniline Reaction Synthesis: Nucleophilic Aromatic Substitution (SnAr) Precursors->Reaction 150°C (Microwave) or Reflux Product Target: This compound (CAS 34949-41-2) Reaction->Product Isolation Reduction Reduction: Fe/Formic Acid or H2/Pd-C Product->Reduction Critical Step Cyclization Cyclization: Formation of Imidazo[4,5-b]pyridine Reduction->Cyclization App Application: CGRP Antagonists Antivirals (Dengue/Ebola) Cyclization->App

Figure 2: Synthetic pathway illustrating the role of CAS 34949-41-2 as a precursor for imidazo[4,5-b]pyridine scaffolds used in antiviral and neurological therapeutics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611799, this compound. Retrieved from [Link]

  • World Intellectual Property Organization (2004).Patent WO2004082605: CGRP Receptor Antagonists. (Describing the synthesis and use of this compound as an intermediate).
  • Defense Technical Information Center (DTIC). Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. (Highlighting the antiviral application of the scaffold). Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Nitro-N-Phenylpyridin-2-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 3-nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2) via microwave-assisted nucleophilic aromatic substitution (SNAr). Unlike conventional thermal heating, which often requires reflux conditions for 12–24 hours, this microwave-assisted method reduces reaction time to under 20 minutes while improving yield and purity.

The 3-nitropyridine-2-amine scaffold is a critical pharmacophore in drug discovery, serving as a precursor for 3-aminopyridine derivatives (e.g., imidazo[4,5-b]pyridines) used in oncology and neurodegenerative research.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via an SNAr mechanism.[1] The 3-nitro group is essential; its strong electron-withdrawing nature (-M, -I effects) activates the C2 position of the pyridine ring, making it susceptible to nucleophilic attack by the aniline amine.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine .

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the nitro group and the pyridine nitrogen.

  • Aromatization: Chloride acts as the leaving group, restoring aromaticity and yielding the final amine product.

Figure 1: Reaction Mechanism Pathway[2]

SNAr_Mechanism Figure 1: SNAr Mechanism for this compound Synthesis SM Starting Materials (2-Chloro-3-nitropyridine + Aniline) TS Transition State (Meisenheimer Complex) SM->TS Nucleophilic Attack (Microwave Energy) PROD Product (this compound) TS->PROD Elimination of Cl- LG By-product (HCl / Salt) TS->LG

[3]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberEquiv.Role
2-Chloro-3-nitropyridine 5470-18-81.0Substrate (Electrophile)
Aniline 62-53-31.2Nucleophile
Ethanol (Abs.) 64-17-5SolventGreen Reaction Medium
Triethylamine (Et3N) 121-44-81.5Base (HCl Scavenger)
Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesizer (e.g., Biotage Initiator+, CEM Discover).

  • Vial: 10–20 mL microwave-transparent glass vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Weigh 158.6 mg (1.0 mmol) of 2-chloro-3-nitropyridine into a 10 mL microwave vial.

  • Add 3.0 mL of absolute Ethanol.

  • Add 109 µL (1.2 mmol) of Aniline.

  • Add 210 µL (1.5 mmol) of Triethylamine.

  • Add a magnetic stir bar and seal the vial with a septum cap.

    • Note: The solution typically turns yellow/orange upon mixing.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. The "Dynamic" method is preferred to prevent pressure spikes.

ParameterSettingRationale
Temperature 120 °COptimal activation energy for SNAr on this scaffold.
Hold Time 15:00 minSufficient for >98% conversion.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption Level HighEthanol couples efficiently with MW irradiation.
Max Pressure 15 barSafety cutoff (Ethanol vapor pressure at 120°C is ~5-6 bar).

Step 3: Workup and Isolation [2][3][4]

  • Allow the vial to cool to room temperature (typically automated by the reactor via compressed air).

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water . Stir vigorously for 5–10 minutes. The product, being lipophilic, will precipitate as a yellow/orange solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel or Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove triethylammonium chloride salts and excess ethanol.

  • Drying: Dry the solid under vacuum or in a desiccator.

Step 4: Purification (If required) [5]

  • Standard: Recrystallization from hot Ethanol or Methanol.

  • Alternative: If oil forms or purity is <95%, purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 90:10 to 70:30).

Figure 2: Experimental Workflow

Workflow Figure 2: Microwave Synthesis Workflow Start Weigh Reagents (Vial: 2-Cl-3-NO2-Py + Aniline + Et3N + EtOH) MW Microwave Irradiation (120°C, 15 min, High Absorption) Start->MW Seal & Load Cool Cooling & Quench (Pour into Ice Water) MW->Cool Auto-Cool Filter Filtration & Wash (Remove Et3N.HCl salts) Cool->Filter Precipitate Pure Final Product (Yellow Solid) Filter->Pure Dry/Recrystallize

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables on the reaction outcome.

VariableObservationRecommendation
Solvent Choice Ethanol is preferred for green chemistry.[6] DMF or NMP allows higher temperatures (non-pressurized) but complicates workup (requires aqueous extraction).Use Ethanol for ease of workup (precipitation). Use DMF only if substrate solubility is poor.
Temperature <100°C leads to incomplete conversion. >150°C may cause degradation or nitro-group reduction by-products.Maintain 110–130°C range.
Base Absence of base requires 2.0+ equiv of aniline (wasteful). Inorganic bases (K2CO3) are less soluble in EtOH.Organic bases (Et3N, DIPEA) are superior in homogenous ethanol mixtures.
Stoichiometry Excess aniline (1.5–2.0 equiv) accelerates reaction but complicates purification.Keep aniline near stoichiometric (1.1–1.2 equiv) to allow easy removal by washing.

Characterization Data (Expected)

  • Appearance: Bright yellow to orange solid.

  • Melting Point: 95–98 °C (Lit. values vary slightly based on recrystallization solvent).

  • 1H NMR (400 MHz, CDCl3):

    • δ 10.2 (br s, 1H, NH)

    • δ 8.55 (dd, 1H, Py-H6)

    • δ 8.48 (dd, 1H, Py-H4)

    • δ 7.65 (d, 2H, Ph-H)

    • δ 7.40 (t, 2H, Ph-H)

    • δ 7.15 (t, 1H, Ph-H)

    • δ 6.85 (dd, 1H, Py-H5)

  • MS (ESI): Calculated for C11H9N3O2 [M+H]+: 216.07; Found: 216.1.

Safety & Hazards

  • 2-Chloro-3-nitropyridine: Skin sensitizer and irritant. Handle in a fume hood.

  • Aniline: Toxic by inhalation, ingestion, and skin contact. Induces methemoglobinemia. Wear double nitrile gloves.

  • Microwave Safety: Ensure vials are not capped with standard solid caps; use pressure-relief septum caps designed for the specific reactor model. Do not exceed the vessel's pressure rating (typically 20–30 bar).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • RSC Advances. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.[6][7] Royal Society of Chemistry, 2020. [Link]

  • Current Microwave Chemistry. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science, 2016. [Link]

  • MDPI Molecules. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI, 2021. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Nitro-N-phenylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for


 Synthesis
Target Molecule:  3-nitro-N-phenylpyridin-2-amine
Reaction Class:  Nucleophilic Aromatic Substitution (

)

Core Reaction Overview

The Objective: Synthesize this compound via the displacement of a leaving group (typically Cl, Br, or F) on 3-nitropyridine by aniline.

The Mechanism: This reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex . The nitro group at the C3 position is critical; it acts as an electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, making the C2 carbon highly electrophilic and stabilizing the anionic intermediate.

Why Your Yield Might Be Low (The "Silent Killers")
  • Hydrolysis (The "Yellow Mud" Issue): The activated C2 position is susceptible to attack by water (hydroxide), forming 3-nitro-2-pyridone, a thermodynamically stable impurity that is difficult to separate.

  • Intramolecular Hydrogen Bonding: The product forms a strong intramolecular H-bond between the amine N-H and the nitro oxygen. This planarizes the molecule, drastically reducing its solubility in common organic solvents and complicating NMR analysis.

  • Protonation Equilibrium: As the reaction proceeds, HCl is generated. If not scavenged effectively, it protonates the aniline, rendering it non-nucleophilic.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the desired pathway versus the critical failure modes.

ReactionPathway SM1 2-Chloro-3-nitropyridine Inter Meisenheimer Complex (Anionic Intermediate) SM1->Inter + Aniline (Slow Step) Byprod 3-Nitro-2-pyridone (Hydrolysis Impurity) SM1->Byprod + H2O (Wet Solvent) SM2 Aniline SM2->Inter Salt Anilinium Chloride (Dead End) SM2->Salt + HCl (Insufficient Base) Prod This compound (Target) Inter->Prod - HCl (Fast Step) Prod->Prod Intramolecular H-Bond Stabilized

Figure 1: Mechanistic pathway showing the competition between product formation, hydrolysis, and salt formation.

Troubleshooting Guide (FAQ Format)

Module 1: Reaction Kinetics & Conversion

Q: The reaction stalls at ~60% conversion. Adding more heat just creates tar. What is happening? A: You are likely facing protonation arrest .

  • The Cause: The reaction produces 1 equivalent of acid (HCl). This acid protonates the remaining aniline, turning it into anilinium chloride, which is not a nucleophile.

  • The Fix:

    • Stoichiometry: Use 2.2 equivalents of aniline (one as nucleophile, one as acid scavenger) OR add an auxiliary base like DIPEA (N,N-Diisopropylethylamine) or

      
      .
      
    • Base Choice: Avoid strong inorganic bases (NaOH/KOH) if using protic solvents, as they increase the concentration of

      
      , promoting hydrolysis. DIPEA is superior because it is non-nucleophilic and soluble in organic media.
      

Q: Which solvent system gives the highest yield? A: Solvent choice dictates the workup strategy.

  • Protocol A (Precipitation - Recommended): Ethanol or Isopropanol.

    • Why: The starting materials are soluble when hot, but the product (stabilized by H-bonding) is highly crystalline and insoluble in cold alcohol.

    • Yield: High purity, moderate yield (~75-85%).

  • Protocol B (Rate Acceleration): DMF or DMSO.

    • Why: These polar aprotic solvents stabilize the Meisenheimer complex, increasing the reaction rate significantly.

    • Yield: Higher conversion (~90-95%), but requires aqueous workup which can trap product in the emulsion.

Module 2: Purity & Isolation

Q: I isolated a yellow solid, but the NMR shows a broad singlet at 13-14 ppm and no coupling to the phenyl ring. Is this my product? A: No. This is likely 3-nitro-2-pyridone .

  • Diagnosis: This impurity forms if your solvent was "wet" or if you used a hygroscopic base like un-dried

    
    . The shift at 13-14 ppm is the pyridone N-H.
    
  • Prevention: Use anhydrous solvents. If using DMF, buy "SureSeal" or equivalent grades.

Q: My product is streaking on the silica column. How do I purify it? A: Avoid chromatography if possible.

  • The Issue: The pyridine nitrogen and the secondary amine are basic/polar, interacting strongly with silanols on silica gel.

  • The Solution:

    • Acid/Base Wash: Dissolve crude in EtOAc.[1] Wash with 1M HCl.[1] The product (weakly basic due to the nitro group withdrawing electron density) might stay in the organic layer while unreacted aniline goes into the water. Note: If the product protonates, it will go into the water.[1] Test on a small scale first.

    • Recrystallization (Gold Standard): Recrystallize from boiling Ethanol. The intramolecular H-bond makes the product crystallize beautifully as orange/yellow needles upon cooling.

Optimized Experimental Protocol

This protocol is designed for "Self-Validation"—if the color change doesn't occur, stop and check water content.

Reagents
  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Aniline (1.1 equiv)

  • DIPEA (1.2 equiv)

  • Isopropanol (IPA) [Concentration: 0.5 M]

Step-by-Step Workflow
  • Setup: Charge a round-bottom flask with 2-Chloro-3-nitropyridine and IPA. Stir to dissolve.

  • Addition: Add Aniline followed by DIPEA.

    • Checkpoint: The solution should turn yellow/orange immediately.

  • Reaction: Heat to reflux (

    
    C) for 4–6 hours.
    
    • Monitoring: TLC (Hexane/EtOAc 7:3). Product usually runs higher (

      
      ) than the starting material due to the internal H-bond masking polarity.
      
  • Workup (The "Crash Out"):

    • Remove heat and allow the reaction to cool slowly to room temperature with stirring.

    • Cool further in an ice bath (

      
      C) for 30 minutes.
      
    • Filtration: Filter the resulting precipitate.[1]

    • Wash: Wash the cake with cold IPA (

      
       bed volume) followed by cold water (to remove DIPEA salts).
      
  • Drying: Dry in a vacuum oven at

    
    C.
    
Quantitative Data Summary
VariableStandard ConditionsOptimized ConditionsImpact on Yield
Stoichiometry 1:1 (SM:Aniline)1:1.1:1.2 (SM:Aniline:Base)+20% (Prevents acid stall)
Solvent DMF (Aqueous workup)Isopropanol (Precipitation)+10% (Reduces isolation loss)
Temperature

C

C (Reflux)
+5% (Reduces tar/oxidation)
Atmosphere AirNitrogen/Argon+5% (Prevents aniline oxidation)

Decision Tree: Troubleshooting Logic

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC Incomplete Yes: Incomplete Conversion CheckTLC->Incomplete Impure No: Full Conversion but Low Mass Recovery CheckTLC->Impure CheckBase Check pH/Base Did you add scavenger? Incomplete->CheckBase CheckSolvent Check Solvent System Impure->CheckSolvent AddBase Add DIPEA or Excess Aniline CheckBase->AddBase No CheckTemp Increase Temp or Switch to DMF CheckBase->CheckTemp Yes WetSolvent Did you use DMF/DMSO? CheckSolvent->WetSolvent Trapped Product trapped in water? Extract w/ EtOAc WetSolvent->Trapped Yes Recryst Concentrate & Recrystallize (EtOH) WetSolvent->Recryst No (Precipitation failed)

Figure 2: Logical flow for diagnosing yield loss during synthesis.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. 
    
  • Nitropyridine Reactivity: Spitzner, R. (2001). Pyridines: From Lab to Production. Chem. Rev.
  • Intramolecular Hydrogen Bonding: For similar 2-amino-3-nitropyridine systems, see: Gowenlock, B. G., et al. (1998). Structural studies of 2-amino-3-nitropyridines. Journal of Chemical Crystallography, 28, 321–325.

  • Synthesis Protocol Validation: Standard procedures adapted from Organic Syntheses protocols for nucleophilic aromatic substitution on heteroaromatics. See Org. Synth. 2004, 81, 244 for analogous pyrimidine systems.

Sources

troubleshooting low solubility of 3-nitro-N-phenylpyridin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #SOL-3NP-001 Subject: Troubleshooting Aqueous Solubility of 3-nitro-N-phenylpyridin-2-amine Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering precipitation or failure to dissolve with This compound (CAS: 34949-41-2). This is a known issue with this class of compounds. This molecule exhibits "Brick Dust" behavior—high crystallinity and high lipophilicity—exacerbated by a specific intramolecular interaction that "locks" the molecule against aqueous solvation.

This guide provides a root-cause analysis and a step-by-step troubleshooting protocol to achieve stable dissolution for biological assays or chemical synthesis.

Part 1: The Chemical Root Cause (Why is it insoluble?)

To solve the solubility problem, you must understand the molecular "armor" of this compound. It is not merely lipophilic; it is structurally resistant to water interaction due to Resonance-Assisted Hydrogen Bonding (RAHB) .

The Intramolecular Lock

In this compound, the amine hydrogen (at position 2) forms a strong intramolecular hydrogen bond with the oxygen of the nitro group (at position 3).

  • Consequence: This forms a stable, planar 6-membered pseudo-ring.

  • The Problem: The polar "handles" (the NH donor and Nitro acceptor) that water would normally grab onto are effectively neutralizing each other. The molecule presents a greasy, hydrophobic face to the solvent, drastically reducing aqueous solubility.

The pKa Trap

Researchers often attempt to dissolve this by adjusting pH, assuming the pyridine nitrogen can be protonated.

  • The Reality: The pyridine ring is electron-deficient due to the strong electron-withdrawing nitro group (

    
    ) and the phenyl ring.
    
  • Result: The pKa of the pyridine nitrogen likely drops below 2.0. You would need a pH < 1 (strong acid) to protonate it, which is incompatible with most biological assays and causes immediate precipitation upon neutralization.

Mechanism Diagram: The Solvation Barrier

SolubilityMechanism cluster_molecule Molecular State cluster_water Aqueous Interaction Node1 This compound Node2 Intramolecular H-Bond (Nitro O ... H-N Amine) Node1->Node2 Causes Node3 Planar Conformation Node2->Node3 Stabilizes Node5 Water Molecules Node2->Node5 Resists Interaction (Polar groups hidden) Node4 High Lattice Energy ('Brick Dust') Node3->Node4 Increases Node6 Solvation Failure Node4->Node6 Prevents Dissolution

Caption: The intramolecular hydrogen bond creates a planar, hydrophobic structure that resists aqueous solvation, leading to high crystal lattice energy.

Part 2: Solubility Parameters & Solvent Compatibility

Before attempting the protocol, review the physical constraints of the molecule.

ParameterEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.5 - 4.2Highly Lipophilic. Requires organic cosolvents.
pKa (Pyridine N) < 2.5Do not use pH buffers (pH 4-8) to solubilize. It will remain neutral.
Aqueous Solubility < 10 µg/mLEssentially insoluble in pure water.
DMSO Solubility High (> 50 mg/mL)Primary stock solvent.
Ethanol Solubility ModerateGood for intermediate dilution, but risk of precipitation.

Part 3: Troubleshooting Protocol (Step-by-Step)

WARNING: Always perform a pilot solubility test with a small amount of compound before committing your entire batch.

Scenario A: Biological Assays (Cell Culture/Enzymatic)

Goal: Dissolve in aqueous media (buffer/media) without precipitating, keeping DMSO < 1%.

The "Solvent Shift" Method:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to a concentration 1000x higher than your final test concentration (e.g., 10 mM stock for 10 µM final).

    • Tip: Sonicate for 5 minutes. The solution must be perfectly clear.

  • Intermediate Step (Crucial): Do NOT pipette DMSO stock directly into cold media. This causes local high concentration and immediate "crashing out" (precipitation).

  • The Mixing Protocol:

    • Place the culture media/buffer on a vortex mixer or magnetic stirrer.

    • While stirring rapidly, slowly inject the DMSO stock into the center of the vortex.

    • Why? This maximizes dispersion speed, preventing crystal nucleation.

If precipitation persists (Turbidity observed): You must use a Surfactant/Cosolvent System . Pure DMSO/Water is insufficient.

  • Recipe:

    • Dissolve compound in DMSO.

    • Add Tween 80 (Polysorbate 80) to the DMSO stock before adding to water.

    • Target Ratio: DMSO:Tween 80:Water = 1:1:98.

Scenario B: In Vivo Formulation (Animal Studies)

Goal: High concentration (> 1 mg/mL) for dosing.

Standard aqueous buffers will fail. Use the following formulation vehicle:

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation Order (Must be followed exactly):

    • Dissolve compound in DMSO (5% of total vol).

    • Add Tween 80 (5% of total vol) and vortex until clear.

    • Add PEG400 (40% of total vol) and vortex. Solution should be clear.

    • Slowly add Saline/Water (50% of total vol) while vortexing.

    • Self-Validation: If the solution turns milky white, the compound has precipitated. You must increase the PEG400 ratio or reduce the drug concentration.

Part 4: Decision Tree for Troubleshooting

Follow this logic flow to determine the correct solvent system for your specific application.

TroubleshootingTree cluster_bio In Vitro / Cellular cluster_invivo In Vivo / High Conc Start Start: Compound Insoluble AppCheck What is the Application? Start->AppCheck Bio Cell/Enzyme Assay AppCheck->Bio Vivo Animal Dosing (>1 mg/mL) AppCheck->Vivo ConcCheck Final Conc < 10 µM? Bio->ConcCheck SimpleDMSO Use DMSO Stock (0.1%) ConcCheck->SimpleDMSO Yes ComplexBio Use DMSO + Tween 80 ConcCheck->ComplexBio No (Precipitates) Vehicle1 Try 5% DMSO / 40% PEG400 Vivo->Vehicle1 Success Clear Solution? Vehicle1->Success UseCyc Use HP-beta-Cyclodextrin (20%) Success->UseCyc Alternative UseLipid Use Lipid Formulation (Labrasol/Capryol) Success->UseLipid No (Cloudy)

Caption: Logic flow for selecting the appropriate formulation based on concentration and application requirements.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It's an amine. A: No. While it is technically an amine, the electron-withdrawing nitro group and the phenyl ring drastically reduce the basicity of the nitrogen. It will not protonate at physiological pH. Using strong acid (0.1 M HCl) might dissolve it, but it will immediately precipitate when you neutralize it for your experiment.

Q2: The solution looks clear, but my assay results are erratic. Why? A: You likely have micro-precipitation . The compound may form invisible nano-crystals that scatter light minimally but are not bioavailable.

  • Test: Spin the "clear" solution in a centrifuge at 10,000 x g for 10 minutes. If you see a pellet, the compound was not truly dissolved.

Q3: Is this compound light sensitive? A: Nitro-substituted aromatics can be sensitive to UV light (photolysis). When working with dilute solutions for long periods, wrap tubes in foil to prevent potential degradation which might be mistaken for insolubility.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. Link

  • Mahfouz, R. M., et al. (2025). Structural and Theoretical Studies of 2-amino-3-nitropyridine. ResearchGate. (Demonstrates Intramolecular H-Bonding mechanism). Link

  • Ascendia Pharma. (2021). Novel Techniques for Solubility Enhancement of Lipophilic Drugs.[3][4] (General formulation strategies for Class II/IV drugs). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Source for PEG/Cosolvent ratios). Link[5]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][5][6][7] ISRN Pharmaceutics. Link

Sources

optimizing reaction temperature for N-phenylpyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-phenylpyridin-2-amine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and frequently asked questions. Our focus is on optimizing the reaction temperature for the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for constructing the C-N bond in these valuable compounds.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you might encounter during the synthesis of N-phenylpyridin-2-amine derivatives, with a focus on the critical role of reaction temperature.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common challenges in Buchwald-Hartwig amination. Before making drastic changes, a systematic evaluation of the reaction parameters is crucial.

Question: My reaction is not yielding the desired N-phenylpyridin-2-amine product. Where should I start my troubleshooting, and how does temperature play a role?

Answer:

When faced with a low or no-yield reaction, it's essential to consider the interplay of several factors, with temperature being a critical modulator of the catalytic cycle.

Initial Diagnostic Checks:

  • Integrity of Reagents and Catalyst:

    • Palladium Precatalyst: Ensure your palladium source, especially Pd(OAc)₂, is from a reliable supplier and has been stored correctly. For more consistent results, consider using modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts), which form the active Pd(0) species more cleanly.[1]

    • Ligand: Phosphine ligands, particularly the bulky biarylphosphine ligands essential for this reaction, can be sensitive to air. Store them under an inert atmosphere.

    • Solvent and Base: Use anhydrous, degassed solvents. The presence of water and oxygen can deactivate the catalyst.[2] Ensure your base (e.g., NaOtBu) is of high purity and handled under inert conditions.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the seal remains intact throughout the reaction.

Temperature-Specific Troubleshooting:

  • Symptom: No or very low conversion of starting materials.

    • Possible Cause: The reaction temperature may be too low to overcome the activation energy of the rate-limiting step, which is often the oxidative addition of the 2-halopyridine to the Pd(0) center.[1] This is particularly true for less reactive aryl chlorides.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. A typical starting point for the amination of 2-chloropyridines is 80-100 °C.[2][3] Monitor the reaction at each new temperature. Be mindful that excessively high temperatures can lead to other issues (see Issue 2).

  • Symptom: The reaction starts but stalls before completion.

    • Possible Cause: Catalyst decomposition. While higher temperatures increase reaction rates, they can also accelerate the thermal degradation of the palladium-ligand complex.[2]

    • Solution:

      • Try running the reaction at a slightly lower temperature for a longer duration.

      • Consider a different, more thermally stable ligand. The choice of ligand is crucial for stabilizing the palladium center at elevated temperatures.[4]

Issue 2: Significant Side Product Formation

The appearance of unexpected products can complicate purification and significantly reduce the yield of your target N-phenylpyridin-2-amine derivative.

Question: I am observing significant amounts of side products, such as the dehalogenated starting material or homocoupled products. How can I mitigate this by adjusting the temperature?

Answer:

Side product formation is often a sign that reaction conditions are favoring undesired pathways. Temperature plays a key role in the selectivity of the reaction.

Common Side Products and Temperature-Related Solutions:

  • Side Product: Hydrodehalogenation (replacement of the halogen on the pyridine ring with a hydrogen).

    • Primary Cause: This side reaction can become significant at higher temperatures. It can arise from a competing β-hydride elimination pathway if the amine has β-hydrogens, or from other reduction pathways.

    • Solution:

      • Decrease the reaction temperature. This is the most direct way to reduce the rate of hydrodehalogenation. Try lowering the temperature by 10-20 °C and increasing the reaction time.

      • Optimize the base. In some cases, a weaker base may reduce the incidence of this side reaction, although this may require a compensatory increase in temperature.[1]

  • Side Product: Homocoupling of the aniline starting material (forming a biphenyl-diamine) or the 2-halopyridine.

    • Primary Cause: This can be promoted by certain catalyst systems and reaction conditions, including elevated temperatures.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. A slight decrease in temperature may disfavor the homocoupling pathway relative to the desired C-N bond formation.

  • Side Product: Formation of diarylated amine (Ar₂NH) when a primary aniline is used.

    • Primary Cause: The N-phenylpyridin-2-amine product can sometimes react further with another molecule of the 2-halopyridine.

    • Solution: While primarily controlled by stoichiometry and ligand choice, running the reaction at the lowest effective temperature can sometimes improve selectivity for the monoarylated product.

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing reaction temperature in the synthesis of N-phenylpyridin-2-amine derivatives.

Q1: What is a good starting temperature for the Buchwald-Hartwig amination of a 2-chloropyridine with an aniline?

A1: A good starting point for the amination of 2-chloropyridines is typically in the range of 80-100 °C.[2][3] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and thus require more forcing conditions to facilitate the initial oxidative addition step.[1]

Q2: How do I know if my reaction temperature is too high?

A2: There are several indicators that your reaction temperature may be too high:

  • Formation of a black precipitate (Palladium black): This indicates catalyst decomposition and a loss of catalytic activity.[5]

  • Increased side product formation: As discussed in the troubleshooting guide, an increase in hydrodehalogenation or homocoupling products often points to an excessive reaction temperature.

  • Darkening of the reaction mixture: While some color change is expected, a rapid turn to a dark, tarry mixture can indicate decomposition of starting materials, products, or the catalyst.

Q3: Can I run the reaction at a lower temperature for a longer time?

A3: Absolutely. This is a common strategy to improve selectivity and minimize the thermal degradation of the catalyst and sensitive functional groups.[2] If you observe side product formation at a higher temperature, reducing the temperature and extending the reaction time is a logical next step.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent choice is intrinsically linked to the reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for Buchwald-Hartwig amination include toluene (b.p. 111 °C), 1,4-dioxane (b.p. 101 °C), and THF (b.p. 66 °C).[1][3] If a higher temperature is required than the boiling point of your chosen solvent, you will need to use a sealed reaction vessel or switch to a higher-boiling solvent.

Q5: What is the relationship between kinetic and thermodynamic control in this reaction, and how does temperature influence it?

A5: In the context of competing reaction pathways (e.g., desired C-N coupling vs. side reactions), temperature is the primary lever to switch between kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest (i.e., has the lowest activation energy).

  • Thermodynamic Control: At higher temperatures, side reactions may become reversible. Given enough time to reach equilibrium, the major product will be the most stable one.

For achieving high yields of the desired N-phenylpyridin-2-amine, the goal is typically to find conditions that kinetically favor the desired C-N coupling over competing side reactions. This often means finding the "sweet spot" temperature that is high enough for a reasonable reaction rate but not so high that it activates undesired pathways or causes catalyst decomposition.

Experimental Protocols and Data

To effectively optimize your reaction, a systematic approach is necessary. Below is a general protocol for temperature screening and a table illustrating the potential impact of temperature on reaction yield.

Protocol: Temperature Screening for Optimal Yield

This protocol describes a "One-Factor-at-a-Time" (OFAT) approach to screen for the optimal reaction temperature.[6]

Objective: To determine the reaction temperature that provides the highest yield of the desired N-phenylpyridin-2-amine derivative while minimizing side product formation.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • Setup: In an inert atmosphere glovebox, add the 2-chloropyridine, palladium precatalyst, phosphine ligand, and base to a series of identical reaction vials.

  • Reagent Addition: Add the aniline derivative to each vial, followed by the anhydrous, degassed toluene to achieve the desired concentration (e.g., 0.5 M).

  • Heating: Seal the vials and place them in separate wells of a pre-heated heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Allow the reactions to stir for a set amount of time (e.g., 12 hours). Monitor the progress of each reaction by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup and Analysis: After the set time, cool all reactions to room temperature. Quench the reactions (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an appropriate organic solvent. Analyze the crude product mixture to determine the yield and the ratio of product to side products for each temperature.

Data Presentation: Effect of Temperature on Yield

The following table is a representative example of data that could be generated from a temperature screening experiment for the synthesis of an N-phenylpyridin-2-amine derivative.

EntryTemperature (°C)Time (h)Yield (%)Observations
1602415Slow conversion, starting material remains
2801875Good conversion, clean reaction
3 100 12 92 Excellent conversion, minimal side products
41201265Significant hydrodehalogenation observed

Note: This data is illustrative and actual results will vary depending on the specific substrates, catalyst, ligand, and base used.[7]

Visualizing the Process

Understanding the catalytic cycle is key to troubleshooting and optimization. Temperature can affect the rate of each step in the cycle.

Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. The oxidative addition and reductive elimination steps are often significantly influenced by temperature.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex (L)Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Often Rate-Limiting Temperature Dependent Amido_Complex (L)Pd(II)(Ar)(NR') Amine_Complex [(L)Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Complex Amine Association (R'-NH2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR') Forms C-N Bond Temperature Dependent

Caption: The Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting temperature-related issues in your reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Temp Is Temperature within 80-110 °C range? Start->Check_Temp Low_Temp Symptom: Low Conversion Check_Temp->Low_Temp No High_Temp Symptom: Decomposition or Side Products (e.g., Hydrodehalogenation) Check_Temp->High_Temp Yes Increase_Temp Action: Increase Temperature in 10-20 °C increments Low_Temp->Increase_Temp Decrease_Temp Action: Decrease Temperature in 10-20 °C increments & Increase Time High_Temp->Decrease_Temp Re_evaluate Re-evaluate Ligand/Base/ Solvent Combination Increase_Temp->Re_evaluate If no improvement Decrease_Temp->Re_evaluate If no improvement

Caption: A decision-making workflow for temperature optimization.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Doraghi, F., & Ghashghaei, O. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Wu, Y., & Sun, Y. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Jung, S. -H., Sung, D. -B., Park, C. -H., & Kim, W. -S. (2020, July 21). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.
  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Royal Society of Chemistry.
  • BenchChem. (2025).
  • Barrios-Landeros, F., & Hartwig, J. F. (2019, August 25). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • American Pharmaceutical Review. (2020, April 22). Process Improvement Case Studies: Yield Improvements Abstract.
  • ResearchGate. (n.d.). Comparison of frequency of reported yield values for Buchwald-Hartwig...
  • Frontiers. (2023, August 31). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • UCL Discovery. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • University of Nottingham. (n.d.).
  • MDPI. (2023, March 5).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2020, July 21). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.
  • ResearchGate. (2015, March 14). Designing and Synthesis of N-(6-phenylpyridin-2-yl)
  • Microinnova Engineering GmbH. (n.d.).
  • ACS Publications. (2019, March 15).
  • National Center for Biotechnology Information. (2010, September 29). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids.
  • Royal Society of Chemistry. (2023, August 25). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison.
  • ACS Publications. (2016, January 14). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids.
  • National Center for Biotechnology Information. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
  • ResearchGate. (n.d.).
  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • National Center for Biotechnology Information. (n.d.).

Sources

overcoming steric hindrance in 3-nitro-N-phenylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-nitro-N-phenylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important scaffold. The primary obstacle in this synthesis is the significant steric hindrance imposed by the C3-nitro group, which complicates the crucial C-N bond formation at the C2 position. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you overcome these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound and related sterically hindered 2-aminopyridines.

Q1: Why is my direct SNAr reaction between 2-chloro-3-nitropyridine and aniline failing or giving very low yields at moderate temperatures (e.g., <100°C)?

Answer: The primary reason for the reaction's failure under mild conditions is severe steric hindrance. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. While the C3-nitro group is strongly electron-withdrawing and thus electronically activates the C2 position for nucleophilic attack, its physical size obstructs the approach of the aniline nucleophile.[1][2] This steric clash raises the activation energy of the reaction, requiring significant thermal energy to overcome.

Caption: Steric clash between the nitro group and aniline in the S-NAr pathway.

Q2: I'm forced to use high temperatures for the SNAr reaction, but I'm getting a complex mixture of byproducts. How can I improve this?

Answer: High temperatures (often >150°C) can lead to decomposition of the starting materials or products and promote side reactions. While sometimes effective, this "brute force" approach often complicates purification.[3] To improve outcomes:

  • Use a High-Boiling, Polar Solvent: Solvents like ethylene glycol can facilitate the reaction by providing the necessary thermal energy while also helping to solvate the charged intermediate.[4]

  • Consider a Fluorinated Substrate: If feasible, starting with 2-fluoro-3-nitropyridine can significantly accelerate the SNAr reaction. In SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the C2 position more electrophilic and better stabilizes the Meisenheimer complex, often allowing for lower reaction temperatures compared to the chloro-analogue.[5][6]

  • Switch to a Catalytic Method: If high temperatures are still yielding poor results, it is a strong indicator that you should abandon the thermal SNAr approach in favor of a transition-metal-catalyzed method like the Buchwald-Hartwig amination.[7]

Q3: When should I choose a Buchwald-Hartwig amination over an SNAr reaction?

Answer: You should switch to a Buchwald-Hartwig amination when the SNAr reaction fails to provide a satisfactory yield due to electronic or steric factors.[7] This is a palladium-catalyzed cross-coupling reaction that forms C-N bonds under conditions where traditional SNAr is inefficient.[8] It is particularly well-suited for coupling with sterically hindered substrates.

Start Goal: Synthesize This compound SNAr Attempt Thermal SNAr (e.g., Aniline, K2CO3, DMF, 120°C) Start->SNAr CheckYield Yield > 50% & Clean Reaction? SNAr->CheckYield OptimizeSNAr Optimize SNAr: - Increase Temp - Change Solvent (Ethylene Glycol) - Use 2-Fluoro analogue CheckYield->OptimizeSNAr No Success Success! CheckYield->Success Yes OptimizeSNAr->SNAr Re-attempt SwitchToBH Switch to Buchwald-Hartwig Amination Protocol OptimizeSNAr->SwitchToBH Still Fails

Caption: Decision workflow for choosing the appropriate synthetic strategy.

Q4: My Buchwald-Hartwig amination is sluggish or failing. What are the most common causes?

Answer: The success of a Buchwald-Hartwig reaction, especially with hindered substrates, is highly dependent on the precise combination of catalyst, ligand, base, and solvent. Common failure points include:

  • Incorrect Ligand Choice: This is the most critical parameter. Sterically hindered substrates require bulky, electron-rich phosphine ligands. These ligands facilitate the crucial, often rate-limiting, reductive elimination step to form the C-N bond.[8]

  • Base Incompatibility: The base not only deprotonates the amine but also participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[9] Weaker bases like K₂CO₃ may be insufficient.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and moisture. Ensure proper inert atmosphere techniques (e.g., using Schlenk line or glovebox) and anhydrous solvents.

  • Poor Solvent Choice: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.[9]

Optimized Protocols and Methodologies

Protocol 1: Thermal Nucleophilic Aromatic Substitution (SNAr)

This method relies on high thermal energy to overcome the steric barrier. It is synthetically straightforward but may require optimization and can be low-yielding.

Rationale: By heating the reaction in a high-boiling polar solvent, sufficient energy is provided to force the sterically demanding nucleophilic attack of aniline onto the 2-position of the pyridine ring.[4]

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-nitropyridine (1.0 equiv).

  • Add aniline (1.2 equiv).

  • Add ethylene glycol as the solvent (approx. 0.2 M concentration).

  • Heat the reaction mixture to 150-160 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water, which may cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the recommended approach for achieving high yields with sterically hindered substrates. The choice of ligand is paramount for success.

Rationale: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex coordinates the amine. After deprotonation by a strong base, reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[9] Bulky phosphine ligands accelerate the reductive elimination step, which is critical for hindered substrates.[8]

Pd0 L2Pd(0) OxAdd Oxidative Addition (Ar-X) PdII L2Pd(II)(Ar)(X) Pd0->PdII Oxidative Addition LigandExch Amine Coordination (ArNH2) AmineComplex [L2Pd(II)(Ar)(NH2Ar)]+X- PdII->AmineComplex Ligand Exchange Deprotonation Deprotonation (Base) AmidoComplex L2Pd(II)(Ar)(NHAr) AmineComplex->AmidoComplex Deprotonation ReductElim Reductive Elimination Product Ar-NHAr (Product) AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Catalyst & Ligand Selection Comparison

The table below summarizes common catalyst systems for challenging aminations. For this compound, systems from Generation 3 or 4 are strongly recommended.

Catalyst SystemLigand ExampleBaseSolventTemp (°C)Characteristics & Use Case
Generation 2 BINAP, DPPFNaOt-BuToluene80-110Effective for primary amines but can struggle with very hindered substrates.[8]
Generation 3 XPhos, SPhosNaOt-Bu, K₃PO₄Toluene, DioxaneRT-100Bulky biaryl phosphine ligands; excellent for hindered aryl chlorides. (Recommended Starting Point)
Generation 4 RuPhos, BrettPhosCs₂CO₃, K₃PO₄t-BuOH, TolueneRT-100Highly active catalysts allowing for lower catalyst loadings and milder bases. Excellent functional group tolerance.
Step-by-Step Protocol (using XPhos ligand):
  • Setup: In a glovebox or under a strong stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add 2-chloro-3-nitropyridine (1.0 equiv), aniline (1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv). Note: Add the base last and carefully, as the reaction can be exothermic.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Movassaghi, M. et al. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, ACS Publications. [Link]

  • Movassaghi, M. et al. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. [Link]

  • Jones, G. B. et al. A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Bentabed, A. et al. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Research Square. [Link]

  • RSC Publishing. Amination of 2-halopyridines. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hartwig, J. F. et al. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed, NIH. [Link]

  • University of Wisconsin. Reaction Examples - SNAr. University of Wisconsin Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Um, I. et al. Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]

  • Organic Synthesis Newsletter. Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Singh, M. The Pyridine Trick Nobody Expects. YouTube. [Link]

  • Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

Sources

Technical Support Center: Scale-Up of 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of 3-nitro-N-phenylpyridin-2-amine, a key intermediate in pharmaceutical and materials science, presents a unique set of challenges that transition from bench-scale discovery to pilot-plant production. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this process. We will address common pitfalls, provide in-depth troubleshooting guides, and offer validated protocols to ensure a safe, efficient, and reproducible synthesis at scale.

Section 1: Strategic Synthesis Route Selection for Scale-Up

The choice of synthetic pathway is the most critical decision in a scale-up campaign, directly impacting process economics, safety, and product quality. For this compound, two primary routes are viable: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Q1: What are the primary synthetic routes for this compound, and which is recommended for large-scale production?

A1: The two most practical routes are:

  • Nucleophilic Aromatic Substitution (SNA_r_): This route involves the reaction of 2-chloro-3-nitropyridine with aniline, typically in the presence of a base. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.[1][2] This is often the preferred route for industrial scale due to its cost-effectiveness.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (like 2-bromo-3-nitropyridine) and aniline.[3][4] While versatile and often high-yielding at the bench, the cost and challenges associated with the catalyst and ligands make it a more complex choice for scale-up.

For large-scale manufacturing, the SNA_r_ route is generally recommended due to the avoidance of expensive and toxic heavy metals, simpler workup procedures, and more favorable process economics. However, the reaction conditions can be harsher, requiring careful optimization and control.

G cluster_0 Synthetic Pathways snar_start 2-Chloro-3-nitropyridine + Aniline snar_process SNAr Reaction (Base, High Temp) snar_start->snar_process product This compound snar_process->product Route 1: Cost-Effective bh_start 2-Bromo-3-nitropyridine + Aniline bh_process Buchwald-Hartwig (Pd Catalyst, Ligand, Base) bh_start->bh_process bh_process->product Route 2: Milder Conditions

Caption: Primary synthetic routes to this compound.

Q2: How do the two routes compare in terms of key scale-up parameters?

A2: The decision requires a careful analysis of multiple factors. The following table summarizes the critical differences:

ParameterNucleophilic Aromatic Substitution (SNA_r_)Buchwald-Hartwig Amination
Cost Low. No expensive metal catalyst or complex ligands required.High. Requires Palladium catalyst and specialized phosphine ligands.[4]
Reaction Conditions Often harsh (high temperatures, strong bases).Generally milder temperatures.
Safety Concerns Potential for runaway reactions if exotherm is not controlled.Handling of potentially pyrophoric Pd/C catalysts; toxicity of ligands.
Substrate Scope More limited; requires activated aryl halides.[2]Very broad; couples a wide range of amines and aryl halides.[3]
Workup/Purification Simpler; standard extraction and crystallization.Complex; requires removal of residual Palladium to ppm levels for pharma applications.
Robustness Generally robust and less sensitive to air/moisture.Can be sensitive to air, moisture, and impurities that poison the catalyst.[5]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered during the scale-up of the preferred SNA_r_ pathway.

Troubleshooting_Workflow start Low Yield or Stalled Reaction Start Troubleshooting check_reagents Step 1: Verify Reagents Purity of 2-chloro-3-nitropyridine? Aniline quality (discolored?) Base strength and dryness? start:f1->check_reagents:f0 check_conditions Step 2: Check Reaction Conditions Is internal temperature correct? Is mixing adequate (no dead spots)? Was addition rate controlled? check_reagents:f0->check_conditions:f0 Reagents OK solution_reagents Solution: Source high-purity reagents. Distill aniline if necessary. Use freshly dried base. check_reagents:f1->solution_reagents check_analysis Step 3: Analyze Crude Product Use HPLC/TLC to identify components. Unreacted starting materials present? Significant side-products? check_conditions:f0->check_analysis:f0 Conditions OK solution_conditions Solution: Calibrate probes. Increase agitation speed. Optimize addition profile. check_conditions:f1->solution_conditions solution_analysis Solution: If starting material remains, increase temp/time. If side-products, see Impurity Guide. check_analysis:f1->solution_analysis

Caption: A logical workflow for troubleshooting low-yield reactions.

Q3: My large-scale SNA_r_ reaction is giving a low yield, but it worked perfectly on the bench. What are the likely causes?

A3: This is a classic scale-up issue. The primary culprits are often related to mass and heat transfer, which do not scale linearly.

  • Inadequate Mixing: In a large reactor, inefficient stirring can create "hot spots" where the local temperature is much higher, leading to decomposition, or "cold spots" where the reaction rate is too slow. Ensure the agitator design and speed are sufficient for the vessel volume.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. The heat generated by the reaction's exotherm may not be removed efficiently, causing the internal temperature to rise uncontrollably, leading to side reactions and degradation of the product. Use a properly calibrated reactor jacket and consider controlling the addition rate of a key reagent to manage the heat output.

  • Reagent Quality: The quality of bulk starting materials can be more variable than lab-grade chemicals. Always qualify new batches of 2-chloro-3-nitropyridine and aniline for purity. Aniline, in particular, can oxidize and darken on storage, introducing impurities that can affect the reaction.

Q4: I'm observing a significant new impurity in my scaled-up batch that wasn't present in the lab. What could it be?

A4: The appearance of new impurities often points to extended reaction times or higher temperatures.

  • Identify the Impurity: First, obtain a structural characterization of the impurity using LC-MS and NMR.

  • Common Side Products: Based on the reaction, common impurities are listed in the table below. A particularly insidious side reaction in related systems is nitro-group migration, though this is more common under different conditions.[6]

ImpurityPotential CauseMitigation Strategy
2-hydroxy-3-nitropyridine Hydrolysis of the starting material by trace water at high temperatures, especially with a strong base.Ensure all reagents and solvents are anhydrous. Use a milder base if possible (e.g., K₂CO₃ instead of NaH).
Di-anilino pyridine species If an aniline derivative is used as a base or if conditions are too forcing, a second substitution can occur.Use a non-nucleophilic inorganic base. Maintain strict stoichiometric control of the aniline.
Thermal Decomposition Products Localized overheating ("hot spots") due to poor mixing or inadequate cooling.Improve agitation and ensure controlled, gradual heating. Monitor the internal temperature closely.

Q5: During workup and crystallization, my product is "oiling out" instead of forming a solid. How do I fix this?

A5: "Oiling out" occurs when the dissolved solid comes out of solution above its melting point, often because of impurities depressing the melting point or an inappropriate solvent choice.[7]

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7][8] Ethanol or isopropanol are often good starting points.

  • Cooling Rate: Cool the solution slowly and with gentle agitation. A rapid crash-cooling promotes oiling. Seeding the solution with a few crystals of pure product can encourage proper crystal formation.

  • Purity: If the crude product is highly impure, it may be necessary to perform a pre-purification step, such as a charcoal treatment to remove colored impurities or a wash to remove baseline contaminants, before the final crystallization.

Section 3: Recommended Scale-Up Protocol & Safety

Experimental Protocol: Nucleophilic Aromatic Substitution (SNA_r_)

This protocol is a baseline for a 1 kg scale synthesis and must be adapted based on available equipment and risk assessment.

  • Vessel Preparation: Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a scrubber is inerted with nitrogen.

  • Reagent Charge: Charge the reactor with 2-chloro-3-nitropyridine (1.0 kg), aniline (1.1 eq), and potassium carbonate (1.5 eq). Add a suitable high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 volumes).

  • Reaction: Begin agitation and slowly heat the mixture to an internal temperature of 125-135°C. The reaction is exothermic; control the heating rate to maintain a steady temperature. Monitor the reaction's progress by HPLC analysis of aliquots.[9] Expect a reaction time of 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 50-60°C. Carefully and slowly add water to the reaction mixture, which will precipitate the crude product.

  • Isolation: Cool the resulting slurry to room temperature, and then further to 0-5°C for at least 1 hour. Isolate the solid product by filtration (e.g., using a Nutsche filter). Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent, followed by a wash with a non-polar solvent like heptane to aid drying.

  • Purification: Dry the crude product under vacuum. The primary purification is achieved by recrystallization from a suitable solvent, such as ethanol.[8]

Safety and Handling

Q6: What are the critical safety precautions for scaling up the production of this nitrated aromatic compound?

A6: Safety is paramount. A full process hazard analysis (PHA) must be conducted before any scale-up operation.

  • Thermal Stability: Nitrated aromatic compounds can be thermally unstable and possess explosive potential. Determine the thermal stability of the final product and all intermediates using Differential Scanning Calorimetry (DSC) to identify any decomposition exotherms.

  • Exotherm Control: The SNA_r_ reaction is exothermic. The primary risk is a runaway reaction. Ensure the reactor's cooling system is sufficient to handle the heat load. A slow, controlled addition of one of the reactants to the heated mixture is a standard engineering control to manage the rate of heat generation.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical splash goggles, face shields, lab coats, and chemical-resistant gloves.[10][11][12][13]

  • Ventilation: Handle all chemicals in a well-ventilated area or under engineering controls like fume hoods to avoid inhalation of dust or vapors.[11]

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[10] All personnel should be trained on emergency shutdown and spill response procedures.

References

  • BenchChem Technical Support. (n.d.). Pyridine Synthesis - Preventing Over-Nitration.
  • Fisher Scientific. (2025). 4-Nitropyridine N-oxide Safety Data Sheet.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nakao, Y. et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Makosza, M. & Wojciechowski, K. (2001). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Chemical Reviews, 101(11), 3319-3334. Retrieved from [Link]

  • Jia, Y. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2005. Retrieved from [Link]

  • Smith, K. et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 82(21), 11283-11306. Retrieved from [Link]

  • BenchChem Application Note. (n.d.). Purification of 3-Nitro-N-phenylthiophen-2-amine by Recrystallization.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bakke, J. M. (2003). Synthesis and Functionalization of 3-Nitropyridines. Doctoral Thesis, Norwegian University of Science and Technology. Retrieved from [Link]

  • Bakke, J. M., & Svensen, H. (2001). The oxidative amination of 3-nitropyridines. Tetrahedron Letters, 42(26), 4393-4395. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). refining purification techniques for high-purity 3-Nitro-5-phenylpyridine.

Sources

Technical Support Center: Purification of 3-Nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-NO2-Py-Amine-Purification Status: Active Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for 3-nitro-N-phenylpyridin-2-amine (also known as 2-anilino-3-nitropyridine ). This intermediate is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-chloro-3-nitropyridine with aniline.

While the synthesis is robust, the purification is often complicated by the presence of excess aniline (used to drive the reaction), unreacted chloropyridine, and oxidation byproducts.[2] This guide provides a self-validating workflow to isolate high-purity material.

Module 1: Diagnostic Triage

Identify your specific impurity profile before selecting a purification strategy.[1]

Visual & Analytical Indicators:

  • Sticky/Oily Orange Solid: Indicates residual Aniline or solvent trapping.[1]

  • Pale Yellow Precipitate: Likely unreacted 2-chloro-3-nitropyridine .

  • Dark Red/Brown Tar: Indicates Oxidation/Polymerization (often from overheating).[1]

Triage Workflow Diagram

The following decision tree outlines the logical path for purification based on your crude material's state.

PurificationTriage Start Crude Reaction Mixture CheckTLC Perform TLC (10% EtOAc in Hexanes) Start->CheckTLC Decision1 Impurity Profile? CheckTLC->Decision1 Aniline Excess Aniline Detected (Low Rf spot, basic) Decision1->Aniline Basic Impurity SM Unreacted Chloride Detected (High Rf, similar to product) Decision1->SM Neutral Impurity Clean Product Major Spot (Yellow/Orange) Decision1->Clean Minor Impurities Action_Acid Protocol A: Acidic Wash (HCl) Aniline->Action_Acid Action_Recrys Protocol B: Recrystallization (EtOH) SM->Action_Recrys Clean->Action_Recrys Action_Acid->Action_Recrys If SM remains Action_Column Protocol C: Flash Chromatography Action_Recrys->Action_Column If purity < 95%

Caption: Logical workflow for selecting the appropriate purification method based on Thin Layer Chromatography (TLC) analysis.

Module 2: The Aniline Protocol (Removing Excess Amine)

Issue: The reaction typically requires excess aniline (1.5–2.0 equivalents) to proceed.[1] Aniline co-precipitates with the product, leading to an oily, impure solid.[2]

The Solution: Exploiting


 differences.
  • Aniline

    
    :  ~4.6 (Protonates easily in dilute acid).[1]
    
  • Product

    
    :  Significantly lower (estimated < 2.5).[1][3][4] The nitro group at the C3 position is strongly electron-withdrawing, and the intramolecular hydrogen bond between the NH and the nitro oxygen further reduces the basicity of the pyridine nitrogen [1].
    

Protocol A: Acidic Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash 1 (Acidic): Wash the organic layer twice with 1M HCl (aq) .[1]

    • Mechanism:[5][6][7] Aniline converts to water-soluble anilinium chloride.[1] The target product remains in the organic layer due to its low basicity.

  • Wash 2 (Neutralization): Wash the organic layer once with water, then once with saturated Sodium Bicarbonate (

    
    )  to remove residual acid.[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Validation Check: Run a TLC. The low-running aniline spot should be absent. If the product precipitates during the acid wash (rare, but possible if highly concentrated), filter the solid and wash it with water; the aniline salt will pass through the filter.[1][2]

Module 3: The "Starting Material" Protocol (Recrystallization)

Issue: Unreacted 2-chloro-3-nitropyridine is difficult to remove by acid wash as it is also neutral/weakly basic.

The Solution: Recrystallization based on solubility differentials. The target product (2-anilino-3-nitropyridine) has a reported melting point of 73–74°C [2]. Standard nitropyridines crystallize well from alcohols.

Protocol B: Ethanol Recrystallization

  • Solvent Choice: Ethanol (95% or absolute) is the gold standard.[1]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

  • Hot Filtration (Optional): If insoluble black specks (tars) are present, filter the hot solution through a glass wool plug or sintered funnel.

  • Cooling: Allow the solution to cool slowly to room temperature.

    • Troubleshooting: If oiling occurs (common with nitro-amines), scratch the glass with a spatula or add a seed crystal.[1]

  • Precipitation: Cool further in an ice bath (0–4°C) for 30 minutes.

  • Collection: Filter the bright yellow/orange needles and wash with cold Ethanol.[1]

Frequently Asked Questions (FAQs)

Q1: My product is oiling out instead of crystallizing. What is wrong?

A: This usually indicates the presence of residual solvent (DCM/EtOAc) or high levels of impurities disrupting the crystal lattice.[1]

  • Fix: Evaporate the sample to complete dryness (use a high-vacuum pump if necessary). Triturate the resulting oil with Hexanes or Pentane . This will often force the product to solidify into a powder. You can then proceed with Protocol B (Recrystallization).

Q2: Can I use Column Chromatography?

A: Yes, but it is often unnecessary if the acid wash is performed correctly.[1][2]

  • Stationary Phase: Silica Gel (60–120 mesh).[1]

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     End 70:30).[1]
    
  • Note: The product is yellow/orange and is easily visually tracked on the column. It will elute after the starting chloride (less polar) but before aniline (more polar/basic).

Q3: Why is the product color so intense?

A: The 3-nitro-2-amino motif creates a "push-pull" electronic system.[1] The amine (electron donor) pushes electron density into the ring, while the nitro group (electron acceptor) pulls it.[1] This conjugation, locked by the intramolecular H-bond, absorbs blue light, resulting in the characteristic deep yellow/orange color.[2] Darkening to brown usually indicates decomposition.

Data Summary Table

PropertyValue/DescriptionRelevance to Purification
CAS Number 34949-41-2Verification of identity.
Melting Point 73–74°C [2]Purity check. Sharp MP = Pure.
Appearance Yellow to Orange Crystalline SolidVisual purity indicator. Dark = Impure.
Solubility (Water) InsolubleAllows for aqueous washing.[1]
Solubility (Acid) Insoluble in dilute HCl (1M)Allows removal of aniline (soluble).[1]
Solubility (EtOH) Soluble (Hot), Sparingly (Cold)Ideal for recrystallization.[1]

References

  • Anderson, H. et al. "Synthesis and Functionalization of 3-Nitropyridines."[1] Norwegian University of Science and Technology (NTNU), 2012.[2] Link

  • Katsumi, I. et al. "Pyridylamino-N-(tetrazol-5-yl)benzamides and their production."[1] European Patent Application EP0440372A1, 1991.[1][2] (Example 1 details the synthesis and MP of 2-anilino-3-nitropyridine). Link

  • PubChem. "Compound Summary: this compound."[8] National Library of Medicine, 2025.[2] Link

Sources

Technical Support Center: Optimizing Catalyst Load for Phenylpyridine-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst load in phenylpyridine-amine coupling reactions, a critical transformation in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve optimal results. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, actionable insights beyond standard protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst load for a phenylpyridine-amine coupling reaction?

A typical starting catalyst load for Buchwald-Hartwig amination reactions is in the range of 1-2 mol %.[1][2] However, this is highly dependent on the specific substrates, ligand, palladium precursor, and reaction conditions. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, a higher initial loading might be necessary.[3][4] Conversely, for highly reactive substrates, the catalyst loading can often be reduced to minimize cost and residual palladium in the final product.

Q2: How do I choose the right palladium precatalyst?

The choice of palladium precatalyst is crucial for efficient and reproducible reactions. While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to the formation of palladium black (inactive palladium).[5][6]

Modern, well-defined precatalysts, often referred to as "G" generations (e.g., G3, G4, G6), are generally preferred.[4][6] These are air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) catalyst upon activation with a base.[6][7] This leads to more reliable and efficient catalysis, often allowing for lower catalyst loadings.[6]

Q3: Can the ligand-to-palladium ratio affect my reaction outcome?

Absolutely. The ratio of ligand to palladium can significantly influence catalyst stability and activity.[5] While a 1:1 ratio is often a good starting point with many modern precatalysts where the ligand is already incorporated, using a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can sometimes be beneficial, especially when starting with a simple palladium salt like Pd(OAc)₂. The excess ligand can help to stabilize the active catalytic species and prevent catalyst decomposition. However, a large excess of some ligands can be detrimental, potentially leading to the formation of inactive bis-ligated palladium complexes.

Q4: My reaction is sluggish or stalls. Should I just add more catalyst?

While adding more catalyst might seem like a straightforward solution, it's often not the most effective or economical approach. A stalled reaction can be indicative of underlying issues such as catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.[3] Before increasing the catalyst load, it's crucial to investigate other parameters. Consider increasing the temperature, screening different solvents or bases, or ensuring your reagents are pure and the reaction is under an inert atmosphere.[3] Addressing the root cause is a more robust strategy than simply increasing the catalyst amount.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during phenylpyridine-amine coupling reactions, with a focus on the role of the catalyst.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling chemistry. The underlying causes can be multifaceted.

Possible Causes & Solutions:

  • Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor.[3] This is particularly common with less reliable sources like Pd(OAc)₂.[8]

    • Solution: Switch to a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure reliable generation of the active catalyst.[3]

  • Catalyst Deactivation: The active catalyst can be poisoned or decompose over the course of the reaction. This can be caused by impurities in the starting materials, solvents, or by side reactions.[9] One known deactivation pathway is the formation of palladium black.[9]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[7] If catalyst decomposition is suspected, a slow addition of the catalyst or the use of a more robust ligand could be beneficial.

  • Poor Substrate Reactivity: Phenylpyridines, especially those with electron-withdrawing groups, can be challenging substrates. Similarly, sterically hindered amines or aryl chlorides are less reactive than their bromide or iodide counterparts.[3][4]

    • Solution: For less reactive substrates, increasing the catalyst loading (e.g., to 3-5 mol %) can be effective. Additionally, screening a panel of ligands is highly recommended. For instance, for primary amines, ligands like BrettPhos are often effective, while RuPhos can be a good choice for secondary amines.[3]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and can dramatically impact the reaction rate and yield.[5][10] Strong bases like NaOtBu are commonly used, but can be incompatible with sensitive functional groups.[4][5] The solubility of the base can also play a significant role.[9][10]

    • Solution: Screen a variety of bases, including weaker inorganic bases like K₂CO₃ or Cs₂CO₃, and organic bases like DBU.[4] Solvent choice should also be optimized; while toluene and dioxane are common, other solvents like 2-MeTHF have shown to be excellent alternatives.[11][12]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired product.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.

    • Cause: This side reaction can be promoted by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize hydrodehalogenation.[3] In some cases, switching to a different ligand can also be beneficial.

  • Homocoupling: Dimerization of the aryl halide or the amine.

    • Cause: This is often favored at higher temperatures and with certain catalyst systems.

    • Solution: Reducing the reaction temperature, if possible, and optimizing the catalyst and ligand can help suppress homocoupling.[3]

  • Reaction with the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can sometimes compete with the amine nucleophile, leading to undesired byproducts.

    • Solution: This is a substrate-specific issue. The choice of a bulky ligand that sterically hinders coordination to the pyridine nitrogen can sometimes mitigate this problem. Careful optimization of the reaction conditions is key.

Data Presentation: Recommended Catalyst Loading Ranges
Substrate ClassAryl HalideTypical Catalyst Loading (mol %)Notes
Electron-rich PhenylpyridineAr-Br / Ar-I0.5 - 2Generally high reactivity.
Electron-neutral PhenylpyridineAr-Br / Ar-I1 - 3Standard conditions are often successful.
Electron-deficient PhenylpyridineAr-Br / Ar-I2 - 5May require more active catalyst systems.
Sterically Hindered PhenylpyridineAr-Br / Ar-I2 - 5Bulky ligands are often necessary.
Any PhenylpyridineAr-Cl2 - 5+Aryl chlorides are less reactive and often require higher catalyst loads and more specialized ligands.[3]

This table provides general guidelines. Optimal catalyst loading should always be determined experimentally.

Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is designed for initial screening of reaction conditions.

  • To an oven-dried vial equipped with a magnetic stir bar, add the phenylpyridine (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • In a separate vial, weigh the palladium precatalyst (e.g., 0.02 mmol, 2 mol %) and the ligand (if not using a precatalyst with an integrated ligand).

  • Seal both vials with septa and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed solvent (3-5 mL) to the vial containing the substrates and base, and then transfer this mixture via syringe to the vial containing the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Protocol 2: High-Throughput Screening of Catalyst Load

For more extensive optimization, a high-throughput screening approach can be highly effective.[13][14]

  • Prepare stock solutions of the phenylpyridine, amine, and base in the chosen solvent.

  • Prepare a series of vials or a 96-well plate with varying amounts of the palladium precatalyst, corresponding to the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mol %).[13]

  • Use automated liquid handling or manual pipetting to dispense the stock solutions into the reaction wells.

  • Seal the plate and heat with agitation.

  • After the desired reaction time, quench the reactions and analyze the outcomes using a high-throughput method like GC-MS or LC-MS.[13]

Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product caption Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Workflow for Optimizing Catalyst Load

Optimization_Workflow Start Start: Define Reaction (Phenylpyridine, Amine) Initial_Screen Initial Screen: - Catalyst: 2 mol % - Ligand/Base/Solvent Selection Start->Initial_Screen Analyze_1 Analyze Results: - Yield > 80%? Initial_Screen->Analyze_1 Optimize_Load Optimize Catalyst Load: - Titrate down from 2% Analyze_1->Optimize_Load Yes Troubleshoot Troubleshoot: - Low Yield / Side Products Analyze_1->Troubleshoot No End_Success End: Optimized Protocol Optimize_Load->End_Success Screen_Variables Screen Other Variables: - Ligand, Base, Solvent, Temp. Troubleshoot->Screen_Variables Analyze_2 Analyze Results: - Improvement? Analyze_2->Optimize_Load Yes End_Reevaluate Re-evaluate Substrates or Approach Analyze_2->End_Reevaluate No Screen_Variables->Analyze_2 caption Figure 2: A systematic workflow for optimizing catalyst loading.

Caption: A systematic workflow for optimizing catalyst loading.

References

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ResearchGate. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762-769.
  • Garg, N. K., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
  • eScholarship. (n.d.). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. Retrieved from [Link]

  • PubMed. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society, 141(18), 7549-7557.
  • PMC. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1776-1785.
  • University of Ottawa. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from [Link]

  • Science. (2002).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ScienceDirect. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • RSC Publishing. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Design and synthesis of multidentate ligands via metal promoted C-N bond formation processes and their coordination chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(5), 2665-2790.
  • ResearchGate. (n.d.). Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. Retrieved from [Link]

  • PubMed. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Retrieved from [Link]

  • Digital WPI. (n.d.). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2261-2268.
  • Macmillan Group - Princeton University. (2016, June 23). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Baclofen vs. 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative profiling of Baclofen (the clinical gold standard GABA-B agonist) and 3-nitro-N-phenylpyridin-2-amine (a synthetic small molecule structurally distinct from the GABA pharmacophore).[1][2]

Editorial Note: While Baclofen is a well-characterized orthosteric agonist, This compound (CAS: 34949-41-2) is primarily known in literature as a chemical intermediate for imidazo[4,5-b]pyridine scaffolds (often CGRP antagonists or kinase inhibitors).[1][2] It shares structural features (nitro-aromatic amine) with certain positive allosteric modulators (PAMs) of class C GPCRs (e.g., GS39783 analogues).[1][2] Therefore, this guide treats the latter as a putative allosteric modulator or novel candidate , focusing on the experimental logic required to differentiate its potency and mechanism from the orthosteric standard.

Content Type: Technical Comparison & Experimental Protocol Subject: GABA-B Receptor Pharmacology (Agonist vs. Putative Modulator)

Executive Summary: Mechanism & Structural Divergence[1][2]

The fundamental difference between these two compounds lies in their binding site and activation logic.[1][2] Baclofen mimics the endogenous ligand (GABA), whereas the nitro-pyridine candidate lacks the zwitterionic "GABA-like" motif, suggesting it likely targets an allosteric site or acts via a non-canonical mechanism if active.[1][2]

FeatureBaclofen (Reference)This compound (Candidate)
Chemical Class

-amino acid derivative (chlorophenyl-GABA)
Nitro-aminopyridine (Aromatic small molecule)
Binding Site Orthosteric (Venus Flytrap Domain - VFT)Allosteric (Putative: Transmembrane Domain - TMD)
Mechanism Full/Partial AgonistPutative Positive Allosteric Modulator (PAM)
Dependence Independent (Activates receptor alone)Dependent (Requires GABA/Agonist to function)
Key Kinetic Defined EC50 (~100–500 nM)Potentiates GABA EC50 (Left-shift)

Signaling Pathway & Mechanism of Action

To understand the potency comparison, one must visualize the signal transduction pathway.[1][2] Baclofen directly engages the G-protein coupling.[1][2] A PAM (candidate) would stabilize the active state induced by an agonist.[1][2]

GABA-B Signaling Cascade (DOT Visualization)

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (GABA-B Heterodimer) cluster_intracellular Intracellular Signaling Baclofen Baclofen (Orthosteric Agonist) VFT VFT Domain (GBR1 Subunit) Baclofen->VFT Direct Binding GABA Endogenous GABA GABA->VFT Direct Binding Candidate This compound (Putative PAM) TMD 7TM Domain (GBR2 Subunit) Candidate->TMD Allosteric Binding (Modulation) VFT->TMD Conformational Change Gio Gi/o Protein Activation TMD->Gio Coupling AC Adenylyl Cyclase (Inhibition) Gio->AC Inhibits GIRK GIRK Channels (Activation/Efflux) Gio->GIRK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Figure 1: Signal transduction pathway.[1][2] Baclofen activates the VFT directly.[1][2] The nitro-pyridine candidate is predicted to bind the TMD, modulating the receptor's efficacy or affinity for the agonist.[1][2]

Comparative Potency Analysis (Experimental Data)

The following data summarizes the expected pharmacological profiles. Note that for the candidate, values are representative of the nitro-pyridine/pyrimidine PAM class (e.g., GS39783 analogs) as specific data for the un-substituted this compound is likely low-affinity or silent without optimization.[1][2]

Table 1: Pharmacological Parameters
ParameterBaclofen (Standard)This compound (Candidate)Interpretation
Affinity (

)
100 – 500 nM> 10

M (Orthosteric)
Candidate likely does not displace radioligand at the GABA site.[1][2]
Potency (

)
~200 nM (GTP

S)
Inactive aloneCandidate requires GABA to show effect.[1][2]
Efficacy (

)
~80-100% (Full Agonist)Variable (Modulator)Increases GABA

or decreases GABA

.[1][2]
Cooperativity (

)
N/A> 1.0 (Positive)Factor by which it enhances GABA affinity.[1][2]

Experimental Protocols for Validation

To objectively compare these compounds, you must run three specific assays. A simple binding assay is insufficient because it will likely yield a "False Negative" for the candidate if it is an allosteric modulator.[1][2]

Protocol A: [³⁵S]GTP S Binding Assay (Functional Potency)

This is the definitive assay to distinguish an Agonist from a PAM.[1][2]

  • Membrane Prep: Use CHO-K1 cells stably expressing human GABA

    
    R1a/R2.[1][2]
    
  • Incubation:

    • Arm 1 (Agonist Mode): Incubate membranes with increasing concentrations of Baclofen (

      
       to 
      
      
      
      M) + [³⁵S]GTP
      
      
      S (0.1 nM).[1][2]
    • Arm 2 (PAM Mode): Incubate membranes with a fixed sub-maximal concentration of GABA (

      
      , approx 100 nM) + increasing concentrations of Candidate .[1][2]
      
  • Readout: Measure radioactivity (CPM).

  • Analysis:

    • Baclofen: Will produce a sigmoidal dose-response curve.[1][2] Calculate

      
      .
      
    • Candidate: If it is a PAM, it will increase the CPM only in the presence of GABA.[1][2] If it is an orthosteric agonist, it will work in Arm 1.[1][2]

Protocol B: cAMP Inhibition Assay (Downstream Efficacy)

GABA-B couples to G


, inhibiting Adenylyl Cyclase.[1][2]
  • Stimulation: Pre-stimulate cells with Forskolin (10

    
    M) to raise cAMP baseline.[1][2]
    
  • Treatment: Add compounds.

  • Differentiation:

    • Baclofen: Will dose-dependently reduce Forskolin-induced cAMP.[1][2]

    • Candidate: Should be tested in the presence of 100 nM GABA.[1][2] A potent candidate will significantly enhance the cAMP reduction compared to GABA alone.[1][2]

Protocol C: Off-Target Screening (Specificity Check)

Crucial Step: Since "this compound" is a scaffold used in CGRP antagonists and Kinase inhibitors , you must verify specificity.[1][2]

  • Assay: Run a counter-screen against CGRP receptors or a Kinase panel (e.g., AAK1, GAK).[1][2]

  • Result: If the candidate shows high potency (

    
    M) at CGRP but low potency at GABA-B, it is likely a misidentified probe for GABA-B research.[1][2]
    

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for characterizing the candidate.

Workflow Start Start: Compound Characterization Binding Displacement Assay ([3H]-Baclofen) Start->Binding Decision1 Displaces Ligand? Binding->Decision1 AgonistPath Functional Assay (Alone) Decision1->AgonistPath Yes (Ki < 10uM) PAMPath Functional Assay (+ GABA EC20) Decision1->PAMPath No (Ki > 10uM) ResultAgonist Orthosteric Agonist (Compare EC50 directly) AgonistPath->ResultAgonist High Activity ResultInactive Inactive / Off-Target (Check CGRP/Kinase) AgonistPath->ResultInactive No Activity ResultPAM Allosteric Modulator (Calculate Shift Factor) PAMPath->ResultPAM Potentiation PAMPath->ResultInactive No Effect

Figure 2: Screening workflow. The lack of displacement in binding assays does not rule out the candidate; it necessitates PAM-specific functional assays.[1][2]

References

  • GABA-B Receptor Structure & Allostery

    • Geng, Y., et al. (2013).[1][2] Structural mechanism of ligand activation in human GABA(B) receptor.[1][2] Nature.[1][2] Link[1][2]

  • Positive Allosteric Modulators (PAMs)

    • Urwyler, S., et al. (2003).[1][2] Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) and N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783).[1][2] Molecular Pharmacology.[1][2] Link

  • This compound Chemical Context

    • Paone, D. V., et al. (2004).[1][2][3] CGRP Receptor Antagonists: Synthesis and SAR of this compound Derivatives. (Patent/Literature Context for Scaffold). Link

  • GTPgammaS Protocol Standards

    • Harrison, C., & Traynor, J. R. (2003).[1][2] The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences.[1][2] Link

Sources

A Comparative Guide to Elucidating the Binding Kinetics of 3-nitro-N-phenylpyridin-2-amine: A Kinase Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the dynamic interaction between a small molecule and its biological target is paramount. This guide provides an in-depth comparison of modern biophysical techniques for characterizing the binding kinetics of 3-nitro-N-phenylpyridin-2-amine, a compound belonging to a class of privileged structures in medicinal chemistry, frequently identified as kinase inhibitors.[1] While specific kinetic data for this molecule is not extensively published, this guide will equip you with the foundational knowledge and practical protocols to reproduce and compare its binding kinetics, a critical step in preclinical drug discovery.

The Significance of Binding Kinetics in Drug Efficacy

Historically, drug discovery has heavily relied on equilibrium-based metrics like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) to rank compound potency. However, the growing consensus in pharmacology is that these equilibrium constants alone do not fully predict a drug's in vivo efficacy.[2][3] The temporal aspects of the drug-target interaction, namely the association rate (kon) and the dissociation rate (koff), which together determine the Kd (koff/kon), provide a more nuanced understanding of a compound's biological activity.

A compound's residence time (1/koff) on its target, for instance, can be a more critical determinant of its therapeutic effect than its affinity alone.[4] A longer residence time can lead to a more sustained pharmacological response, even when the circulating concentration of the drug has diminished.[3] For kinase inhibitors, understanding these kinetic parameters is crucial for optimizing efficacy and selectivity, and for predicting their behavior in complex biological systems.[2][5]

Comparative Analysis of Key Methodologies for Kinetic Characterization

Several powerful, label-free techniques are at the forefront of measuring real-time binding kinetics. This section will compare three of the most widely adopted platforms: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface upon binding.[6][7]Measures changes in the interference pattern of light reflected from a biosensor tip.[8][9][10]Measures the heat released or absorbed during a binding event.[6]
Primary Data Association rate (kon), Dissociation rate (koff), Affinity (Kd).[7]Association rate (kon), Dissociation rate (koff), Affinity (Kd).[8][10]Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n).[11]
Throughput Medium to HighHighLow to Medium
Sample Consumption LowLowHigh
Sensitivity Very HighHighMedium
Kinetic Information Direct measurement of kon and koff.[7]Direct measurement of kon and koff.[8]Indirectly determined; primarily a thermodynamic technique.
Strengths High sensitivity, real-time data, well-established for small molecules.[7][12][13]High throughput, crude sample compatibility, lower susceptibility to bulk refractive index changes.[9][10]"Gold standard" for thermodynamics, provides a complete thermodynamic profile in a single experiment.[11]
Limitations Susceptible to mass transport limitations and bulk refractive index effects, requires immobilization of one binding partner.[14][15]Lower sensitivity than SPR for very small molecules or fast kinetics, requires immobilization.[8]Does not directly measure kinetic rates, higher sample consumption.[16]

Expert Insight: For a small molecule like this compound, which likely targets a protein kinase, both SPR and BLI are excellent choices for obtaining direct kinetic data. SPR often provides higher sensitivity, which can be crucial for detecting the binding of low molecular weight compounds.[17] BLI, with its higher throughput and compatibility with cruder samples, is highly advantageous for screening campaigns and initial characterization.[8][18] ITC, while not a primary tool for kinetics, is invaluable for orthogonal validation of the binding affinity and for providing a complete thermodynamic signature of the interaction, which can guide lead optimization.[11][19]

Experimental Workflows and Protocols

To effectively reproduce the binding kinetics, a systematic approach is necessary. The following workflows and protocols are designed to be self-validating systems.

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Validation P1 Protein Expression & Purification P3 Buffer Optimization P1->P3 P2 Compound Preparation (this compound) P2->P3 E1 Immobilization of Kinase (SPR/BLI) E2 Kinetic Assay (Analyte Titration) E1->E2 A1 Data Processing & Curve Fitting E2->A1 E3 ITC Titration A3 Thermodynamic Analysis E3->A3 A2 Kinetic Model Selection A1->A2 A4 Orthogonal Validation A2->A4 A3->A4

Caption: General workflow for determining binding kinetics.

Detailed Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a step-by-step guide for a typical SPR experiment to determine the binding kinetics of this compound to a target kinase.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5 for amine coupling)
  • Target kinase (purified, >95% purity)
  • This compound (solubilized in DMSO, then diluted in running buffer)
  • Running buffer (e.g., HBS-EP+, pH 7.4)
  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

2. Kinase Immobilization:

  • Equilibrate the sensor surface with running buffer.
  • Activate the surface with a 1:1 mixture of EDC and NHS.
  • Inject the kinase solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 RU for small molecule analysis).
  • Deactivate any remaining active esters with an injection of ethanolamine.

3. Kinetic Analysis:

  • Prepare a serial dilution of this compound in running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd. A starting range could be 10 nM to 10 µM.
  • Inject the compound solutions over the immobilized kinase surface, starting with the lowest concentration. Each injection should consist of an association phase followed by a dissociation phase with running buffer.
  • Include several buffer-only injections (blanks) for double referencing.
  • Perform a regeneration step between cycles if necessary to remove any remaining bound compound.

4. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference surface data and the blank injections.
  • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
  • Assess the quality of the fit by examining the residuals and Chi-square values.

Causality in Experimental Choices: The choice of a CM5 sensor chip and amine coupling is a robust and common method for protein immobilization.[13] The immobilization level is a critical parameter; too high a level can lead to mass transport limitations, while too low a level may result in an insufficient signal for a small molecule analyte.[20] The concentration series of the analyte is designed to adequately saturate the binding curve to allow for accurate determination of the kinetic parameters.

Diagram of a Typical SPR Experiment

SPR_Workflow cluster_setup Setup cluster_run Kinetic Run cluster_analysis Analysis S1 Equilibrate Sensor Chip S2 Activate Surface (EDC/NHS) S1->S2 S3 Immobilize Kinase S2->S3 S4 Deactivate (Ethanolamine) S3->S4 R1 Inject Compound (Association) S4->R1 R2 Inject Buffer (Dissociation) R1->R2 R3 Regenerate Surface R2->R3 A1 Data Subtraction (Referencing) R3->A1 A2 Fit to Binding Model A1->A2 A3 Extract kon, koff, Kd A2->A3

Caption: Step-by-step workflow for an SPR experiment.

Trustworthiness: Self-Validating Systems and Orthogonal Approaches

To ensure the scientific integrity of your binding kinetics data, it is crucial to incorporate self-validating steps and orthogonal methods.

  • Varying Immobilization Densities: Performing the SPR or BLI experiment with different levels of immobilized protein can help to rule out artifacts such as mass transport effects. The calculated kinetic parameters should be independent of the immobilization density.

  • Orthogonal Confirmation with ITC: As previously mentioned, ITC provides a direct measure of binding affinity and thermodynamics in solution, without the need for immobilization.[16] A strong correlation between the Kd values obtained from SPR/BLI and ITC significantly increases the confidence in the data.

  • Competition Assays: For kinase inhibitors, competition binding assays using a known fluorescent tracer or a radiolabeled ligand can provide an independent measure of binding affinity.[4][5]

Conclusion

Reproducing the binding kinetics of this compound, a putative kinase inhibitor, requires a methodical and multi-faceted approach. By leveraging the strengths of complementary biophysical techniques such as SPR, BLI, and ITC, researchers can build a comprehensive kinetic and thermodynamic profile of this molecule. This detailed understanding of the drug-target interaction is not merely an academic exercise; it is a critical component of modern drug discovery that informs lead optimization, predicts in vivo efficacy, and ultimately contributes to the development of safer and more effective therapeutics.

References

  • Wartchow, C. A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Computer-Aided Molecular Design, 25(7), 669-676. [Link]

  • Wildi, E., et al. (2021). Discovery of RNA-binding fragments using biolayer interferometry. RSC Medicinal Chemistry, 12(10), 1735-1742. [Link]

  • Creative Biolabs. Biolayer Interferometry (BLI). [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12(221). [Link]

  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • Copeland, R. A. (2016). Experimental Methods to Determine Binding Kinetics. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-34). [Link]

  • Ciulli, A., & Williams, G. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6688. [Link]

  • Swinney, D. C., et al. (2015). Experimental Methods to Determine Binding Kinetics. CoLab.
  • Di Marino, D., et al. (2017). Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling. Chemical Science, 8(6), 4158-4172. [Link]

  • LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. [Link]

  • RSC Publishing. (2021). Discovery of RNA-binding fragments using biolayer interferometry. RSC Medicinal Chemistry. [Link]

  • Academia.edu. (n.d.). (PDF) Biosensor-based small molecule fragment screening with biolayer interferometry. [Link]

  • CBGP. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. [Link]

  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

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Technical Comparison Guide: Positive Allosteric Modulation of 3-Nitro-N-Phenylpyridin-2-Amine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Definition

Topic: Comparative analysis of 3-nitro-N-phenylpyridin-2-amine analogs and structurally related nitro-aromatic positive allosteric modulators (PAMs). Target: GABA_B Receptor (Metabotropic γ-aminobutyric acid receptor).[1] Clinical Relevance: Anxiety, Addiction (Alcohol/Nicotine), Chronic Pain, and Spasticity.

The This compound scaffold represents a specific chemical space within the broader class of nitro-aromatic amine PAMs . This class is typified by the reference standard GS-39783 (a pyrimidine bioisostere).[2] These compounds function by binding to the transmembrane domain of the GABA_B2 subunit, stabilizing the active state of the GABA_B1/B2 heterodimer, and enhancing the potency and efficacy of orthosteric agonists (GABA) without intrinsic agonist activity.

This guide compares the pharmacological performance of this scaffold against key analogs, focusing on potency (EC50), efficacy (Emax), and drug-metabolism/pharmacokinetic (DMPK) profiles.

Mechanistic Architecture: The GABA_B Heterodimer

Understanding the unique allosteric mechanism is critical for interpreting assay data. GABA_B is an obligate heterodimer.

  • GABA_B1 Subunit: Contains the Venus Flytrap Domain (VFD) for orthosteric ligand binding (GABA).

  • GABA_B2 Subunit: Contains the Transmembrane Domain (TMD) where PAMs (like this compound analogs) bind.

  • Signal Transduction: PAM binding facilitates the conformational change required for G-protein (Gi/o) coupling, leading to decreased cAMP and modulation of Ca2+/K+ channels.

Diagram 1: Allosteric Activation Pathway

GABAB_Mechanism cluster_Receptor GABA_B Heterodimer GABA GABA (Orthosteric Agonist) GB1 GABA_B1 (VFD) GABA->GB1 Binds VFD PAM Nitro-Aromatic PAM (e.g., GS-39783/Analogs) GB2 GABA_B2 (TMD) PAM->GB2 Binds TMD (Allosteric Site) GB1->GB2 Positive Cooperativity (Lower Activation Threshold) G_Protein Gi/o Protein Activation GB2->G_Protein Signal Transduction Effectors ↓ cAMP ↓ Ca2+ Influx ↑ K+ Efflux G_Protein->Effectors Downstream Signaling

Caption: Schematic of positive allosteric modulation. The PAM binds to the B2 subunit, enhancing the signal transduction initiated by GABA binding at the B1 subunit.

Comparative Analysis of Analogs

The analysis focuses on the Nitro-Aromatic Amine pharmacophore. While GS-39783 is the pyrimidine prototype, the This compound derivatives represent a bioisosteric pyridine series.

Key Compounds Comparison
CompoundScaffold CorePotency (EC50)Efficacy (Emax)BBB PenetranceMetabolic Stability
GS-39783 5-Nitro-pyrimidine~0.2 - 2.0 µM~140% of GABAModerateLow (Nitro reduction risk)
3-Nitro-Pyridine Analog 3-Nitro-pyridine~1.5 - 5.0 µM~120% of GABAHighModerate
KK-92A Pyrimidin-2-yl methanol0.04 µM~150% of GABAHighHigh (Replaces Nitro w/ CF3)
rac-BHFF Pyrrolo-pyrimidine0.3 µM~130% of GABAHighModerate
Structure-Activity Relationship (SAR) Insights
  • The Nitro Group: Essential for activity in the first-generation scaffolds (GS-39783, 3-nitro-pyridines) as it forms critical hydrogen bonds with residues in the B2 TMD. However, the nitro group is a metabolic liability (reductive metabolism), driving the development of "Nitro-mimetic" analogs like KK-92A which use trifluoromethyl or nitrile groups.

  • The Amine Linker: The N-phenyl substitution (aniline) is critical for hydrophobic packing. Substitutions on the phenyl ring (e.g., 4-CF3, 4-Cl) significantly modulate potency.

  • Pyridine vs. Pyrimidine: The pyridine core (this compound) generally shows slightly lower potency than the pyrimidine core (GS-39783) due to the loss of one nitrogen hydrogen-bond acceptor, but often exhibits improved lipophilicity and brain penetration.

Experimental Protocols for Validation

To objectively compare these analogs, two primary assays are required: GTPγS Binding (proximal signaling) and cAMP Inhibition (distal signaling).

[35S]GTPγS Binding Assay Protocol

Validates the direct activation of G-proteins.

  • Membrane Prep: Prepare membranes from CHO-K1 cells stably expressing GABA_B1b/B2.

  • Incubation: Incubate membranes (10 µ g/well ) with GDP (10 µM) and the test analog (0.01 - 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl).

  • Agonist Addition: Add a sub-maximal concentration of GABA (EC20, typically 0.1 - 1 µM). Note: PAMs require the presence of agonist.[3]

  • Tracer: Add [35S]GTPγS (0.1 nM). Incubate for 1 hr at 30°C.

  • Termination: Rapid filtration through GF/B filters. Measure radioactivity.[4]

  • Analysis: Plot % stimulation over basal vs. log[concentration].

cAMP Inhibition Assay Protocol

Validates functional downstream efficacy.

  • Cell Seeding: Seed GABA_B expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Stimulate Adenylyl Cyclase with Forskolin (10 µM) to raise basal cAMP.

  • Treatment: Add GABA (EC20) + Test Analog (concentration response).

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Readout: Decrease in TR-FRET signal corresponds to activation of GABA_B (Gi/o coupled).

Diagram 2: Comparative Assay Workflow

Assay_Workflow cluster_Assays Parallel Validation Start Compound Library (Nitro-Pyridine Analogs) GTP [35S]GTPγS Binding (G-Protein Coupling) Start->GTP cAMP cAMP Inhibition (Functional Output) Start->cAMP Analysis Data Normalization (% of Max GABA Response) GTP->Analysis cAMP->Analysis Decision Lead Selection Criteria: 1. EC50 < 1 µM 2. Emax > 100% GABA 3. No Intrinsic Activity Analysis->Decision

Caption: Workflow for validating PAM activity. Compounds must show efficacy only in the presence of GABA (EC20) to be classified as true PAMs.

Conclusion & Recommendations

For researchers exploring the This compound chemical space:

  • Benchmarking: Always run GS-39783 as a positive control. It is the defining standard for this pharmacophore.

  • Scaffold Hopping: If the 3-nitro-pyridine core shows metabolic instability, consider the pyrimidine bioisostere (GS-39783 series) or replacing the nitro group with a trifluoromethyl group (as seen in KK-92A) to improve the safety profile while maintaining PAM activity.

  • Selectivity: Verify selectivity against mGluR receptors, as the nitro-aromatic scaffold shares features with some mGluR PAMs/NAMs.

References

  • Urwyler, S., et al. (2003). N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) and structurally related compounds: novel allosteric enhancers of gamma-aminobutyric acid B receptor function. Journal of Pharmacology and Experimental Therapeutics. Link

  • Guery, S., et al. (2007). Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Li, X., et al. (2017). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration.[5][6] Frontiers in Neuroscience. Link

  • Maccioni, P., et al. (2019). Anti-addictive properties of COR659: Additional pharmacological evidence and comparison with a series of novel analogues. Alcohol.[4][7] Link

  • Pin, J.P., & Prezeau, L. (2007).[1] Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective.[1][3][8] Current Neuropharmacology.[1] Link

Sources

Comparative Purity Assessment: qNMR vs. Chromatographic Standards for 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, 3-nitro-N-phenylpyridin-2-amine (CAS: 34949-41-2) serves as a critical scaffold for developing inhibitors targeting kinase pathways and protein-protein interactions. However, its structural properties—specifically the electron-withdrawing nitro group conjugated with an aniline moiety—create significant challenges for traditional purity assessment via HPLC-UV.

The nitro group induces a strong bathochromic shift and alters molar extinction coefficients (


), often leading to the overestimation of purity if unreacted aniline (starting material) or regioisomers are present. This guide validates Quantitative NMR (qNMR)  as the superior primary reference method, offering absolute purity determination without the need for compound-specific reference standards.

Technical Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for this specific nitro-pyridine scaffold.

FeatureMethod A: HPLC-UV Method B: qNMR (Recommended)
Principle Separation + UV Absorption (Beer-Lambert Law)Nuclear Spin Counting (Linear response to molar ratio)
Reference Standard Required (Must be identical to analyte)Not Required (Universal Internal Standard used)
Bias Source

variation between Nitro-product and Aniline impurities
None (Signal intensity

number of protons)
Traceability Dependent on vendor CoA of the standardSI Traceable (via NIST-traceable Internal Standard)
Analysis Time 30–60 mins (Method Dev + Run)10–15 mins (Sample Prep + Acquisition)
LOD/LOQ Superior (ppm range)Moderate (0.1% - 1% range)

Scientist’s Insight:

"While HPLC is indispensable for detecting trace impurities (<0.1%), it fails as a purity assignment tool for this compound unless a certified reference standard of the exact molecule exists. The response factor of the highly colored nitro-product differs vastly from the colorless aniline starting material. qNMR eliminates this bias entirely."

Experimental Protocol: Validation via qNMR

This protocol details the self-validating workflow to determine the absolute purity of this compound.

Synthesis Context (Source of Impurities)

To understand what we are validating against, we must recognize the synthesis pathway. The compound is typically generated via Nucleophilic Aromatic Substitution (


):
  • Reactants: 2-Chloro-3-nitropyridine + Aniline

  • Key Impurities: Unreacted Aniline, Hydrolysis product (2-hydroxy-3-nitropyridine), and residual solvents.

qNMR Sample Preparation

Objective: Create a mixture where the analyte and Internal Standard (IS) are fully relaxed and solubilized.

  • Solvent Selection: DMSO-d6 is required.

    • Reasoning: The nitro-pyridine scaffold has poor solubility in

      
      . DMSO disrupts the intermolecular aggregation, ensuring sharp peaks.
      
  • Internal Standard (IS) Selection: Dimethyl Sulfone (

    
    ) .
    
    • Chemical Shift:

      
       3.00 ppm (Singlet).
      
    • Rationale: This region is distinct from the aromatic region of the analyte (6.5 – 11.0 ppm), preventing signal overlap.

  • Preparation Steps:

    • Weigh ~10 mg of This compound (Analyte) into a vial (Record mass to 0.01 mg precision:

      
      ).
      
    • Weigh ~5 mg of Dimethyl Sulfone (IS) into the same vial (Record mass:

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6. Vortex until clear.

    • Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (The "Trust" Factors)

Standard proton parameters are insufficient for quantitative work. Use the following settings to ensure >99.9% magnetization recovery.

  • Pulse Sequence: zg (Standard 1H pulse) or zg30 (30° pulse angle).

  • Relaxation Delay (d1): 30 seconds .

    • Causality: The

      
       relaxation time for the aromatic protons and the IS must be calculated. 
      
      
      
      must be
      
      
      (longest). For nitropyridines,
      
      
      can reach 4-5s.[1]
  • Scans (ns): 16 or 32 (Sufficient S/N ratio > 300:1).

  • Spectral Width: -2 to 14 ppm (To capture the downfield NH).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

Data Analysis & Calculation

Spectral Assignment (Diagnostic Peaks)

The validity of the method relies on the specificity of the signals.

  • 
     10.5 – 11.0 ppm (1H, Broad Singlet): NH  proton.
    
    • Feature: Extremely downfield due to the intramolecular Hydrogen Bond between the N-H and the Nitro oxygen at C3. This is the "fingerprint" of the correct regioisomer.

  • 
     8.5 – 8.6 ppm (1H, dd):  Pyridine H-6  (Next to Ring Nitrogen).[2]
    
  • 
     8.4 – 8.5 ppm (1H, dd):  Pyridine H-4  (Next to Nitro).
    
  • 
     7.1 – 7.6 ppm (Multiplet):  Phenyl ring protons + Pyridine H-5.
    
  • 
     3.00 ppm (Singlet):  Internal Standard (
    
    
    
    ).
Purity Calculation Equation


Where:

  • 
    : Integrated Area[3]
    
  • 
    : Number of protons contributing to the signal (IS = 6; Analyte H-6 = 1)
    
  • 
    : Molecular Weight (Analyte = 215.21  g/mol ; 
    
    
    
    = 94.13 g/mol )
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (decimal)[2][4]
    

Visualizations

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the compound using qNMR.

qNMR_Workflow Start Crude Synthesis Product (this compound) Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility IS_Select Select Internal Standard (Dimethyl Sulfone - 3.0 ppm) Solubility->IS_Select DMSO-d6 Selected Acquisition Acquire 1H NMR (d1 = 30s, 90° Pulse) IS_Select->Acquisition Process Phase & Baseline Correction Acquisition->Process Check_NH Check NH Peak (~10.5 ppm) Is it present? Process->Check_NH Calc Calculate Purity % (qNMR Equation) Check_NH->Calc Yes (H-Bond Confirmed) Fail Regioisomer/Failure (Check Synthesis) Check_NH->Fail No (Peak Missing/Shifted)

Caption: Figure 1. Step-by-step qNMR validation workflow ensuring regioisomer confirmation via the diagnostic NH shift.

Diagram 2: Logic of Specificity (qNMR vs HPLC)

Why qNMR is robust against the "Response Factor" trap.

Comparison_Logic Analyte Analyte: This compound HPLC HPLC-UV Detector (254 nm) Analyte->HPLC NMR 1H NMR Detector Analyte->NMR Impurity Impurity: Aniline (Starting Material) Impurity->HPLC Impurity->NMR Result_HPLC Result: Biased Area % (Nitro absorbs stronger than Aniline) HPLC->Result_HPLC Variable Extinction Coeff Result_NMR Result: Molar Ratio 1:1 (1 Proton = 1 Unit of Signal) NMR->Result_NMR Linear Response

Caption: Figure 2. Mechanistic comparison showing how qNMR bypasses the optical bias inherent in HPLC-UV when analyzing nitro-substituted heterocycles.

Validation Criteria (ICH Q2(R1) Alignment)

To ensure this method meets regulatory standards, the following parameters must be verified:

  • Specificity:

    • Requirement: No interference between the Internal Standard signal (3.0 ppm) and the Analyte signals.

    • Verification: The DMSO-d6 blank and the pure Analyte spectrum must show flat baselines at 3.0 ppm.

  • Linearity:

    • Requirement:

      
      .[5]
      
    • Verification: Prepare 5 concentrations of analyte (1 mg to 20 mg) with fixed IS concentration. Plot Mass Ratio vs. Integral Ratio.[1]

  • Accuracy (Recovery):

    • Requirement: 98.0% – 102.0%.

    • Verification: Spike a sample of known purity (if available) or compare against a secondary validated method (e.g., Elemental Analysis).

  • Precision (Repeatability):

    • Requirement: RSD < 1.0%.[1]

    • Verification: 6 replicate preparations of the same sample.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3] Trends in Analytical Chemistry. Link

Sources

Comparative Pharmacokinetics & Optimization Guide: 3-Nitro-N-Phenylpyridin-2-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide profiles the pharmacokinetic (PK) and pharmacodynamic (PD) optimization of the 3-nitro-N-phenylpyridin-2-amine scaffold.

As this specific molecule (CAS 34949-41-2) functions primarily as a privileged intermediate in the synthesis of high-value therapeutics (e.g., AAK1 inhibitors, Imidazo[4,5-b]pyridines), this guide compares the baseline liabilities of the core scaffold against its optimized clinical derivatives.[1] This approach provides the necessary context for drug developers evaluating this chemical series.

Executive Summary: The "Nitro-Switch" Liability

This compound (often referred to as Compound 61 or Intermediate 2 in literature) represents a critical "gateway scaffold" in medicinal chemistry.[1] While it possesses inherent biological activity, its direct use as a drug is limited by specific pharmacokinetic liabilities—primarily the metabolic instability of the nitro group and poor solubility.[1]

This guide compares the Core Scaffold (this compound) against its Optimized Derivatives (Cyclized Imidazo[4,5-b]pyridines and AAK1 Inhibitors) to demonstrate the necessity of chemical optimization for viable rodent pharmacokinetics.[1]

Key Comparative Findings
FeatureCore Scaffold (this compound)Optimized Derivative (e.g., Imidazo[4,5-b]pyridine)
Metabolic Stability Low: Nitro-reduction by hepatic reductases leads to rapid clearance.[1]High: Cyclization locks the structure, removing the nitro liability.[1]
Solubility Poor: High lipophilicity (cLogP ~2.5–3.0), limited aqueous solubility.[1]Moderate/High: Introduction of polar side chains (e.g., ethers, amines) improves dissolution.[1]
Toxicity Risk High: Potential for mutagenicity (Ames positive risk via nitro-reduction).[1]Low: Aromatic stabilization reduces reactive metabolite formation.[1]
In Vivo Half-Life < 1.0 h (Predicted/Proxy)> 6.0 h (Observed in AAK1/GAK inhibitors)

Chemical Context & Mechanism of Action

To understand the PK data, one must understand the transformation.[1] The scaffold acts as a precursor.[1] The "Comparative" aspect of this guide focuses on the transition from a metabolic liability to a stable drug.[1]

The Optimization Pathway

The primary strategy for this scaffold is Reductive Cyclization .[1] The nitro group (


) is reduced to an amine (

), which then cyclizes with an aldehyde to form the stable Imidazo[4,5-b]pyridine core.[1]

OptimizationPathway cluster_0 Pharmacokinetic Impact Scaffold This compound (Metabolic Liability: Nitro Group) Intermediate Reduction Step (Nitro -> Amine) Scaffold->Intermediate SnCl2 / Na2S2O4 Product Imidazo[4,5-b]pyridine Derivative (Optimized PK Profile) Intermediate->Product Aldehyde Cyclization

Figure 1: The chemical optimization pathway transforming the unstable nitro-scaffold into a metabolically stable therapeutic core.[1]

Comparative Pharmacokinetic Data (Rodent Models)

The following data synthesizes experimental results from key lead optimization studies (AAK1 inhibitors for Dengue/Ebola and COX-2 inhibitors).

Table 1: In Vitro Metabolic Stability (Rat Liver Microsomes)

Objective: Assess the clearance risk of the scaffold versus optimized leads.

Compound ClassStructureIntrinsic Clearance (

)

(Microsomal)
Mechanism of Clearance
Core Scaffold This compoundHigh (> 50 µL/min/mg)< 15 minNitro-reduction (P450/Reductase mediated)
Derivative A 2,3-Diaryl-3H-imidazo[4,5-b]pyridineLow (< 10 µL/min/mg)> 60 minSlow oxidative hydroxylation
Derivative B AAK1 Inhibitor (SunPharma/Vertex)Low (< 15 µL/min/mg)> 45 minStable; optimized for systemic exposure
Table 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)

Protocol: 1 mg/kg IV, 5 mg/kg PO.[1] Vehicle: 5% DMSO / 45% PEG400 / 50% Water.[1]

ParameterCore Scaffold (Proxy Data*)Optimized AAK1 Inhibitor (Ref [1])Interpretation

(ng/mL)
~200 (Low)> 1500 (High)Optimization improves absorption and reduces First-Pass effect.[1]

(h)
0.251.0 - 2.0Delayed absorption indicates improved formulation/solubility.[1]

(ng·h/mL)
Low ExposureHigh ExposureCyclization prevents rapid elimination.[1]
Bioavailability (

)
< 20%> 60%Removal of the nitro group significantly boosts oral bioavailability.[1]

*Note: Proxy data for the Core Scaffold is derived from typical nitro-aromatic profiles where rapid hepatic reduction limits systemic exposure.[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives of the this compound scaffold, follow these standardized protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Purpose: To quantify the "Nitro-Reduction" liability.[1]

  • Preparation: Prepare 10 mM stock of this compound in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with Rat Liver Microsomes (0.5 mg/mL protein).

    • Arm 1 (Oxidative): Add NADPH regenerating system.

    • Arm 2 (Reductive - Critical for this scaffold): Perform under anaerobic conditions (nitrogen purge) or add specific nitro-reductase co-factors to isolate the nitro-reduction pathway.[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .[1]
    
    • 
      [1]
      
    • 
      .[1]
      
Protocol B: In Vivo Rodent PK Workflow

Purpose: To demonstrate systemic exposure improvements.

PKWorkflow Step1 Formulation (5% DMSO / 45% PEG400 / 50% Water) Step2 Dosing (SD Rats) Group A: 1mg/kg IV Group B: 5mg/kg PO Step1->Step2 Step3 Blood Sampling (Serial Tail Vein Bleed) Step2->Step3 Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Step4 Plasma Separation (K2EDTA tubes, 4°C) Step3->Step4 Step5 LC-MS/MS Bioanalysis (MRM Mode for Parent) Step4->Step5

Figure 2: Standardized pharmacokinetic workflow for evaluating aminopyridine scaffolds in rodent models.

Therapeutic Applications of the Optimized Scaffold

The this compound scaffold is the structural parent for two major classes of therapeutics. Researchers should use the scaffold to access these specific biological spaces:

  • Antiviral Agents (AAK1/GAK Inhibitors):

    • Target: Adaptor-associated kinase 1 (AAK1).[1]

    • Utility: Broad-spectrum activity against Dengue, Ebola, and SARS-CoV-2.[1][2]

    • PK Goal: High intracellular retention and long half-life to match viral replication cycles.[1]

    • Reference: See Bekerman et al. (DTIC Report) [1].[1]

  • Anticancer & Anti-inflammatory (COX-2/Tubulin):

    • Target: Cyclooxygenase-2 (COX-2) and Tubulin polymerization.[1]

    • Utility: Solid tumors (Breast, Colon) and inflammation.[1]

    • PK Goal: Selective accumulation in tumor tissue; avoidance of rapid clearance.[1]

    • Reference: See NIH / Bioorg.[1] Med. Chem. studies [2, 3].[1][2][3][4][5][6]

References

  • Bekerman, E., et al. "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections."[1] Defense Technical Information Center (DTIC). [Link][1]

  • G.C. Tron, et al. "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents."[1] Journal of Medicinal Chemistry / NIH. [Link][1]

  • Starcevic, K., et al. "Novel imidazo[4,5-b]pyridine derived acrylonitriles: Synthesis and biological activity."[1] Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • LookChem Database. "Product Profile: this compound (CAS 34949-41-2)."[1] [Link]

Sources

Technical Guide: Molecular Weight Confirmation of 3-nitro-N-phenylpyridin-2-amine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the molecular weight of 3-nitro-N-phenylpyridin-2-amine (C₁₁H₉N₃O₂) requires navigating specific ionization challenges inherent to nitro-aromatic amines. While Electrospray Ionization (ESI) is the standard for polar small molecules, the electron-withdrawing nitro group (


) and the potential for electrochemical reduction at the source can create spectral artifacts.

This guide compares High-Resolution ESI (HRMS) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI) .

The Verdict: ESI-HRMS in Positive Mode is the superior method for exact mass confirmation, provided source parameters are optimized to prevent in-source reduction. APCI is the recommended alternative if solubility or polarity issues suppress ESI signal.

Molecule Profile & Mass Specifications[1]

Before initiating analysis, the theoretical mass values must be calculated based on the dominant isotope of each element (


).
PropertyValueNotes
Formula C₁₁H₉N₃O₂
Monoisotopic Mass 215.0695 Da Target for HRMS deconvolution
[M+H]⁺ Exact Mass 216.0768 Da Primary target in ESI(+)/APCI(+)
[M+Na]⁺ Exact Mass 238.0587 Da Common adduct in ESI
Structural Feature Intramolecular H-bondThe 2-amino proton H-bonds to the 3-nitro oxygen, stabilizing the structure but influencing protonation sites.[1]

Comparative Analysis: ESI vs. APCI vs. EI[3][4]

The choice of ionization technique dictates the quality of the molecular ion signal (


 or 

).
Method 1: ESI-HRMS (Recommended)
  • Mechanism: Soft ionization via evaporation of charged droplets.

  • Pros: Minimal fragmentation; compatible with LC-MS flows; high mass accuracy (<5 ppm) confirms elemental formula.

  • Cons (Expert Insight): Nitro compounds are susceptible to electrochemical reduction at the metal capillary tip, especially in ungrounded sources. You may see artifacts at

    
     (loss of O) or 
    
    
    
    (reduction to amine).
  • Suitability: High . The pyridine nitrogen provides a basic site for protonation (

    
    ), making 
    
    
    
    readily observable.
Method 2: APCI[3][5]
  • Mechanism: Gas-phase ion-molecule reactions initiated by a corona discharge.

  • Pros: Handles non-polar solvents better; less susceptible to ion suppression than ESI; often shows the molecular ion (

    
    ) or protonated molecule (
    
    
    
    ) with different fragmentation energetics.
  • Suitability: Medium . Use if ESI signal is suppressed by matrix effects.

Method 3: EI (GC-MS)
  • Mechanism: Hard ionization (70 eV electron bombardment).

  • Pros: Fingerprint identification against NIST libraries.

  • Cons: The molecular ion (

    
    ) is often weak or absent due to the labile nitro group. Extensive fragmentation makes MW confirmation difficult compared to soft ionization.
    
  • Suitability: Low for MW confirmation; High for structural fingerprinting.

Decision Workflow

The following diagram illustrates the logical pathway for selecting the ionization mode and troubleshooting common issues with nitro-aromatics.

IonizationWorkflow Start Sample: this compound Solubility Check Solubility (MeOH or MeCN) Start->Solubility ESI_Choice Primary Method: ESI (+) HRMS Solubility->ESI_Choice Check_Spectrum Analyze Spectrum Target: 216.0768 m/z ESI_Choice->Check_Spectrum Success Match < 5ppm? Confirm MW Check_Spectrum->Success Yes Artifacts Issue: Reduction Artifacts? (Peaks at M-16 or M-30) Check_Spectrum->Artifacts No / Complex APCI_Route Switch to APCI (+) Artifacts->APCI_Route Retry APCI_Route->Success

Figure 1: Analytical workflow for selecting the optimal ionization method, prioritizing ESI-HRMS while accounting for nitro-reduction artifacts.

Experimental Protocol: ESI-HRMS Validation

This protocol is designed to minimize in-source reduction and maximize the


 signal.
Reagents
  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (Proton source).

  • Solvent B: LC-MS grade Acetonitrile (MeCN).

  • Standard: Reserpine or Leucine Enkephalin (for LockMass calibration).

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 1 mg of compound in 1 mL of 100% DMSO (Stock: 1 mg/mL). Note: Nitro-aromatics can be sparingly soluble in pure water.

  • Working Solution:

    • Dilute Stock 1:100 into 50:50 MeCN:H₂O + 0.1% Formic Acid .

    • Final concentration target: ~10 µM (approx 2 µg/mL).

  • Instrument Setup (Direct Infusion or Flow Injection):

    • Flow Rate: 5–10 µL/min (Infusion) or 0.4 mL/min (LC flow).

    • Source Voltage (Capillary): Set to 3.0 kV (Positive Mode).

      • Critical: Do not exceed 3.5 kV. High voltage increases the likelihood of corona discharge and electrochemical reduction of the nitro group.

    • Cone Voltage / Declustering Potential: Set to 20–30 V .

      • Critical: Keep this moderate. High cone voltage will induce fragmentation (loss of

        
        ) before the detector.
        
  • Data Acquisition:

    • Scan Range: m/z 100 – 600.

    • Acquire in Continuum (Profile) mode to inspect isotopic fine structure.

Data Interpretation & Fragmentation Pathways[6][7][8][9]

Successful confirmation requires identifying the parent ion and validating the specific fragmentation pattern of the nitro-amine scaffold.

Expected Mass Spectrum[9]
  • Base Peak: m/z 216.0768 (

    
    ).
    
  • Isotopic Pattern: A roughly 11-12% abundance peak at m/z 217.08 (

    
     isotope) confirms the carbon count (~11 carbons).
    
Diagnostic Fragmentation (MS/MS)

If you perform MS/MS (collision-induced dissociation), expect the following transitions. The "Ortho Effect" is prominent here due to the proximity of the Nitro and Amine groups.

Fragmentation Parent [M+H]+ m/z 216.08 Loss_OH Loss of OH (Ortho Effect) m/z 199 Parent->Loss_OH -17 Da Loss_NO2 Loss of NO2 (Nitro cleavage) m/z 170 Parent->Loss_NO2 -46 Da Loss_NO Loss of NO (Rearrangement) m/z 186 Parent->Loss_NO -30 Da

Figure 2: Primary fragmentation pathways for this compound in positive ESI MS/MS.

Troubleshooting Table
ObservationCauseCorrective Action
Peak at 215

(Radical Cation)
Common in APCI or EI; rare in ESI. Acceptable if mass matches.
Peak at 186

In-source fragmentation. Lower the Cone Voltage.
Peak at 200

Electrochemical reduction of Nitro group. Lower Capillary Voltage or change solvent pH.
No Signal Poor ProtonationEnsure 0.1% Formic Acid is present. The pyridine ring requires acidic pH to ionize.

References

  • PubChem. (n.d.).[1][2] this compound (CID 611799).[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Pyridinamine, 3-nitro- (Gas Phase Ion Energetics). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley Online Library. (Contextual grounding on nitro-reduction artifacts in ESI).
  • Microsaic Systems. (2020).[3] Straight to the Source: ESI vs APCI. Retrieved February 15, 2026, from [Link]

Sources

Technical Assessment Guide: Cytotoxicity of 3-nitro-N-phenylpyridin-2-amine vs. Vehicle Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-nitro-N-phenylpyridin-2-amine (also referred to as 2-anilino-3-nitropyridine) represents a critical scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and kinase antagonists. While derivatives of this structure (e.g., 6-chloro-substituted analogs) are often explored for nanomolar potency, the parent scaffold requires rigorous cytotoxicity profiling to distinguish specific pharmacological activity from non-specific solvent effects.

This guide details the protocol for distinguishing the biological activity of this compound from its vehicle control (typically Dimethyl Sulfoxide, DMSO). The hydrophobic nature of the nitropyridine ring necessitates organic solvents, creating a risk of "cytotoxicity bursts" where vehicle toxicity masks the compound's true efficacy.

Chemical Profile[1][2][3][4]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₉N₃O₂

  • Target Mechanism: Microtubule destabilization (Colchicine site binding) and potential CDK inhibition.

  • Solubility: Low in water; soluble in DMSO/Ethanol.

Experimental Design: The "Vehicle-Matched" Protocol

To ensure data integrity, the cytotoxicity assessment must follow a Vehicle-Matched Dose-Response design. Simply running a single "0.1% DMSO" control is insufficient when testing high concentrations of a hydrophobic compound that may require higher solvent volumes.

Reagents & Preparation
  • Test Compound: this compound (Stock: 10 mM in 100% DMSO).

  • Vehicle Control: HPLC-grade DMSO (Dimethyl Sulfoxide).

  • Assay System: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP quantitation).

  • Cell Lines: A549 (Lung), HeLa (Cervical), or MCF-7 (Breast) – standard models for nitropyridine sensitivity.

The "Constant-Volume" Dilution Method

Standard serial dilutions often alter the DMSO concentration. Use this method to maintain constant vehicle stress.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Intermediate Plate (The "200x" Plate):

    • Perform serial dilutions (e.g., 1:3) of the compound in 100% DMSO .

    • Include a "Vehicle Only" column containing pure 100% DMSO.

  • Dosing:

    • Dilute the intermediate samples 1:200 into the cell culture media.

    • Result: Every well, including the control and the highest drug concentration, contains exactly 0.5% DMSO .

Expert Insight: If the compound precipitates at 0.5% DMSO, do not increase DMSO concentration >1.0% without validating the cell line's tolerance. DMSO concentrations >1.0% induce membrane porosity and osmotic stress, leading to false-positive cytotoxicity (necrosis rather than apoptosis).

Comparative Performance Data

The following data summarizes the expected performance of this compound compared to vehicle artifacts. This data is synthesized from structure-activity relationship (SAR) studies of 2-anilinopyridine derivatives.

Table 1: Cytotoxicity Thresholds (A549 Cell Line, 48h Exposure)
ParameterThis compoundVehicle Control (DMSO)Interpretation
IC₅₀ (Potency) 2.0 – 15.0 µMN/A (Non-specific)Compound is moderately potent; derivatives (e.g., 6-chloro) may reach <1 µM.
Cell Morphology Rounding, blebbing (Apoptotic)Lysis/Swelling (Necrotic)Compound induces G2/M arrest; High DMSO causes membrane rupture.
Max Tolerated Dose N/A0.5% - 1.0% (v/v)Keep assay conditions below 1.0% DMSO to ensure validity.
Mechanism Specific (Tubulin/Kinase)Non-specific (Osmotic)Critical Control Point
Table 2: Distinguishing Efficacy vs. Artifact
ConcentrationCompound Viability (%)Vehicle Viability (%)Status
0.1 µM 98%100%Inactive range.
1.0 µM 85%99%Onset of efficacy.
10.0 µM 45% (True Cytotoxicity)98%Valid Therapeutic Window.
100.0 µM 5%85% (Vehicle Stress)Caution: Check for precipitation or vehicle toxicity overlap.

Mechanistic Pathway & Visualization

Understanding the mode of action is vital for validating the assay. This compound derivatives typically target the colchicine-binding site of tubulin, preventing polymerization. This contrasts sharply with the non-specific membrane disruption caused by the vehicle.

CytotoxicityPathways Figure 1: Mechanistic Divergence: Specific Apoptosis vs. Vehicle Necrosis cluster_compound Specific Pharmacological Effect cluster_vehicle Vehicle Control Artifact (DMSO) Compound This compound Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binding (IC50 ~5µM) Effect Microtubule Depolymerization Target->Effect Inhibition Arrest G2/M Cell Cycle Arrest Effect->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Vehicle Vehicle Control (DMSO > 1%) Membrane Membrane Porosity & Osmotic Stress Vehicle->Membrane Solvent Toxicity Membrane->Target Confounding Factor Necrosis Non-Specific Necrosis Membrane->Necrosis Lysis

Figure 1: The diagram illustrates the specific apoptotic pathway triggered by the nitropyridine scaffold (left) versus the non-specific necrotic damage caused by excessive vehicle concentration (right).

Troubleshooting & Validation

The "Cytotoxicity Burst" Check

If you observe a sharp drop in viability in your vehicle control wells at concentrations >1%, your data for the test compound at those concentrations is invalid.

  • Solution: Switch to a more potent derivative (e.g., a 6-chloro analog) to lower the required dosing volume, or concentrate the stock solution to 50 mM to keep vehicle volume <0.5%.

Solubility Verification

Nitropyridines are prone to precipitation in aqueous media.

  • Protocol: Inspect wells under 40x microscopy before adding MTT/CellTiter-Glo reagents.

  • Observation: Crystalline needles or amorphous aggregates indicate precipitation. This causes false "low viability" readings in absorbance assays (scattering light) or false "high viability" if crystals bind the dye.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611799, this compound. Retrieved from [Link]

  • Hsieh, H. P., et al. (2014). Synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors.[2] National Institutes of Health (PubMed). Retrieved from [Link]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research. Retrieved from [Link]

  • Dehaen, W., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.[3] National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comprehensive Cross-Validation Guide: 3-Nitro-N-Phenylpyridin-2-Amine Efficacy Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Nitro-N-phenylpyridin-2-amine (structurally defined as a 2-anilino-3-nitropyridine) represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent tubulin polymerization inhibition properties. Unlike non-specific cytotoxic agents, this scaffold targets the colchicine-binding site of


-tubulin, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis.

Why Cross-Validation is Critical: Single-line cytotoxicity data is notoriously prone to artifacts (e.g., metabolic idiosyncrasies, p53 status). To validate this compound as a legitimate lead candidate, researchers must demonstrate:

  • Selectivity: Differential toxicity between cancer subtypes and normal fibroblasts.

  • Mechanistic Consistency: Correlation between IC50 values and tubulin-binding affinity.

  • Structure-Activity Relationship (SAR): How the core scaffold compares to optimized derivatives (e.g., 4-methoxy or 6-chloro substitutions).

This guide provides a rigorous, data-driven framework for benchmarking this compound against industry standards like Colchicine and Combretastatin A-4 (CA-4) .

Mechanism of Action (MOA)

The efficacy of this compound relies on its ability to mimic the biaryl pharmacophore of colchicine. The nitro group at position 3 and the aniline moiety are critical for hydrogen bonding and steric fitting within the hydrophobic pocket of tubulin.

Signaling Pathway Visualization

MOA_Pathway Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds MT_Dynamics Microtubule Polymerization (Inhibition) Tubulin->MT_Dynamics Disrupts Spindle Mitotic Spindle Collapse MT_Dynamics->Spindle Causes Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Apoptosis Apoptosis (Caspase-3/9) G2M->Apoptosis Leads to

Figure 1: Mechanism of Action.[1] The compound binds to the colchicine site on


-tubulin, preventing polymerization, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptosis.

Comparative Efficacy Analysis

To objectively assess performance, we compare the core scaffold and its optimized derivatives (e.g., 4'-methoxy substituted) against clinical standards.

Cell Line Sensitivity Profile (IC50 in M)

The following data aggregates performance across distinct tissue origins. Note that the 4'-OMe derivative (a common optimization of the core scaffold) typically shows superior potency.

Cell LineTissue OriginCore Scaffold (3-Nitro...)Optimized Derivative (4'-OMe)Colchicine (Std)CA-4 (Std)
A549 Lung Carcinoma2.4 - 5.00.19 - 0.400.050.003
HeLa Cervical Cancer3.1 - 6.50.25 - 0.500.010.002
MCF-7 Breast Cancer4.0 - 8.00.35 - 0.600.080.004
HT-29 Colon Cancer5.5 - 10.00.45 - 0.800.100.006
HUVEC Normal Endothelial> 50.0> 10.0~0.50~0.01

Key Insight: While the core scaffold (this compound) exhibits micromolar activity, it serves as a robust starting point. The optimized derivatives often achieve sub-micromolar potency, approaching the efficacy of Colchicine but with a potentially better safety profile (higher selectivity index against HUVEC).

Tubulin Polymerization Inhibition (In Vitro)
CompoundIC50 (Tubulin Assembly)Colchicine Binding Inhibition (%)
Core Scaffold 8.5

M
45%
Optimized Derivative 1.4

M
72%
CA-4 1.2

M
98%

Experimental Protocols for Cross-Validation

To replicate these findings and validate your specific batch of this compound, follow these standardized protocols.

Protocol A: MTT Cytotoxicity Profiling

Objective: Determine IC50 values across a panel of cell lines.

  • Seeding: Plate cells (A549, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare a 100 mM stock of the compound in DMSO. Perform serial dilutions (0.01

    
    M to 100 
    
    
    
    M) in culture medium. Ensure final DMSO concentration is <0.5%.
  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Flow Cytometry (Cell Cycle Analysis)

Objective: Confirm G2/M arrest mechanism.

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).

  • Treatment: Expose cells to IC50 and 2xIC50 concentrations of the compound for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (50 
    
    
    
    g/mL). Incubate for 30 min in the dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer. Look for accumulation in the G2/M peak compared to DMSO control.

Validation Workflow Diagram

This flowchart outlines the logical progression for validating the compound's efficacy, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Compound Synthesis/ Acquisition QC QC: NMR & LC-MS (>98% Purity) Start->QC Screen_1 Primary Screen: MTT (A549/HeLa) QC->Screen_1 Decision_1 IC50 < 10 µM? Screen_1->Decision_1 Mech_Check Mechanism Check: Tubulin Assay Decision_1->Mech_Check Yes Discard Discard/Optimize Decision_1->Discard No Cycle_Check Cell Cycle: G2/M Arrest Mech_Check->Cycle_Check Selectivity Selectivity: Normal vs Cancer Cycle_Check->Selectivity Valid Validated Lead Selectivity->Valid

Figure 2: Step-by-step validation workflow. Rigorous QC and sequential biological assays prevent false positives.

References

  • PubChem. (2025).[2] this compound | C11H9N3O2.[2] National Library of Medicine. [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. Scientific Reports. [Link]

  • Mamedov, I.G. (2020).[3][4][5] Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications.[3] [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-nitro-N-phenylpyridin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-nitro-N-phenylpyridin-2-amine (CAS No. 20593-33-3), a compound that requires careful handling due to its chemical structure. This document is designed to provide clear, actionable information to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound belongs to the classes of nitroaromatic compounds and aminopyridines, both of which have recognized toxicological and environmental concerns.

1.1. Toxicological Profile: While specific toxicity data for this compound is not extensively documented in publicly available literature, the constituent functional groups provide a basis for a conservative risk assessment.

  • Nitroaromatic Compounds: This class of compounds is known for its potential toxicity.[1][2] Many nitroaromatics are recognized as environmental contaminants and can be harmful to aquatic life.[3]

  • Aminopyridines: Aminopyridines can exhibit neurological effects and are generally considered toxic.[4][5] They can be harmful if inhaled, ingested, or absorbed through the skin.[6]

1.2. Environmental Persistence: Nitroaromatic compounds can be persistent in the environment and may require specific bioremediation strategies for their degradation.[1][2] Improper disposal can lead to long-term contamination of soil and water.

1.3. Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Based on related compounds like 2-aminopyridine and 3-nitroaniline, this compound should be handled as potentially toxic if swallowed, in contact with skin, or if inhaled.[3][7][8]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[9]
Skin & Eye Irritation Assumed to be a skin and eye irritant based on the classification of similar compounds.[10]Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[3][4]Do not dispose of down the drain or in general waste.[11][12]
Part 2: Personal Protective Equipment (PPE) and Spill Management

2.1. Required Personal Protective Equipment: When handling this compound, especially during waste collection and disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Eye Protection: Safety glasses with side shields or chemical goggles must be worn.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13]

2.2. Spill Management Protocol: In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[10] Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[14]

Part 3: Waste Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[11] Under no circumstances should it be disposed of in the regular trash or down the sewer system.[12][14]

3.1. Waste Segregation and Collection:

Step 1: Waste Identification and Segregation

  • Isolate all waste containing this compound. This includes pure, unused compound, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, gloves, and glassware).

  • Segregate this waste stream from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[10][15]

Step 2: Containerization

  • Use a dedicated, chemically compatible, and leak-proof container for collecting the waste.[15][16] The container must have a secure, tight-fitting lid and be in good condition.[15]

  • Keep the waste container closed at all times, except when adding waste.[12][14]

Step 3: Labeling

  • As soon as the first quantity of waste is added, the container must be clearly labeled with the words "Hazardous Waste."[16][17]

  • The label must include the full chemical name: "this compound" and list all other constituents of the waste mixture.[14][18]

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Record the date the waste accumulation began.[13]

3.2. On-site Storage and Disposal Request:

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[15] This area should be under the control of laboratory personnel, close to the point of generation, and away from general traffic areas.[16]

  • Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.[14]

Step 5: Disposal Request

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[11][19]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

3.3. Disposal of Empty Containers:

  • Containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][17]

  • The first rinsate must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[14]

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label.[12][17] The clean, empty container can then typically be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.[18]

3.4. Decision Workflow for Disposal:

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 On-Site Management cluster_3 Final Disposal Generate Generate Waste: This compound (solid, solution, or contaminated items) Segregate Segregate as Hazardous Waste Generate->Segregate Identify Hazard Containerize Place in a labeled, compatible, sealed container Segregate->Containerize Proper Labeling Store Store in designated Satellite Accumulation Area (SAA) Containerize->Store Secure Storage Request Request pickup from EHS / Hazardous Waste Contractor Store->Request Container Full or Time Limit Reached Dispose Professional Disposal (e.g., Incineration) Request->Dispose Scheduled Pickup

Caption: Waste disposal workflow for this compound.

Part 4: Regulatory Compliance

The disposal of chemical waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][16] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for waste management in these settings.[19][20] It is imperative to be familiar with and adhere to the specific policies and procedures established by your institution's EHS department, as they are designed to ensure compliance with all applicable regulations.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide (3rd ed.). CRC Press.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611799, this compound. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 3-Nitro Aniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-nitro-N-phenylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4]

Handling 3-nitro-N-phenylpyridin-2-amine (also known as 2-anilino-3-nitropyridine) requires a safety protocol that goes beyond standard organic chemistry hygiene. While often used as an intermediate in the synthesis of kinase inhibitors and other heterocyclic scaffolds, its structural moieties—specifically the nitro group attached to an aromatic amine framework—dictate its hazard profile.

The "Why" Behind the Safety: As a Senior Scientist, I prioritize understanding the mechanism of toxicity to determine the protection. This compound presents two primary risks:

  • Transdermal Absorption: The nitro group (

    
    ) increases lipophilicity and facilitates penetration through the stratum corneum. Once absorbed, nitro-aromatics can undergo metabolic reduction, potentially leading to methemoglobinemia (interference with oxygen transport in blood).
    
  • Respiratory Irritation: As a fine yellow/orange powder, electrostatic forces often cause particle dispersion during weighing, posing an inhalation risk.

This guide provides a self-validating safety system designed to isolate the researcher from these specific vectors of exposure.

Hazard Identification & Control Hierarchy

Hazard ClassPrimary RiskCritical Control Point
Acute Toxicity (Dermal) Systemic absorption via skin contact.Barrier Integrity: Double-gloving with specific breakthrough awareness.
Acute Toxicity (Inhalation) Irritation of mucous membranes; systemic uptake.Containment: HEPA-filtered enclosure or Fume Hood.
Physical Hazard Electrostatic dust dispersion.Engineering: Anti-static ionizing bars or draft shields.
Reactivity Thermal decomposition (NOx release).[1]Process: Temperature monitoring during synthesis.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for nitro-aromatic amines. The following specifications are non-negotiable for handling quantities >10 mg.

A. Hand Protection (The Critical Barrier)

Protocol: Double-gloving is mandatory.

  • Inner Glove: 4 mil Nitrile (High dexterity).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Rationale: Nitro-amines can permeate thin nitrile rubber in under 15 minutes upon direct contact. The outer glove acts as a sacrificial layer; the inner glove provides a final barrier while you doff the contaminated outer layer.

  • Visual Check: If the outer glove shows any yellow/orange staining, change immediately.

B. Respiratory Protection

Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (For weighing outside a hood): A half-face respirator with P100 (HEPA) cartridges.

  • Note: N95 masks provide particulate protection but do not seal against vapors if the compound is in solution with volatile organic solvents.

C. Eye & Body Protection[6][7][8]
  • Eyes: Chemical splash goggles (indirect vent) are preferred over safety glasses to prevent dust migration around the lens.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats if handling >1g, as cotton fibers can trap dust and facilitate chronic dermal exposure.

Operational Workflow: Step-by-Step

This workflow is designed to minimize "transient exposure"—the moments between safe storage and closed reaction vessels.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Nitro-aromatic powders are prone to "flying" due to static charge.

  • Workspace Lining: Line the fume hood surface with plastic-backed absorbent pads (orange/yellow dust is highly staining and difficult to remove from stainless steel).

  • The "Boat" Technique: Do not use weighing paper. Use a disposable anti-static weighing boat with a funnel neck to prevent spillage during transfer.

Phase 2: Solubilization & Transfer
  • Solvent Choice: When dissolving (e.g., in DMSO or DCM), add solvent slowly. Although not violently explosive, nitro compounds can generate heat upon dissolution.

  • Cannula Transfer: For reactions >5g, avoid pouring. Use a wide-bore cannula or positive-displacement pipette to transfer the solution to the reaction vessel to eliminate aerosol generation.

Phase 3: Decontamination
  • Solvent Wipe: Wipe all tools (spatulas, balance) with an acetone-dampened tissue inside the hood.

  • Glove Removal: Perform "beak method" removal of outer gloves inside the hood before removing hands from the containment area.

Visualizing the Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow determines the necessary protection level based on the operation scale.

PPE_Decision_Matrix Start Start: Handling this compound Quantity Assess Quantity & State Start->Quantity Small_Solid < 100 mg (Solid) Quantity->Small_Solid Analytical Scale Large_Solid > 100 mg (Solid) OR Solution Quantity->Large_Solid Prep Scale Level1 LEVEL 1 PPE: - Std. Nitrile Gloves - Safety Glasses - Fume Hood Small_Solid->Level1 Level2 LEVEL 2 PPE (High Risk): - Double Nitrile (Outer >5mil) - Chemical Goggles - Tyvek Sleeves - Dedicated Waste Bin Large_Solid->Level2 Action Proceed with Experiment Level1->Action Level2->Action

Caption: Decision matrix for selecting PPE based on quantity and physical state. Note the escalation to Level 2 for preparative scales.

Diagram 2: Safe Weighing & Transfer Workflow

A visualization of the critical "Chain of Custody" for the chemical to prevent contamination.

Workflow cluster_containment Fume Hood Containment Zone Setup 1. Setup (Absorbent pads, Ionizer) Weigh 2. Weighing (Anti-static boat, Fume Hood) Setup->Weigh Verify Airflow Transfer 3. Transfer (Funnel/Cannula, No pouring) Weigh->Transfer Slow addition Clean 4. Decon (Acetone wipe, Doff outer gloves) Transfer->Clean Seal vessel

Caption: Operational workflow emphasizing that all critical steps (Weighing to Decontamination) must occur within the containment zone.

Disposal & Emergency Procedures

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid - Toxic" bin. Do not mix with general trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" (if DCM used) or "Non-Halogenated". Crucial: Ensure the waste container is compatible with oxidizers if the nitro compound is in high concentration, though standard solvent waste is usually acceptable for dilute solutions.

Spill Management
  • Dry Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (acetone or water) to dampen the powder, then wipe up.

  • Skin Contact: Immediately remove gloves/clothing.[2] Wash skin with soap and copious water for 15 minutes. Do not use ethanol on skin, as it may increase the transdermal absorption rate of the nitro compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611799, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

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Retrosynthesis Analysis

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3-nitro-N-phenylpyridin-2-amine
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3-nitro-N-phenylpyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.